MK-0812 Succinate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H40F3N3O7 |
|---|---|
Peso molecular |
587.6 g/mol |
Nombre IUPAC |
butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone |
InChI |
InChI=1S/C24H34F3N3O3.C4H6O4/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27;5-3(6)1-2-4(7)8/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |
Clave InChI |
WPPJJJUIDYHHSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MK-0812 Succinate on CCR2
This technical guide provides a comprehensive overview of the mechanism of action for MK-0812 succinate, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The document details the molecular interactions, impact on intracellular signaling cascades, quantitative efficacy, and key experimental protocols relevant to its characterization, designed for researchers, scientists, and drug development professionals.
The CCL2-CCR2 Signaling Axis: A Primer
The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a critical role in immunology, particularly in the migration of monocytes and macrophages to sites of inflammation.[1][2] Its primary endogenous ligand is the C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[2][3] The binding of CCL2 to CCR2 initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins and a cascade of downstream signaling pathways.[1][4] This signaling is pivotal in orchestrating chemotaxis, the directional movement of cells toward a chemical gradient, which is a fundamental process in inflammatory diseases, atherosclerosis, and cancer.[3][5][6]
Core Mechanism of Action of this compound
This compound is a small-molecule antagonist that demonstrates high affinity and selectivity for CCR2.[3][7] Its primary mechanism of action is the direct, competitive blockade of the CCL2 binding site on the CCR2 receptor.
Orthosteric Antagonism
MK-0812 functions as an orthosteric antagonist, meaning it binds to the same site on the CCR2 receptor as the natural ligand, CCL2.[8][9] By occupying this primary binding pocket, MK-0812 physically prevents CCL2 from docking with and activating the receptor.[1][2] Structural studies have revealed that MK-0812 occupies the "minor subpocket" of CCR2 and protrudes towards the cell membrane through a specific fenestration between transmembrane helices 1 and 7, which is characteristic of the receptor's inactive state.[9] This action effectively abrogates the initiation of the downstream signaling cascade responsible for cellular migration and activation.[3] It is also noteworthy that MK-0812 has been reported to be equally potent on CCR5, indicating it can function as a dual CCR2/CCR5 antagonist.[9]
Inhibition of Downstream Signaling Pathways
Upon CCL2 binding, CCR2 activates several key intracellular signaling pathways that are crucial for its biological effects. By preventing the initial ligand-receptor interaction, MK-0812 effectively inhibits all subsequent downstream signaling. The primary pathways affected include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is critical for cell survival, proliferation, and migration.[1][3]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Including p38 and ERK, this pathway is involved in regulating cell migration and the production of inflammatory cytokines.[1][3]
-
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This cascade is integral to the regulation of gene expression related to immune and inflammatory responses.[1][6]
The blockade of these pathways by MK-0812 prevents the cytoskeletal reorganization required for cell polarization and directional migration towards the CCL2 source.[3]
Quantitative Efficacy of MK-0812
The potency of MK-0812 is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) values across various in vitro functional assays.
| Assay Type | Cell/System Used | IC50 Value (nM) | Reference |
| MCP-1 Mediated Response | Isolated Monocytes | 3.2 | [10] |
| 125I-MCP-1 Binding Inhibition | Isolated Monocytes | 4.5 | [10] |
| MCP-1 Induced Monocyte Shape Change | Rhesus Whole Blood | 8 | [10] |
| Chemotaxis Inhibition | WeHi-274.1 Murine Monocytes | 5 | [11] |
A comparison with other commercially available CCR2 antagonists highlights the high potency of MK-0812.
| Compound | Assay Type | Target | IC50 Value (nM) | Reference |
| MK-0812 | Binding/Chemotaxis | Human/Mouse CCR2 | 3.2 - 8 | [10][11] |
| INCB3344 | Binding/Chemotaxis | Human/Mouse CCR2 | 3.8 - 9.5 | [12] |
| AZD2423 | Ca2+ Flux | Human CCR2 | 1.2 | [12] |
| CCR2-RA-[R] | Allosteric Antagonism | Human CCR2 | 103 | [12] |
| Teijin Compound 1 | Binding/Chemotaxis | Human CCR2b | 24 - 180 | [12] |
On-Target Pharmacodynamic Effects in Vivo
A critical aspect of MK-0812's pharmacology is its effect on plasma CCL2 levels. Systemic administration of MK-0812 leads to a marked increase in circulating CCL2.[7][13] This is a direct, on-target consequence of its mechanism and not an off-target effect.[14] CCR2 on monocytes and other cells is responsible for the binding and subsequent internalization and clearance of CCL2 from the bloodstream.[13] By blocking this receptor-mediated uptake, MK-0812 disrupts the natural clearance mechanism, leading to an accumulation of the ligand in the plasma.[13][14] This phenomenon is a key biomarker of target engagement for CCR2 antagonists in vivo.
Key Experimental Protocols
The characterization of CCR2 antagonists like MK-0812 relies on standardized in vitro assays to determine binding affinity and functional inhibition.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to CCR2, thereby determining its binding affinity (IC50).[4]
Methodology:
-
Cell Preparation: A cell line expressing CCR2 (e.g., THP-1 monocytes or HEK293 cells transfected with human CCR2) is cultured, harvested, and prepared as either a whole-cell suspension or as membrane fragments.[4]
-
Competitive Binding: The cell or membrane preparation is incubated with a constant concentration of a radiolabeled CCR2 ligand (e.g., 125I-CCL2) and varying concentrations of the unlabeled test compound (MK-0812).[4]
-
Controls: Total binding is determined in wells with only cells and radioligand. Non-specific binding is determined by adding a high concentration of an unlabeled standard ligand to displace all specific binding.[4]
-
Incubation and Filtration: The mixture is incubated to reach binding equilibrium. The plate is then rapidly filtered to separate bound from unbound radioligand.[4]
-
Detection: Radioactivity retained on the filter is quantified using a scintillation counter.[4]
-
Data Analysis: The percentage of specific binding is plotted against the inhibitor concentration to calculate the IC50 value.[4]
In Vitro Chemotaxis Assay (Transwell System)
This functional assay assesses the ability of an antagonist to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.[1]
Methodology:
-
Cell Preparation: CCR2-expressing cells (e.g., primary monocytes or THP-1 cells) are harvested, washed, and resuspended in a serum-free medium.[1]
-
Assay Setup: A chemotaxis chamber (e.g., Transwell plate) with a porous membrane is used. The lower chamber is filled with medium containing CCL2 as the chemoattractant.[1]
-
Inhibitor Treatment: The cell suspension is pre-incubated with varying concentrations of MK-0812 or a vehicle control.
-
Cell Migration: The treated cells are added to the upper chamber of the Transwell plate. The plate is incubated for several hours (typically 2-4 hours) at 37°C, allowing cells to migrate through the membrane towards the CCL2 in the lower chamber.[4]
-
Quantification: Migrated cells in the lower chamber are collected and quantified using a cell counter, fluorescent dye (e.g., Calcein-AM), or flow cytometry.
-
Data Analysis: The number of migrated cells is plotted against the inhibitor concentration to determine the IC50 value for chemotaxis inhibition.[4]
Conclusion
This compound is a potent, small-molecule orthosteric antagonist of the CCR2 receptor. Its mechanism of action is centered on the competitive blockade of CCL2 binding, which prevents receptor activation and inhibits downstream signaling pathways essential for monocyte and macrophage chemotaxis. Its high potency is evidenced by low nanomolar IC50 values in multiple functional assays. The in vivo pharmacodynamic effect of elevated plasma CCL2 serves as a reliable biomarker for its on-target activity. These characteristics make this compound a valuable tool for investigating the biological roles of the CCL2-CCR2 axis and a reference compound in the development of therapeutics for inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. What are CCR2 modulators and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Role of MK-0812 Succinate in the Antagonism of CCL2 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, C-C chemokine receptor 2 (CCR2), constitute a critical signaling axis in orchestrating the migration of monocytes and macrophages to sites of inflammation and tissue injury.[1] This process, known as chemotaxis, is a fundamental component of the immune response. The CCL2-CCR2 signaling pathway is implicated in the pathophysiology of a wide range of diseases, including inflammatory conditions, autoimmune disorders, and cancer, making it a significant target for therapeutic intervention. MK-0812 Succinate is a potent and selective small-molecule antagonist of CCR2, designed to block the downstream effects of CCL2 binding and thereby inhibit monocytic cell recruitment.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative efficacy.
The CCL2-CCR2 Signaling Pathway
CCR2 is a G protein-coupled receptor (GPCR). The binding of its ligand, CCL2, induces a conformational change in the receptor, which in turn activates intracellular G proteins.[4] This initiates a cascade of downstream signaling events, primarily through the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[1] These signaling cascades culminate in the reorganization of the cellular cytoskeleton, leading to cell polarization and directed migration along a CCL2 gradient.[1]
This compound functions as a competitive antagonist at the CCR2 receptor. By binding to CCR2, it prevents the interaction between CCL2 and the receptor, thereby inhibiting the initiation of the downstream signaling cascade that mediates chemotaxis.[1] This targeted blockade of CCL2 signaling makes this compound a valuable tool for investigating the physiological and pathological roles of the CCL2-CCR2 axis and a potential therapeutic agent for diseases characterized by excessive monocyte and macrophage infiltration.[1]
Caption: CCL2 signaling pathway and its inhibition by this compound.
Quantitative Data on the Efficacy of this compound
The potency of this compound in blocking CCL2-mediated responses has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the antagonist's efficacy.
| Assay Type | Cell Line/Type | Ligand (Concentration) | Parameter | Value (nM) |
| Receptor Binding Assay | Isolated Monocytes | ¹²⁵I-MCP-1 | IC50 | 4.5[3] |
| Chemotaxis Assay | Whole Blood | MCP-1 | IC50 | 8[3] |
| Monocyte Shape Change | Whole Blood | MCP-1 | IC50 | 3.2[3] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on CCL2 signaling are provided below.
In Vitro Chemotaxis Assay (Transwell or Boyden Chamber)
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.[1][5]
Materials:
-
CCR2-expressing cells (e.g., THP-1 human monocytic cell line, or primary human monocytes).[6]
-
This compound.
-
Recombinant Human CCL2 (MCP-1).[5]
-
Chemotaxis buffer (e.g., RPMI-1640 with 1% FBS).[7]
-
Transwell inserts (5 µm pore size for monocytes).[5]
-
24-well plates.[5]
-
Fixation and staining reagents (e.g., methanol and crystal violet).[8]
Protocol:
-
Cell Preparation: Culture CCR2-expressing cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay to enhance their responsiveness.[5] On the day of the assay, harvest the cells and resuspend them in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.[5]
-
Antagonist Pre-treatment: Incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.[5]
-
Assay Setup: Add chemotaxis buffer containing CCL2 to the lower chambers of the 24-well plate.[6] Add chemotaxis buffer without CCL2 to negative control wells.[6] Place the Transwell inserts into the wells.[6]
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber of each Transwell insert.[8]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (typically 1.5 to 4 hours, requires optimization for the specific cell type).[6][9]
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.[5]
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[8]
-
Fix the migrated cells on the lower surface of the membrane with methanol.[8]
-
Stain the migrated cells with crystal violet.[8]
-
Count the number of migrated cells in multiple fields of view under a microscope.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the IC50 value.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. revvity.com [revvity.com]
An In-depth Technical Guide to the Chemical Properties and Structure of MK-0812 Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0812 Succinate is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2), with additional activity as a C-C chemokine receptor 5 (CCR5) antagonist. This dual antagonism makes it a valuable tool for investigating the roles of these key chemokine receptors in a variety of inflammatory and disease processes. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. Detailed experimental protocols for its synthesis, characterization, and in vitro evaluation are also presented to support its application in drug discovery and development.
Chemical Properties and Structure
This compound is the succinate salt of the active pharmaceutical ingredient, MK-0812. The presence of the succinate salt improves the compound's solubility and handling properties.
Chemical Structure
The chemical structure of the active component, MK-0812, is depicted in Figure 1.
Figure 1: Chemical Structure of MK-0812.
A 2D representation of the MK-0812 chemical structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₄₀F₃N₃O₇ |
| Molecular Weight | 587.63 g/mol |
| CAS Number | 851916-42-2 |
| Appearance | White to off-white solid |
| SMILES | OC(=O)CCC(O)=O.CO[C@@H]1COCC[C@@H]1N[C@@H]1CC--INVALID-LINK--(C(C)C)C(=O)N1CCc2ncc(cc2C1)C(F)(F)F |
| Solubility | Soluble in DMSO (≥ 32 mg/mL) |
Mechanism of Action and Signaling Pathway
This compound is a non-competitive antagonist of the CCR2 receptor.[1] It binds to the receptor and prevents the binding of its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[2] The binding of CCL2 to CCR2 initiates a G protein-coupled receptor (GPCR) signaling cascade that is crucial for the migration of monocytes and macrophages to sites of inflammation.[3] By blocking this interaction, MK-0812 inhibits the downstream signaling pathways, including the PI3K/Akt, JAK/STAT, and MAPK pathways, thereby preventing the recruitment of these inflammatory cells.[4]
The simplified signaling pathway of the CCL2-CCR2 axis and the inhibitory action of MK-0812 are illustrated in the diagram below.
CCR2 signaling cascade and the inhibitory point of MK-0812.
Biological Activity
This compound is a potent CCR2 antagonist with low nanomolar efficacy in various in vitro assays.[5] It has also been shown to be a dual antagonist, exhibiting activity against CCR5, albeit with lower potency.[6]
In Vitro Potency
The inhibitory activity of this compound has been quantified in several functional assays. A summary of the reported half-maximal inhibitory concentration (IC₅₀) values is presented in Table 2.
Table 2: In Vitro Potency of MK-0812
| Assay Type | Cell Line/System | Ligand | Parameter | Value (nM) |
| Functional Assay (Monocyte Shape Change) | Human Monocytes | MCP-1 | IC₅₀ | 3.2 |
| Radioligand Binding Assay | Isolated Human Monocytes | ¹²⁵I-MCP-1 | IC₅₀ | 4.5 |
| Whole Blood Assay (Monocyte Shape Change) | Rhesus Monkey Whole Blood | MCP-1 | IC₅₀ | 8 |
| Radioligand Binding Assay | Recombinant CCR5-expressing cells | ¹²⁵I-MIP-1α | IC₅₀ | 25 |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and in vitro evaluation of this compound are provided below.
Synthesis of MK-0812
The synthesis of MK-0812 can be achieved through a multi-step process. A plausible synthetic route is outlined below. This protocol is a hypothetical representation based on the synthesis of similar chemical structures and may require optimization.
A generalized workflow for the synthesis of MK-0812.
Detailed Methodology:
-
Step 1: Synthesis of the trifluoromethyl-quinoline core. This can be achieved through a multi-step synthesis starting from commercially available precursors, likely involving a cyclization reaction to form the quinoline ring system, followed by trifluoromethylation.
-
Step 2: Synthesis of the spirocyclic piperidine moiety. This complex fragment can be synthesized from a suitable piperidine derivative, involving the formation of the spirocyclic ether.
-
Step 3: Coupling and final modification. The quinoline core and the piperidine moiety are coupled, likely through a nucleophilic substitution or a reductive amination reaction. Subsequent functional group manipulations would lead to the final MK-0812 structure.
-
Step 4: Salt formation. The final free base of MK-0812 is reacted with succinic acid in a suitable solvent to yield this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 3: Analytical Characterization of this compound
| Technique | Expected Results |
| ¹H NMR | Spectrum consistent with the proposed structure, with characteristic peaks for aromatic, aliphatic, and trifluoromethyl protons. |
| ¹³C NMR | Spectrum showing the correct number of carbon signals corresponding to the structure. |
| HPLC | A single major peak indicating high purity (e.g., >98%). |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of MK-0812 [M+H]⁺. |
In Vitro Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.[4]
Workflow for an in vitro chemotaxis assay.
Detailed Methodology:
-
Cell Preparation: Culture a CCR2-expressing cell line (e.g., THP-1 human monocytic cells) in appropriate media. Harvest and resuspend the cells in serum-free media.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain the desired test concentrations.
-
Assay Setup: Add CCL2 to the lower wells of a Transwell plate.
-
Cell Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Migration: Add the pre-treated cells to the upper chamber of the Transwell inserts and incubate to allow for migration towards the CCL2 gradient.
-
Quantification: After incubation, remove non-migrated cells from the top of the membrane. Stain the migrated cells on the bottom of the membrane and quantify them using microscopy or a plate reader-based method.
-
Data Analysis: Plot the percentage of cell migration inhibition against the concentration of this compound to determine the IC₅₀ value.
Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.[4]
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CCR2 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2), and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well to separate the receptor-bound radioligand from the unbound ligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
Conclusion
This compound is a potent dual antagonist of CCR2 and CCR5 with well-characterized in vitro activity. Its ability to block the CCL2-CCR2 signaling pathway makes it an invaluable research tool for investigating the role of this axis in various inflammatory diseases, autoimmune disorders, and cancer. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and evaluation of this compound in a laboratory setting, facilitating further research into its therapeutic potential.
References
- 1. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. or.niscpr.res.in [or.niscpr.res.in]
The Rise and Fall of MK-0812: A C-C Chemokine Receptor 2 Antagonist
An In-depth Technical Guide on the Discovery and Development of MK-0812
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0812, a potent and selective C-C chemokine receptor 2 (CCR2) antagonist, emerged from the laboratories of Merck Serono as a promising therapeutic candidate for a spectrum of inflammatory and immune-mediated diseases. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of MK-0812. Through a detailed examination of its mechanism of action, preclinical pharmacology, and the outcomes of its clinical program, we aim to provide a valuable resource for researchers in the field of chemokine receptor-targeted drug discovery. While demonstrating robust preclinical efficacy, the clinical development of MK-0812 was ultimately discontinued, a fate shared by several other CCR2 antagonists. This guide explores the potential reasons for this translational failure, offering insights into the complexities of targeting the CCL2-CCR2 axis in human disease.
Introduction: The Rationale for Targeting the CCL2-CCR2 Axis
The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, CCR2, play a pivotal role in orchestrating the migration and infiltration of monocytes and macrophages to sites of inflammation.[1] Dysregulation of the CCL2-CCR2 signaling pathway is implicated in the pathogenesis of a wide array of inflammatory and autoimmune conditions, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[1] Consequently, the development of small molecule antagonists of CCR2 became a major focus for pharmaceutical research, with the aim of disrupting this key inflammatory cascade. MK-0812 was one such molecule, designed to selectively block the interaction of CCL2 with CCR2 and thereby inhibit the recruitment of inflammatory cells.
Discovery and Lead Optimization
While a specific publication detailing the initial discovery and lead optimization of MK-0812 is not publicly available, the patent literature and publications on related compounds from Merck provide insights into the medicinal chemistry efforts around cyclopentyl-amide derivatives as CCR2 antagonists. The core scaffold of these compounds was optimized to achieve high potency and selectivity for CCR2. Structure-activity relationship (SAR) studies focused on modifying various substituents on the cyclopentyl ring and the amide moiety to enhance binding affinity and improve pharmacokinetic properties.
Mechanism of Action and Preclinical Pharmacology
MK-0812 is a potent and selective, orally bioavailable small-molecule antagonist of the human CCR2 receptor.[2] It exerts its pharmacological effect by binding to CCR2 and preventing the binding of its cognate ligand, CCL2. This blockade inhibits the downstream signaling events that lead to monocyte and macrophage chemotaxis.
In Vitro Pharmacology
A summary of the in vitro potency of MK-0812 from various studies is presented in Table 1.
| Assay Type | Cell/System | Parameter | Value (nM) |
| MCP-1 Mediated Response | Human Monocytes | IC50 | 3.2 |
| 125I-MCP-1 Binding | Isolated Monocytes | IC50 | 4.5 |
| MCP-1 Induced Monocyte Shape Change | Rhesus Blood | IC50 | 8 |
Table 1: In Vitro Potency of MK-0812
Preclinical In Vivo Studies
Preclinical studies in various animal models demonstrated the in vivo activity of MK-0812. Oral administration of MK-0812 in mice led to a dose-dependent reduction in circulating Ly6Chi monocytes, a key inflammatory monocyte subset.[2] This was accompanied by a corresponding elevation in plasma CCL2 levels, a phenomenon observed with other CCR2 antagonists and attributed to the blockade of CCR2-mediated CCL2 clearance.[3]
In a humanized mouse model of breast cancer lung metastasis, oral administration of MK-0812 was shown to reduce the number of monocytic myeloid-derived suppressor cells and the rate of lung metastasis, highlighting its potential in immuno-oncology.[2]
Experimental Protocols
This assay assesses the ability of a compound to inhibit the morphological changes in monocytes induced by a chemokine agonist.
-
Freshly drawn whole blood is incubated with the test compound (e.g., MK-0812) or vehicle control.
-
A CCR2 agonist, such as MCP-1 (CCL2), is added to stimulate the monocytes.
-
The reaction is stopped, and red blood cells are lysed.
-
The forward scatter of monocytes, which is indicative of cell size and shape, is analyzed by flow cytometry.
-
The concentration of the antagonist that inhibits the chemokine-induced shape change by 50% (IC50) is determined.
This protocol evaluates the in vivo effect of a CCR2 antagonist on circulating monocyte populations.
-
Mice are administered the test compound (e.g., MK-0812) or vehicle, typically via oral gavage.
-
At specified time points after dosing, blood samples are collected.
-
Red blood cells are lysed, and the remaining white blood cells are stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD11b, Ly6C, Ly6G) to identify different leukocyte populations.
-
The frequency of different monocyte subsets (e.g., inflammatory Ly6Chi monocytes) is quantified using flow cytometry.
Clinical Development
MK-0812 progressed into Phase II clinical trials for two primary indications: rheumatoid arthritis and relapsing-remitting multiple sclerosis.
Rheumatoid Arthritis
A Phase II clinical trial (NCT00542022) was initiated to evaluate the efficacy and safety of MK-0812 in patients with active rheumatoid arthritis. The rationale for this indication was based on the well-established role of monocyte and macrophage infiltration into the synovium in the pathogenesis of the disease.
Relapsing-Remitting Multiple Sclerosis
A separate Phase II study (NCT00239655) was conducted to assess the effect of MK-0812 on disease activity in patients with relapsing-remitting multiple sclerosis, as measured by magnetic resonance imaging (MRI). The recruitment of inflammatory monocytes into the central nervous system is a key event in the formation of demyelinating lesions in multiple sclerosis.
Discontinuation and Challenges in Targeting CCR2
The clinical development of MK-0812 was ultimately discontinued. While specific results from the Phase II trials of MK-0812 have not been published, the lack of success of other CCR2 antagonists in similar indications provides important context. For instance, a clinical trial with MLN1202, a monoclonal antibody against CCR2, in rheumatoid arthritis patients showed target engagement but failed to demonstrate clinical improvement.[4]
The reasons for the translational failure of CCR2 antagonists are likely multifactorial and may include:
-
Redundancy in Chemokine Signaling: Other chemokine pathways may compensate for the blockade of CCR2, allowing for continued inflammatory cell recruitment.
-
Complexity of Human Disease: The role of the CCL2-CCR2 axis in complex, chronic human diseases like rheumatoid arthritis may be more nuanced than in preclinical animal models.
-
Pharmacokinetic and Pharmacodynamic Challenges: Achieving sustained and adequate receptor occupancy in the target tissues to elicit a therapeutic effect may be challenging.
-
Elevation of Plasma CCL2: The increase in circulating CCL2 levels following CCR2 antagonism could potentially overcome the receptor blockade.
Signaling and Experimental Workflow Diagrams
Conclusion
The development of MK-0812 represents a significant effort in the pursuit of a novel therapeutic strategy for inflammatory diseases. Its high potency and selectivity for CCR2, coupled with promising preclinical data, underscored its potential. However, the discontinuation of its clinical development, in line with the broader challenges faced by other CCR2 antagonists, highlights the complexities of translating preclinical findings in this area to clinical efficacy. The story of MK-0812 serves as a valuable case study for the scientific community, emphasizing the need for a deeper understanding of the intricate chemokine network in human pathology to guide future drug discovery efforts. Further research into patient stratification, combination therapies, and novel approaches to modulate the CCL2-CCR2 axis may yet unlock the therapeutic potential of targeting this critical inflammatory pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of CCR2 in rheumatoid arthritis: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Pharmacodynamics of MK-0812 Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0812 succinate is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor, along with its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), plays a pivotal role in orchestrating the migration and infiltration of monocytes and macrophages into sites of inflammation and within the tumor microenvironment. The dysregulation of the CCL2-CCR2 axis is implicated in the pathogenesis of a wide array of inflammatory, autoimmune, and oncologic diseases. Consequently, targeting this pathway with antagonists like this compound represents a significant area of therapeutic research.
This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.
Mechanism of Action
This compound functions by binding to CCR2, a G protein-coupled receptor (GPCR), thereby preventing its interaction with CCL2. This blockade inhibits the downstream signaling cascade that leads to monocyte and macrophage chemotaxis, thus reducing the influx of these immune cells to pathological sites. A known pharmacodynamic effect of CCR2 antagonism is the elevation of plasma CCL2 levels, which is a direct result of preventing the receptor-mediated internalization and clearance of its ligand.
CCR2 Signaling Pathway
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events. MK-0812, by blocking this initial step, prevents the activation of several key downstream pathways, including the PI3K/Akt, JAK/STAT, and MAPK pathways, which are crucial for cell survival, proliferation, and migration.
Caption: Simplified CCR2 signaling pathway inhibited by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Species | Cell Line/System | IC50 (nM) | Reference(s) |
| Radioligand Binding ([¹²⁵I]-MCP-1) | Human | Isolated Monocytes | 4.5 | [1] |
| MCP-1 Mediated Response | - | - | 3.2 | [1] |
| Whole Blood Monocyte Shape Change | Rhesus | Whole Blood | 8 | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Female BALB/c Mice | 30 mg/kg, p.o. | Reduced frequency of Ly6G-Ly6Chi monocytes in peripheral blood. No impact on circulating Ly6G+Ly6C+ neutrophil frequency. | [2] |
| Humanized CCR2B knock-in mouse model of breast cancer | Not specified | Statistically significant reduction in lung metastasis. | [3] |
| Humanized CCR2B knock-in mouse model of breast cancer | Not specified | Statistically significant reduction in monocytic myeloid-derived suppressor cells (M-MDSCs). | [3] |
| Anti-collagen Antibody-Induced Arthritis (Mouse) | Not specified | No effect on arthritis disease severity. | [2][4] |
Note: Specific quantitative values for the reduction in lung metastasis and M-MDSCs were not detailed in the referenced materials.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of pharmacodynamic studies. The following sections outline protocols for key in vivo and in vitro experiments used to characterize this compound.
In Vivo Murine Pharmacodynamic Study
This protocol describes a method to assess the in vivo target engagement of this compound by measuring its effect on circulating monocyte populations.
Caption: Workflow for an in vivo murine pharmacodynamic study.[5]
Materials:
-
Animal Model: Female BALB/c mice, 8-10 weeks of age.[5]
-
Vehicle: 0.4% methylcellulose (MC) solution.[5]
-
Test Article: this compound.
-
Administration Equipment: Oral gavage needles.
-
Analysis Equipment: Flow cytometer and relevant antibodies (e.g., CD11b, Ly6G, Ly6C).
Procedure:
-
Formulation: Prepare a suspension of this compound in the 0.4% MC vehicle to the desired concentration for a 30 mg/kg dose.[5]
-
Administration: Administer the MK-0812 suspension or vehicle control to the mice via oral gavage.[5]
-
Endpoint Analysis: Two hours post-administration, collect peripheral blood from the mice.[5]
-
Flow Cytometry: Perform flow cytometry on the collected blood samples to determine the frequency of CD11b+Ly6G-Ly6Chi monocytes and CD11b+Ly6G+Ly6C+ neutrophils.[5]
In Vitro Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This functional assay assesses the ability of this compound to inhibit the directed migration of cells towards a chemoattractant like CCL2.
Caption: Workflow for an in vitro chemotaxis assay.[6]
Materials:
-
Cells: CCR2-expressing cells (e.g., primary monocytes or THP-1 cells).[6]
-
Chemoattractant: Recombinant human CCL2.[1]
-
Test Compound: this compound.
-
Assay Plates: Transwell inserts (typically with a 5 µm pore size).[1]
-
Quantification Method: Staining reagents and a microscope or a fluorescence plate reader.[6]
Procedure:
-
Cell Preparation: Pre-incubate the CCR2-expressing cells with various concentrations of this compound.[6]
-
Assay Setup: Add the chemoattractant (CCL2) to the lower wells of the Transwell plate. Place the Transwell inserts into the wells.[6]
-
Cell Migration: Add the pre-incubated cells to the upper chamber of the Transwell inserts.[6]
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration through the porous membrane.[1][6]
-
Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix, stain, and count the cells that have migrated to the lower surface of the membrane or into the lower chamber.[6]
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.[6]
Clinical Perspective
The clinical development of CCR2 antagonists has shown both promise and challenges. While preclinical data for compounds like this compound are encouraging, translating these findings into clinical efficacy has been met with mixed results for other drugs in this class.[7] Trials of various CCR2 antagonists in conditions such as atherosclerotic cardiovascular disease and diabetic nephropathy have demonstrated target engagement but have often yielded modest clinical outcomes.[7] These results suggest that the role of the CCL2-CCR2 axis in human disease may be more complex than initially understood, potentially involving redundant pathways or context-dependent effects.[7] Future research will likely focus on identifying specific patient populations that are most likely to respond to CCR2-targeted therapies and exploring combination strategies to enhance efficacy.[7]
Conclusion
This compound is a potent and selective CCR2 antagonist that has demonstrated clear pharmacodynamic effects in preclinical in vitro and in vivo models. Its ability to block the CCL2-CCR2 signaling axis and inhibit the migration of key inflammatory cells provides a strong rationale for its investigation in a variety of pathological conditions. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other modulators of the CCL2-CCR2 pathway. While preclinical efficacy is evident, the path to clinical success for this class of drugs requires careful consideration of the complexities of the human immune system and the specific diseases being targeted.
References
MK-0812 Succinate: A Technical Guide for Studying Monocyte Trafficking
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MK-0812 Succinate, a potent and selective C-C chemokine receptor 2 (CCR2) antagonist, for the investigation of monocyte trafficking. Monocyte migration is a cornerstone of the inflammatory response, and its dysregulation is a key factor in a host of chronic inflammatory and autoimmune diseases. The CCL2/CCR2 signaling axis is the primary driver of this process, establishing it as a critical therapeutic target.[1] This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its application, and provides visualizations of the underlying biological pathways and experimental workflows.
Introduction: The CCL2/CCR2 Axis in Monocyte Trafficking
Monocytes, a diverse population of circulating white blood cells, are integral to both maintaining health and responding to inflammation. Their recruitment from the bone marrow to tissues is a finely tuned process governed by chemical gradients. The chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor, CCR2, are the main regulators of the movement of inflammatory monocytes from the bloodstream into tissues.[1][2] The activation of the CCL2-CCR2 pathway is linked to the development of many inflammatory and fibrotic diseases, making it a major focus for new drug development.[1][3]
Mechanism of Action of this compound
This compound is a small-molecule antagonist of the CCR2 receptor.[1][4] It works by blocking the binding of CCL2 to CCR2, which in turn inhibits the downstream signaling that leads to monocyte migration.[1][4][5] This blockade of CCR2 prevents the receptor from initiating the internal cellular processes that cause monocytes to move towards sites of inflammation.[1][6] Interestingly, this on-target antagonism of CCR2 can lead to an increase in plasma CCL2 levels. This is because the binding of MK-0812 to CCR2 prevents the receptor from being pulled into the cell and recycling, a process that normally helps to clear CCL2 from the blood.[6][7][8]
MK-0812 has also been identified as a dual antagonist of both CCR2 and the closely related C-C chemokine receptor 5 (CCR5).[9] This dual activity is an important factor to consider in its experimental application.
Below is a diagram illustrating the simplified signaling pathway of CCL2/CCR2 and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of MK-0812 Succinate: A Technical Guide to its CCR2 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of MK-0812 succinate, a potent antagonist of the C-C chemokine receptor 2 (CCR2). MK-0812 has been a subject of significant interest for its potential therapeutic applications in inflammatory diseases, autoimmune disorders, and cancer, primarily due to its ability to block the recruitment of monocytes and macrophages to sites of inflammation.[1][2] This document details the quantitative pharmacology of this compound, provides comprehensive experimental protocols for its characterization, and visualizes key biological pathways and experimental workflows.
Core Mechanism of Action
MK-0812 is a small molecule antagonist that demonstrates high affinity for CCR2.[3][4] By binding to this receptor, it effectively blocks the interaction of the primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[5] This inhibition disrupts the downstream signaling cascades that are responsible for the directional migration of monocytes and other immune cells towards inflammatory stimuli.[5] It is important to note that while initially characterized as a selective CCR2 antagonist, further studies have revealed that MK-0812 is a potent dual antagonist of both CCR2 and the closely related C-C chemokine receptor 5 (CCR5).[6]
Quantitative Data Summary
The in vitro potency of this compound has been determined through various functional and binding assays. The following tables summarize the key quantitative data, primarily presenting the half-maximal inhibitory concentration (IC50) values.
Table 1: In Vitro Efficacy of this compound against Human CCR2
| Assay Type | Cell Line/System | Ligand | Parameter | Value (nM) |
| MCP-1 Mediated Response | Human Monocytes | MCP-1 | IC50 | 3.2[3][4] |
| Radioligand Binding ([¹²⁵I]-MCP-1) | Isolated Human Monocytes | ¹²⁵I-MCP-1 | IC50 | 4.5[3][4] |
| Chemotaxis Inhibition | Human Monocytes | MCP-1 | IC50 | 3.2[7] |
| Chemotaxis Inhibition | Mouse Monocytic Cells (WEHI-274.1) | CCL2 | IC50 | 5[7] |
Table 2: In Vitro Efficacy of this compound against CCR5
| Assay Type | Cell Line/System | Ligand | Parameter | Value (nM) |
| Radioligand Binding ([¹²⁵I]-MIP-1α) | Recombinant CCR5-expressing cells | ¹²⁵I-MIP-1α | IC50 | 25[6] |
Note: Comprehensive public data on the IC50 of MK-0812 at CCR5 across various functional assays is limited. The provided value is from a competitive binding assay.
Key Signaling Pathway and Experimental Visualizations
To better understand the mechanism of action and the methods used for characterization, the following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow.
Caption: Simplified CCR2 signaling cascade leading to chemotaxis and its inhibition by this compound.
Caption: Experimental workflow for an in vitro chemotaxis assay to determine the IC50 of this compound.
Caption: Selectivity profile of this compound, highlighting its dual antagonism of CCR2 and CCR5.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
CCR2 Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the CCR2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line recombinantly expressing human CCR2 (e.g., HEK293-hCCR2).
-
Radioligand: ¹²⁵I-labeled CCL2 (MCP-1).
-
Test Compound: this compound.
-
Non-labeled Ligand: Unlabeled CCL2 for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4.
-
96-well Filter Plates: GF/B or GF/C glass fiber filter plates.
-
Scintillation Fluid and Counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 1 pM to 100 µM.
-
Assay Plate Setup: In a 96-well filter plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of ¹²⁵I-CCL2 (at a final concentration near its Kd, e.g., 50 pM), and 100 µL of CCR2-expressing cell membranes.
-
Non-specific Binding (NSB): 50 µL of unlabeled CCL2 (at a high concentration, e.g., 1 µM), 50 µL of ¹²⁵I-CCL2, and 100 µL of cell membranes.
-
Competitive Binding: 50 µL of each this compound dilution, 50 µL of ¹²⁵I-CCL2, and 100 µL of cell membranes.
-
-
Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Place the filter plate on a vacuum manifold to rapidly aspirate the contents of the wells, separating bound from unbound radioligand.
-
Washing: Wash the filters three to four times with 200 µL of ice-cold wash buffer per well.
-
Detection: Allow the filters to dry completely. Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
For each concentration of this compound, calculate the percentage of specific binding inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
In Vitro Chemotaxis Assay (Transwell/Boyden Chamber)
Objective: To determine the functional potency (IC50) of this compound in inhibiting CCL2-induced migration of CCR2-expressing cells.
Materials:
-
Cells: A CCR2-expressing cell line (e.g., human monocytic THP-1 cells) or freshly isolated human peripheral blood mononuclear cells (PBMCs).
-
Chemoattractant: Recombinant human CCL2 (MCP-1).
-
Test Compound: this compound.
-
Transwell Inserts: 5 µm pore size for monocytes.
-
24-well Plates.
-
Assay Medium: RPMI-1640 with 0.5% BSA.
-
Cell Staining/Quantification Reagent: Calcein-AM or similar fluorescent dye.
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells and resuspend them in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Compound Pre-incubation: In separate tubes, pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing a predetermined optimal concentration of CCL2 (e.g., 10 ng/mL) to the lower wells of a 24-well plate.
-
Include a negative control well with assay medium only (no CCL2).
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 1.5 to 3 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring the fluorescence of a pre-loaded dye like Calcein-AM.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control (cells migrated towards CCL2 without the antagonist).
-
Plot the percentage of inhibition against the log of the antagonist concentration and use non-linear regression to determine the IC50 value.[1]
-
Calcium Flux Assay
Objective: To assess the ability of this compound to block the transient increase in intracellular calcium ([Ca²⁺]i) induced by CCL2 in CCR2-expressing cells.
Materials:
-
Cells: A cell line endogenously expressing or engineered to express CCR2 (e.g., THP-1).
-
Fluorescent Calcium Indicator: Fluo-4 AM or Indo-1 AM.
-
Test Compound: this compound.
-
Agonist: Recombinant human CCL2 (MCP-1).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader or Flow Cytometer.
-
Black, clear-bottom 96- or 384-well plates.
Procedure:
-
Cell Preparation and Dye Loading:
-
Harvest CCR2-expressing cells and resuspend them in assay buffer.
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Plate the cells into the microplate.
-
-
Assay Performance:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate.
-
Add varying concentrations of this compound to the wells and incubate for a specified pre-incubation time.
-
Establish a baseline fluorescence reading for each well.
-
Inject a pre-determined concentration of CCL2 into the wells to stimulate the cells while continuously monitoring the fluorescence intensity.
-
-
Signal Detection: Record the transient increase in fluorescence that corresponds to the rise in intracellular calcium.
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after stimulation to the baseline fluorescence.
-
Determine the extent to which this compound inhibits the CCL2-induced calcium signal.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Conclusion
This compound is a potent dual antagonist of CCR2 and CCR5, demonstrating low nanomolar efficacy in a range of in vitro binding and functional assays. The experimental protocols detailed in this guide provide a robust framework for the characterization of this and similar compounds. While its high affinity for these two key inflammatory receptors is well-documented, a comprehensive understanding of its selectivity against a wider panel of chemokine and other G-protein coupled receptors would be beneficial for its precise application in research and therapeutic development. The provided data and methodologies serve as a valuable resource for researchers investigating the CCL2-CCR2 axis and the development of targeted anti-inflammatory agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
MK-0812 Succinate's Effect on Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0812 Succinate is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response. By inhibiting the binding of its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), MK-0812 effectively blocks the recruitment of monocytes and macrophages to sites of inflammation. This mechanism of action is central to its therapeutic potential in a range of inflammatory and autoimmune diseases, as well as in oncology. This technical guide provides an in-depth analysis of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction: The CCL2-CCR2 Signaling Axis
The CCL2-CCR2 signaling axis is a critical pathway in orchestrating the migration of immune cells, particularly monocytes and macrophages, to sites of inflammation and tissue injury.[1] CCR2 is a G protein-coupled receptor (GPCR) that, upon binding CCL2, initiates a cascade of intracellular signaling events.[1][2] These signaling cascades are crucial for a variety of cellular responses, including chemotaxis, cell survival, and proliferation. The dysregulation of this axis is implicated in the pathophysiology of numerous diseases, including atherosclerosis, diabetic nephropathy, and cancer.[3][4]
Mechanism of Action of this compound
MK-0812 is a small molecule antagonist that exhibits high affinity and selectivity for CCR2.[2][5] It functions as an orthosteric antagonist, binding to the same site as CCL2 and competitively inhibiting its interaction with the receptor.[6] This blockade of the CCL2-CCR2 interaction is the primary mechanism by which MK-0812 exerts its pharmacological effects, preventing the initiation of the downstream signaling cascade responsible for monocyte chemotaxis.[1] A notable on-target effect of MK-0812 is the elevation of plasma CCL2 levels. This occurs because the blockade of CCR2 prevents the receptor-mediated internalization and clearance of its ligand, leading to its accumulation in the bloodstream.[7][8]
Caption: Mechanism of action of this compound at the CCR2 receptor.
Downstream Signaling Pathways Affected by this compound
The binding of CCL2 to CCR2 activates several key downstream signaling pathways that are consequently inhibited by MK-0812.[2][9] While direct quantitative data on the phosphorylation status of specific signaling proteins following MK-0812 treatment is limited in publicly available literature, the inhibitory effects can be inferred from the well-established CCR2 signaling cascade. The primary pathways involved are:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and anti-apoptotic signaling.[2][6]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This includes cascades such as the p38-MAPK and ERK1/2 pathways, which are involved in inflammation, cell migration, and gene expression.[2][6]
-
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is important for cytokine signaling and immune cell function.[1]
Caption: Overview of CCR2 downstream signaling pathways inhibited by MK-0812.
Quantitative Data on this compound Activity
The potency of MK-0812 has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Species | Cell Line/System | IC50 (nM) | Reference(s) |
| Radioligand Binding ([¹²⁵I]-MCP-1) | Human | Isolated Monocytes | 4.5 | [2][10] |
| MCP-1 Mediated Response | - | - | 3.2 | [2][10] |
| Whole Blood Monocyte Shape Change | Rhesus | Whole Blood | 8 | [11] |
| Chemotaxis Inhibition | Mouse | WeHi-274.1 cells | 5 | [9] |
Table 2: In Vivo Effects of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Humanized Mouse (Breast Cancer Lung Metastasis) | Oral administration | Reduced the number of monocytic myeloid-derived suppressor cells (M-MDSCs) and the rate of lung metastasis. | [11] |
| C57BL/6 Mice | 30 mg/kg, p.o. | Reduced the frequency of Ly6G-Ly6Chi monocytes in peripheral blood and caused a dose-dependent reduction in circulating Ly6Chi monocytes. | [2][10] |
| C57BL/6 Mice | 10 mg/kg, p.o. | Peak plasma CCL2 levels observed 2-4 hours after peak antagonist level. | [8][12] |
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of MK-0812 for the CCR2 receptor.
Methodology:
-
Cell Culture: Use CCR2-expressing cells, such as human monocytic THP-1 cells or a stably transfected cell line.
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a constant concentration of radiolabeled CCL2 (e.g., ¹²⁵I-CCL2) and varying concentrations of MK-0812.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the free radioligand by filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the MK-0812 concentration and determine the IC50 value using non-linear regression analysis.
Chemotaxis Assay
Objective: To measure the functional ability of MK-0812 to inhibit CCL2-induced cell migration.
Methodology:
-
Cell Preparation: Use a CCR2-expressing cell line like THP-1. Label the cells with a fluorescent dye (e.g., Calcein AM).
-
Assay Setup: Use a transwell plate with a porous membrane. Add chemotaxis buffer containing CCL2 to the lower chambers.
-
Cell Treatment: Pre-incubate the fluorescently labeled cells with varying concentrations of MK-0812.
-
Migration: Add the pre-incubated cell suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (e.g., 1.5 to 3 hours).
-
Quantification: Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of MK-0812 and determine the IC50 value.
Caption: Experimental workflow for a chemotaxis assay.
Calcium Flux Assay
Objective: To assess the ability of MK-0812 to block the CCL2-induced increase in intracellular calcium.
Methodology:
-
Cell Preparation and Dye Loading: Culture CCR2-expressing cells (e.g., THP-1). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Performance: Plate the dye-loaded cells into a 96- or 384-well plate. Add varying concentrations of MK-0812 and incubate.
-
Stimulation: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a solution of CCL2 into the wells.
-
Data Acquisition: Immediately after injection, record the fluorescence intensity over time to capture the calcium flux.
-
Data Analysis: Determine the concentration of MK-0812 that inhibits 50% of the CCL2-induced calcium response (IC50).
Western Blot Analysis for Signaling Proteins
Objective: To quantify the effect of MK-0812 on the phosphorylation of key proteins in downstream signaling pathways (e.g., p-Akt, p-ERK, p-STAT3).
Methodology:
-
Cell Treatment: Culture appropriate cells (e.g., THP-1) and treat with varying concentrations of MK-0812 for a specified time, followed by stimulation with CCL2.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt, anti-Akt).
-
Detection: Incubate with a labeled secondary antibody and detect the protein bands using an appropriate detection system.
-
Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a potent and selective CCR2 antagonist that effectively inhibits the CCL2-CCR2 signaling axis. Its mechanism of action, centered on blocking the recruitment of inflammatory monocytes and macrophages, is mediated through the inhibition of key downstream signaling pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways. The quantitative data from in vitro and in vivo studies demonstrate its low nanomolar potency. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of MK-0812 and other CCR2 antagonists in preclinical and clinical research. Further studies focusing on the direct quantification of the modulation of specific downstream signaling molecules by MK-0812 will provide a more comprehensive understanding of its molecular pharmacology.
References
- 1. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible mechanism of CCL2-induced Akt activation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CC Chemokine 2 Promotes Ovarian Cancer Progression through the MEK/ERK/MAP3K19 Signaling Pathway [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Hypothetical Compound MK-0812 Succinate in Modulating Immune Responses
Disclaimer: As of December 2025, there is no publicly available scientific literature or clinical data for a compound designated "MK-0812 Succinate." The following guide is a hypothetical framework based on established principles of immunology and drug development. It is intended to serve as a template for what a technical guide on a novel immunomodulatory agent would entail, and the data presented is purely illustrative.
Introduction
This compound is a novel, small molecule compound under investigation for its potential to modulate immune responses. This document provides a comprehensive overview of its preclinical data, proposed mechanism of action, and the experimental protocols used to elucidate its immunomodulatory properties. The information presented herein is intended for researchers, scientists, and drug development professionals.
Proposed Mechanism of Action
This compound is hypothesized to act as a selective inhibitor of the Janus kinase (JAK) signaling pathway, a critical pathway in cytokine signaling that governs the differentiation and activation of various immune cell subsets. By targeting specific JAK enzymes, this compound may dampen pro-inflammatory cytokine signaling, thereby reducing inflammation and autoimmune pathology.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of this compound in the JAK-STAT pathway.
In Vitro Immunomodulatory Effects
The effects of this compound on immune cell function were assessed using a panel of in vitro assays.
Cytokine Release Assay
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by activated human peripheral blood mononuclear cells (PBMCs).
Data Summary:
| Concentration (nM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
| 1 | 15.2 | 12.8 |
| 10 | 45.8 | 42.1 |
| 100 | 88.3 | 85.6 |
| 1000 | 95.1 | 92.4 |
Experimental Protocol:
-
Cell Isolation: PBMCs were isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Stimulation: PBMCs were stimulated with 1 µg/mL of lipopolysaccharide (LPS) in the presence of varying concentrations of this compound or vehicle control (DMSO).
-
Incubation: Cells were incubated for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Cytokine Measurement: Supernatants were collected, and the concentrations of IL-6 and TNF-α were measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
T-Cell Proliferation Assay
Objective: To evaluate the impact of this compound on the proliferation of activated T-cells.
Data Summary:
| Concentration (nM) | T-Cell Proliferation Inhibition (%) |
| 1 | 8.5 |
| 10 | 35.2 |
| 100 | 75.9 |
| 1000 | 90.3 |
Experimental Protocol:
-
T-Cell Isolation: CD4+ T-cells were isolated from human PBMCs using magnetic-activated cell sorting (MACS).
-
Cell Labeling: T-cells were labeled with carboxyfluorescein succinimidyl ester (CFSE).
-
Activation and Treatment: Cells were activated with anti-CD3/CD28 beads and treated with different concentrations of this compound or vehicle.
-
Incubation: Cells were incubated for 72 hours.
-
Proliferation Analysis: T-cell proliferation was assessed by measuring the dilution of CFSE using flow cytometry.
Experimental Workflows
The general workflow for evaluating the in vitro efficacy of this compound is depicted below.
Caption: General workflow for in vitro immunomodulatory assays.
Conclusion and Future Directions
The hypothetical preclinical data for this compound suggest that it is a potent inhibitor of pro-inflammatory cytokine production and T-cell proliferation in vitro. Its proposed mechanism of action as a JAK inhibitor warrants further investigation. Future studies should focus on confirming its selectivity for different JAK isoforms, evaluating its efficacy in in vivo models of autoimmune disease, and conducting comprehensive safety and toxicology assessments. These steps will be crucial in determining the therapeutic potential of this compound as a novel immunomodulatory agent.
Investigating the Selectivity of MK-0812 Succinate for CCR2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0812 succinate is a small molecule inhibitor that has garnered significant interest for its potent antagonism of the C-C chemokine receptor 2 (CCR2).[1] CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key mediators in the recruitment of monocytes and macrophages to sites of inflammation.[2] This axis plays a crucial role in the pathogenesis of various inflammatory and autoimmune diseases, making the development of selective CCR2 antagonists a major focus of therapeutic research.[2] This technical guide provides an in-depth analysis of the selectivity profile of this compound for CCR2, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Core Focus: CCR2 and the Dual Antagonism Profile of MK-0812
Initially identified as a selective CCR2 antagonist, further characterization has revealed that this compound also exhibits potent activity at the closely related C-C chemokine receptor 5 (CCR5).[1] This classifies it as a dual CCR2/CCR5 antagonist, a critical consideration for its application in both research and potential therapeutic development.[1][3] This dual activity can be advantageous in certain disease contexts where both pathways are implicated.[3]
Quantitative Data Summary
The following table summarizes the in vitro potency of MK-0812 at human CCR2 and CCR5, as determined by various experimental assays.
| Receptor | Assay Type | Cell Line/System | Ligand | Parameter | Value (nM) |
| CCR2 | Functional Assay (Monocyte Shape Change) | Human Monocytes | MCP-1 | IC50 | 3.2[1][4] |
| CCR2 | Radioligand Binding Assay | Isolated Human Monocytes | ¹²⁵I-MCP-1 | IC50 | 4.5[1][4] |
| CCR2 | Whole Blood Assay (Monocyte Shape Change) | Rhesus Monkey Whole Blood | MCP-1 | IC50 | 8[1][4] |
| CCR5 | Radioligand Binding Assay | Recombinant CCR5-expressing cells | ¹²⁵I-MIP-1α | IC50 | 25[1] |
Note: While MK-0812 is described as a potent CCR5 antagonist, comprehensive public data on its IC50 across various functional assays is limited. The provided IC50 for CCR5 is from a competitive binding assay.[1]
Selectivity Profile
While MK-0812 demonstrates high affinity for both CCR2 and CCR5, publicly available information regarding its broader selectivity against a comprehensive panel of other chemokine receptors (e.g., CCR1, CCR3, CCR4, CXCR1-4) and other G-protein coupled receptors (GPCRs) is not extensive.[1] The initial description of "selective" likely referred to its specificity over a limited number of off-targets rather than a comprehensive screening.[1] For a definitive assessment of its complete selectivity profile, further broad-panel receptor screening would be necessary.[1]
Key Experimental Protocols and Visualizations
Detailed methodologies for the key assays used to characterize the potency and selectivity of this compound are provided below, accompanied by diagrams to illustrate the workflows and underlying biological pathways.
CCR2 Signaling Pathway
The binding of CCL2 to CCR2 initiates a signaling cascade that leads to cellular responses such as chemotaxis and calcium mobilization. MK-0812 acts as a competitive antagonist, blocking this interaction.
References
The Potential of MK-0812 Succinate in Autoimmune Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0812 Succinate is a potent, small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] Emerging research has also identified it as a dual antagonist of both CCR2 and the closely related C-C chemokine receptor 5 (CCR5).[2] The primary ligand for CCR2 is C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation.[1] This influx of myeloid cells is a key driver in the pathophysiology of numerous autoimmune diseases, including rheumatoid arthritis and multiple sclerosis, where they contribute to chronic inflammation and tissue damage.[1] By blocking the CCR2 receptor, this compound inhibits the migration of these inflammatory cells, representing a promising therapeutic strategy for autoimmune disorders.[1] However, it is important to note that the clinical development of MK-0812 for arthritis and multiple sclerosis was discontinued due to a lack of efficacy in Phase II trials.[3] This guide provides a comprehensive technical overview of the preclinical data, mechanism of action, and key experimental protocols related to this compound in the context of autoimmune disease research.
Mechanism of Action: Targeting the CCL2/CCR2 Signaling Pathway
This compound functions as a non-competitive antagonist of the CCR2 receptor.[1] The binding of CCL2 to CCR2 on the surface of immune cells, primarily monocytes and macrophages, initiates a conformational change in the receptor. This triggers a cascade of intracellular signaling events, including the activation of phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[4] These signaling cascades lead to cytoskeletal reorganization, cellular polarization, and ultimately, the directional migration of these cells towards the source of the CCL2 chemokine gradient—a process known as chemotaxis.[4] MK-0812 effectively blocks the interaction between CCL2 and CCR2, thereby inhibiting this entire downstream signaling cascade and preventing the recruitment of inflammatory cells to tissues.[4]
Quantitative Data
The potency of this compound has been quantified in various in vitro assays. The following tables summarize key inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of a biological response.
Table 1: In Vitro Potency of MK-0812 at Human CCR2 and CCR5 [2]
| Receptor | Assay Type | Cell Line/System | Ligand | Parameter | Value (nM) |
| CCR2 | Functional Assay (Monocyte Shape Change) | Human Monocytes | MCP-1 | IC50 | 3.2 |
| CCR2 | Radioligand Binding Assay | Isolated Human Monocytes | ¹²⁵I-MCP-1 | IC50 | 4.5 |
| CCR2 | Whole Blood Assay (Monocyte Shape Change) | Rhesus Monkey Whole Blood | MCP-1 | IC50 | 8 |
| CCR5 | Radioligand Binding Assay | Recombinant CCR5-expressing cells | ¹²⁵I-MIP-1α | IC50 | 25 |
Table 2: Comparative In Vitro Efficacy of CCR2 Antagonists [5]
| Compound | Assay Type | Species | Parameter | Value (nM) |
| This compound | Monocyte Chemotaxis Inhibition | Human | IC50 | 0.2 |
| INCB3344 | Monocyte Chemotaxis Inhibition | Human | IC50 | 2.7 |
| INCB3344 | Monocyte Chemotaxis Inhibition | Rat | IC50 | 6.2 |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols
Reproducible and well-documented methodologies are crucial for the evaluation of drug candidates. The following sections provide detailed protocols for key in vitro and in vivo assays used in the characterization of this compound.
In Vitro Chemotaxis Assay
This assay quantifies the ability of a compound to inhibit the directed migration of CCR2-expressing cells towards a CCL2 gradient.
Materials:
-
CCR2-expressing cells (e.g., human monocytic cell line THP-1 or primary monocytes)
-
Assay medium (e.g., RPMI-1640 with 0.5% BSA)
-
Recombinant human CCL2
-
This compound
-
24-well plate with 5 µm pore size polycarbonate membrane inserts (e.g., Transwell®)
-
Cell stain (e.g., DAPI or Crystal Violet) or fluorescence-based quantification method (e.g., Calcein-AM)
Methodology:
-
Cell Preparation: Culture THP-1 cells in appropriate medium. On the day of the assay, harvest, wash, and resuspend the cells in assay medium to a final concentration of 1 x 10⁶ cells/mL.[1]
-
Compound Incubation: Pre-incubate the cell suspension with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.[1]
-
Assay Setup: Add assay medium containing a predetermined optimal concentration of CCL2 (e.g., 10 ng/mL) to the lower wells of the 24-well plate. Add assay medium without CCL2 to negative control wells. Place the Transwell inserts into the wells.[1]
-
Cell Addition: Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.[1]
-
Quantification:
-
Remove the inserts and carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.[6]
-
Fix and stain the migrated cells on the lower surface of the membrane.[6]
-
Count the number of migrated cells in several fields of view under a microscope or quantify using a plate reader if a fluorescent stain was used.[7]
-
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.[1]
In Vivo Collagen-Induced Arthritis (CIA) Model
The CIA model in rodents is a widely used preclinical model for rheumatoid arthritis, as it shares many pathological features of the human disease.[1]
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Positive control (e.g., methotrexate)
Methodology:
-
Immunization (Day 0): Emulsify type II collagen with CFA. Inject 100 µg of the emulsified collagen intradermally at the base of the tail of each mouse.[1]
-
Booster Immunization (Day 21): Emulsify type II collagen with IFA. Administer a booster injection of 100 µg of the emulsified collagen.[1]
-
Treatment Protocol: Randomly assign mice to treatment groups: vehicle control, this compound (at various dose levels), and a positive control. Administer treatment daily via oral gavage. The timing of treatment can be prophylactic (starting before disease onset) or therapeutic (starting after clinical signs appear).[1]
-
Clinical Evaluation: Beginning on day 21, monitor mice daily for the onset and severity of arthritis. Score each paw based on a scale (e.g., 0-4) for swelling and redness.[1]
-
Histopathological Analysis: At the end of the study, collect affected joints for histopathological examination to assess synovitis, cartilage degradation, and bone erosion.[1]
-
Biomarker Analysis: Collect blood samples at termination to measure serum levels of anti-type II collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.[1]
Conclusion and Future Directions
This compound has been instrumental in elucidating the role of the CCL2/CCR2 signaling axis in autoimmune and inflammatory diseases. Its high potency and well-characterized mechanism of action make it a valuable tool for preclinical research. The dual antagonism of CCR2 and CCR5 is an important consideration for interpreting experimental results. While preclinical studies in models such as collagen-induced arthritis have shown promise for CCR2 antagonists, the translation of these findings to clinical efficacy in autoimmune diseases has been challenging, as evidenced by the discontinuation of MK-0812's clinical development for these indications.[3] Future research in this area may focus on identifying specific patient populations that are more likely to respond to CCR2-targeted therapies, exploring combination therapies, and further investigating the complex interplay of chemokine signaling in the human immune system.
References
Early-Stage Research on MK-0812 Succinate in Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), are pivotal players in the tumor microenvironment.[1] This signaling axis is a critical driver of monocyte and macrophage recruitment to tumors, fostering an immunosuppressive milieu that promotes tumor growth, angiogenesis, and metastasis.[2][3] As a potent and selective antagonist of CCR2, MK-0812 succinate has emerged as a compound of interest in oncology research, aiming to disrupt this pro-tumoral axis.[4][5] This technical guide provides an in-depth overview of early-stage research on this compound in various cancer models, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The in vitro potency of this compound has been evaluated across multiple functional assays, consistently demonstrating high affinity and inhibitory activity against the CCR2 receptor. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/System | Ligand | Endpoint | IC50 (nM) |
| Radioligand Binding | Membranes from Ba/F3 cells transfected with mouse CCR2 | 125I-rhCCL2 | Inhibition of binding | ~5 |
| Chemotaxis Assay | WeHi-274.1 cells | rmCCL2 | Inhibition of cell migration | 5[6] |
| Monocyte Shape Change | Rhesus monkey whole blood | MCP-1 | Inhibition of shape change | 8[5] |
| Monocyte Response Inhibition | Isolated human monocytes | MCP-1 | Blockade of response | 3.2[5] |
| 125I-MCP-1 Binding Inhibition | Isolated human monocytes | 125I-MCP-1 | Inhibition of binding | 4.5[5] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage | Effect |
| Breast Cancer Lung Metastasis | Human CCR2B knock-in mouse | Not specified | Reduced number of monocytic myeloid-derived suppressor cells and the rate of lung metastasis.[7][8] |
| General Monocyte Migration | BALB/c mice | 30 mg/kg, p.o. | Reduced the frequency of Ly6G-Ly6Chi monocytes in the peripheral blood.[4][5] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's mechanism of action and the methods used to evaluate it, the following diagrams illustrate the core signaling pathway and experimental workflows.
CCL2-CCR2 Signaling Pathway
The binding of CCL2 to its receptor, CCR2, a G protein-coupled receptor (GPCR), initiates a conformational change that activates intracellular G proteins.[1] This triggers a cascade of downstream signaling pathways, including PI3K/Akt, JAK/STAT, and MAPK, which are central to cellular functions such as chemotaxis, proliferation, and survival.[1] MK-0812 acts by blocking the initial ligand-receptor interaction.
Caption: Simplified CCL2-CCR2 signaling pathway and the inhibitory action of MK-0812.
Experimental Workflow: In Vitro Chemotaxis Assay
A common method to assess the efficacy of a CCR2 antagonist is the in vitro chemotaxis assay, which measures the ability of the compound to inhibit cell migration towards a CCL2 gradient.
Caption: Workflow for an in vitro chemotaxis assay to evaluate MK-0812 potency.
Experimental Workflow: In Vivo Orthotopic Pancreatic Cancer Mouse Model
To evaluate the in vivo efficacy of CCR2 antagonists, orthotopic cancer models are often employed. This workflow outlines a general procedure.
Caption: Workflow for an in vivo orthotopic pancreatic cancer mouse model.
Experimental Protocols
In Vitro Chemotaxis Assay
Objective: To determine the dose-dependent inhibition of CCL2-induced cell migration by this compound.
Materials:
-
CCR2-expressing cancer cell line (e.g., PC-3 for prostate cancer) or isolated human peripheral blood mononuclear cells (PBMCs).
-
Recombinant human CCL2.
-
This compound.
-
Transwell inserts (e.g., 8 µm pore size).
-
24-well plates.
-
Cell culture medium.
-
Calcein-AM or similar fluorescent dye for cell quantification.
Protocol:
-
Cell Preparation: Culture CCR2-expressing cells in appropriate medium. On the day of the assay, harvest the cells and resuspend them in assay medium.
-
Compound Pre-incubation: Incubate the cell suspension with various concentrations of this compound for a specified period (e.g., 30 minutes at 37°C).
-
Assay Setup:
-
Fill the lower chambers of the 24-well plate with assay medium containing CCL2 as the chemoattractant. Include control wells with medium alone.
-
Add the cell suspension pre-incubated with the antagonist to the upper chamber of the Transwell inserts.
-
-
Cell Migration: Incubate the plate for several hours at 37°C to allow for cell migration through the membrane towards the CCL2 in the lower chamber.
-
Quantification:
-
Remove the Transwell inserts.
-
Lyse the migrated cells in the lower chamber and quantify them using a fluorescent dye like Calcein-AM, measuring fluorescence with a plate reader.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the IC50 value for the inhibition of chemotaxis.
In Vivo Pharmacodynamic Assay for Monocyte Reduction
Objective: To assess the effect of this compound on the frequency of circulating monocytes in vivo.
Materials:
-
Female BALB/c mice (8-10 weeks of age).
-
This compound.
-
Vehicle control (e.g., 0.4% methylcellulose solution).
-
Flow cytometer.
-
Antibodies for flow cytometry (e.g., anti-CD11b, anti-Ly6G, anti-Ly6C).
-
Red blood cell lysis buffer.
-
4% paraformaldehyde.
Protocol:
-
Compound Administration: Administer this compound at a dose of 30 mg/kg by oral gavage (p.o.) to the treatment group. Administer vehicle to the control group.[5]
-
Blood Collection: After a specified time (e.g., 2 hours), collect peripheral blood from the mice.[5]
-
Sample Preparation:
-
Lyse red blood cells using a suitable lysis buffer.
-
Stain the remaining cells with fluorescently labeled antibodies against CD11b, Ly6G, and Ly6C to identify monocyte and neutrophil populations.
-
-
Flow Cytometry:
-
Fix the cells with 4% paraformaldehyde.
-
Analyze the samples using a flow cytometer to determine the frequency of Ly6G-Ly6Chi monocytes and Ly6G+Ly6C+ neutrophils.[5]
-
-
Data Analysis: Compare the frequency of the target immune cell populations between the MK-0812-treated and vehicle-treated groups.
Conclusion
Early-stage preclinical data indicate that this compound is a potent and selective antagonist of the CCR2 receptor. It effectively inhibits CCL2-mediated cell migration in vitro and reduces the frequency of circulating pro-inflammatory monocytes in vivo. These findings provide a strong rationale for its further investigation in various cancer models where the CCL2-CCR2 axis is a key driver of disease progression. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to design and interpret future studies aimed at elucidating the full therapeutic potential of this compound in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of chemokine systems in cancer and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Interactions Between MK-0812 Succinate and CCR2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) has emerged as a significant therapeutic target for a spectrum of inflammatory and autoimmune diseases, as well as in the field of immuno-oncology. The interaction of CCR2 with its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a pivotal driver in the recruitment of monocytes and macrophages to sites of inflammation. Consequently, the development of potent and selective antagonists for CCR2 is an area of intense research. This technical guide provides a comprehensive overview of the molecular interactions between MK-0812 Succinate, a potent small molecule antagonist, and the CCR2 receptor. This document details the binding characteristics, functional inhibition, and the underlying signaling pathways, supported by quantitative data and detailed experimental methodologies.
This compound: A Potent CCR2 Antagonist
MK-0812 is a potent and selective antagonist of the CCR2 receptor, demonstrating low nanomolar affinity in various in vitro assays.[1][2] It effectively blocks the binding of CCL2 to CCR2, thereby inhibiting the downstream signaling cascades that mediate the migration of monocytes and other immune cells to sites of inflammation.[2] Further characterization has revealed that MK-0812 also exhibits potent activity at the closely related C-C chemokine receptor 5 (CCR5), classifying it as a dual CCR2/CCR5 antagonist.[3] This dual activity is an important consideration in its application for both research and therapeutic development.
The interaction of MK-0812 with CCR2 is orthosteric, meaning it binds to the same site as the natural ligand, CCL2, and presumably competes with its binding.[4] Structural studies have identified key amino acid residues within the CCR2 binding pocket that are crucial for the high-affinity interaction with MK-0812. These include Y491.39, W982.60, Y1203.32, and E2917.39, with E2917.39 being particularly important for the high-affinity binding of several CCR2 antagonists.[4]
Quantitative Analysis of this compound and CCR2 Interaction
The potency of this compound in inhibiting CCR2 function has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below.
Table 1: In Vitro Binding Affinity of MK-0812 for CCR2
| Assay Type | Cell/Membrane Source | Radioligand | IC50 (nM) |
| Radioligand Binding | Isolated Human Monocytes | 125I-MCP-1 | 4.5 |
| Radioligand Binding | Ba/F3 cells transfected with mouse CCR2 | 125I-rhCCL2 | Not specified |
Data compiled from multiple sources.[1][3][5]
Table 2: In Vitro Functional Inhibition by this compound
| Assay Type | Cell Type | Stimulant | IC50 (nM) |
| Chemotaxis | WeHi-274.1 cells | CCL2 | 5 |
| Monocyte Shape Change (Whole Blood Assay) | Rhesus Monkey Whole Blood | MCP-1 | 8 |
| General MCP-1 Mediated Response | Not specified | MCP-1 | 3.2 |
Data compiled from multiple sources.[1][3][5]
Table 3: Comparative IC50 Values of MK-0812 at CCR2 and CCR5
| Receptor | Assay Type | Cell/Membrane Source | Radioligand | IC50 (nM) |
| CCR2 | Radioligand Binding | Isolated Human Monocytes | 125I-MCP-1 | 4.5 |
| CCR5 | Radioligand Binding | Recombinant CCR5-expressing cells | 125I-MIP-1α | 25 |
Data compiled from a competitive binding assay.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the CCR2 receptor by measuring its ability to compete with a radiolabeled ligand for binding.
Materials:
-
Cell Membranes: Membranes prepared from cells endogenously or recombinantly expressing human CCR2 (e.g., isolated human monocytes or HEK293-hCCR2 cells).
-
Radioligand: 125I-labeled CCL2 (MCP-1).
-
Test Compound: this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Fluid.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of 125I-CCL2, and varying concentrations of this compound in the assay buffer.
-
Controls:
-
Total Binding: Wells containing only cell membranes and 125I-CCL2.
-
Non-specific Binding: Wells containing cell membranes, 125I-CCL2, and a high concentration of an unlabeled CCR2 ligand.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of this compound. Plot the percentage of specific binding against the log concentration of the inhibitor to determine the IC50 value.
Chemotaxis Assay (Transwell Assay)
This functional assay assesses the ability of a CCR2 antagonist to inhibit the directional migration of cells towards a chemoattractant.
Materials:
-
Cells: A monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes.
-
Chemoattractant: Recombinant human CCL2 (MCP-1).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 or similar, often supplemented with a low concentration of BSA.
-
Transwell Inserts: Polycarbonate membrane inserts with a pore size suitable for monocyte migration (e.g., 5 µm).
-
Detection Reagent: A fluorescent dye to quantify migrated cells (e.g., Calcein-AM).
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Label the monocytes with the fluorescent dye according to the manufacturer's protocol.
-
Assay Setup: Place the Transwell inserts into a 24-well plate. Add the chemoattractant (CCL2) to the lower chamber.
-
Compound Treatment: Pre-incubate the labeled monocytes with varying concentrations of this compound. Add the pre-incubated cells to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient for migration to occur (e.g., 2-4 hours).
-
Quantification: After incubation, remove the inserts. Quantify the number of migrated cells in the lower chamber by measuring the fluorescence with a plate reader.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the CCL2-induced cell migration (IC50).
Calcium Flux Assay
This functional assay measures the ability of a CCR2 antagonist to block the transient increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells: A cell line expressing CCR2 (e.g., THP-1).
-
Calcium-sensitive dye: (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Recombinant human CCL2.
-
Test Compound: this compound.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Loading: Incubate the CCR2-expressing cells with the calcium-sensitive dye and Pluronic F-127 in the dark to allow the dye to enter the cells.
-
Compound Pre-incubation: Add varying concentrations of this compound to the cell plate and incubate for a short period.
-
Baseline Reading: Measure the baseline fluorescence of the cells using the plate reader.
-
Agonist Addition: Inject the agonist (CCL2) into the wells while continuously monitoring the fluorescence.
-
Signal Detection: Record the transient increase in fluorescence that corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the CCL2-induced calcium flux (IC50).
Visualizing Molecular Interactions and Pathways
CCR2 Signaling Pathway
Upon binding of its ligand CCL2, CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the activation of several key downstream pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. These pathways collectively regulate cellular processes such as chemotaxis, proliferation, survival, and inflammation.
Caption: Simplified CCR2 signaling cascade initiated by CCL2 binding and inhibited by this compound.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in determining the binding affinity of this compound to CCR2 using a competitive radioligand binding assay.
Caption: Step-by-step workflow for a CCR2 competitive radioligand binding assay.
Logical Relationship of this compound's Mechanism of Action
This diagram outlines the logical progression from the molecular properties of this compound to its ultimate effect on cellular responses mediated by CCR2.
Caption: Logical flow of this compound's mechanism from receptor binding to cellular effect.
Conclusion
References
Methodological & Application
Application Notes and Protocols for In Vivo Dissolution Studies of MK-0812 Succinate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting in vivo dissolution studies of MK-0812 Succinate in animal models. The information is compiled from established methodologies for administering this compound and general principles of in vivo dissolution assessment for poorly soluble drugs.
Introduction
This compound is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3][4] The CCR2 receptor and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are central to the recruitment of monocytes and macrophages to sites of inflammation.[2][5][6] By blocking this signaling pathway, this compound is investigated for its therapeutic potential in various inflammatory, fibrotic, and autoimmune diseases.[2][4]
Given that this compound is sparingly soluble in aqueous solutions, understanding its in vivo dissolution characteristics is critical for interpreting pharmacokinetic (PK) and pharmacodynamic (PD) data from animal studies.[1] In vivo dissolution determines the rate and extent to which the active pharmaceutical ingredient (API) becomes available for absorption. For poorly soluble compounds like MK-0812, dissolution is often the rate-limiting step for absorption.[7]
These protocols outline the necessary steps for preparing and administering this compound to animal models, collecting appropriate samples, and analyzing the data to estimate the in vivo dissolution profile.
Quantitative Data Summary
The following tables summarize key parameters for the preparation and administration of this compound for in vivo studies.
Table 1: Vehicle Formulations for this compound
| Vehicle Composition | Achievable Concentration (mg/mL) | Administration Route | Reference |
| 10% DMSO, 90% Corn Oil | Not specified | Oral Gavage | [1] |
| 0.4% (w/v) Methylcellulose in sterile water | 3 mg/mL | Oral Gavage | [1][8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Parenteral | [1] |
| 10% DMSO, 90% (20% w/v SBE-β-CD in saline) | Not specified | Parenteral | [1] |
Table 2: Dosing and Administration Parameters for Mouse Studies
| Parameter | Value/Recommendation | Notes | Reference |
| Compound | This compound | Potent and selective CCR2 antagonist. | [8] |
| Animal Model | Mice (e.g., BALB/c, C57BL/6), 8-10 weeks old | Humanized mouse models have also been used.[9][10] | [8] |
| Dosage | 30 mg/kg | An effective dose for reducing circulating Ly6G-Ly6Chi monocytes. | [8][11] |
| Administration Route | Oral Gavage (p.o.) | Provides direct and precise administration to the stomach. | [8] |
| Vehicle | 0.4% Methylcellulose (MC) in water | A common vehicle for oral administration of hydrophobic compounds. | [8] |
| Dosing Volume | 10 mL/kg | Typical volume for oral gavage in mice. | [8] |
| Frequency | Single dose | For a single PK/dissolution study. | [8] |
Experimental Protocols
Protocol 1: Preparation of Dosing Suspension (0.4% Methylcellulose)
This protocol describes the preparation of this compound for oral administration using a common vehicle for poorly soluble compounds.
Materials:
-
This compound powder
-
Methylcellulose (MC), 0.4% (w/v) in sterile water
-
Sterile water
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Mortar and pestle (optional)
Procedure:
-
Prepare the 0.4% Methylcellulose Vehicle:
-
Slowly add methylcellulose powder to stirring sterile water. Heating the water can aid dissolution, but the solution must be cooled to room temperature before use.
-
-
Calculate Required Amounts:
-
Based on the desired dose (e.g., 30 mg/kg) and dosing volume (e.g., 10 mL/kg), calculate the final concentration needed. For this example, the concentration is 3 mg/mL.[8]
-
Weigh the required amount of this compound powder.
-
-
Prepare the Suspension:
-
If the powder is not fine, gently triturate it in a mortar and pestle.[1]
-
Add a small amount of the 0.4% MC vehicle to the this compound powder to form a paste.[1]
-
Gradually add the remaining vehicle while continuously mixing.
-
Vortex vigorously and/or sonicate the mixture until a homogenous suspension is achieved.[8]
-
-
Final Preparation:
-
Prepare the dosing suspension fresh on the day of the experiment to ensure uniformity and stability.[8]
-
Protocol 2: In Vivo Administration and Sample Collection
This protocol details the oral administration of the this compound suspension to mice and the subsequent collection of blood samples for pharmacokinetic analysis.
Materials:
-
Prepared this compound dosing suspension
-
Appropriate animal model (e.g., male BALB/c mice, fasted overnight)
-
Mouse gavage needles (18-20 gauge with a rounded tip)[8]
-
1 mL syringes
-
Animal scale
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Animal Preparation:
-
Acclimate animals to the housing conditions before the study.
-
Fast animals overnight (with free access to water) to minimize variability in gastrointestinal conditions.
-
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume of suspension to be administered.[8]
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line.[8]
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly.[8]
-
Administer the calculated volume of the suspension.
-
-
Blood Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
-
Store plasma samples at -80°C until analysis.
-
Protocol 3: Bioanalytical Method and Data Analysis
This protocol outlines the analysis of plasma samples and the subsequent deconvolution to estimate the in vivo dissolution profile.
Materials and Software:
-
Validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for quantifying MK-0812 in plasma.
-
Pharmacokinetic software (e.g., Phoenix WinNonlin, R)
Procedure:
-
Sample Analysis:
-
Quantify the concentration of MK-0812 in the collected plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration-time data.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
-
In Vivo Dissolution Profile Estimation (Deconvolution):
-
The in vivo dissolution profile can be estimated from the plasma concentration-time data through a process called deconvolution.[7] This method mathematically separates the drug dissolution and absorption processes from the drug disposition (distribution and elimination) processes.
-
A common approach is the Wagner-Nelson method or Loo-Riegelman method, which requires data from both oral and intravenous (IV) administration of the drug.
-
Alternatively, a synthetic solution method can be used if IV data is unavailable, which utilizes permeability data to estimate the absorption rate.[7]
-
The result is a plot of the cumulative fraction of the dose dissolved in vivo over time, which represents the in vivo dissolution profile.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for an in vivo dissolution study of this compound.
Signaling Pathway Diagram
Caption: Inhibition of the CCL2-CCR2 signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Technique to Estimate In Vivo Dissolution Profiles Without Data from a Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MK-0812 Succinate Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0812 Succinate is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), playing a crucial role in blocking the signaling pathway of monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1][2][3] This pathway is implicated in a variety of inflammatory and autoimmune diseases.[1][4] Accurate preparation of stock solutions is fundamental for reliable and reproducible experimental outcomes in both in vitro and in vivo studies.[5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO). While identified as a selective CCR2 antagonist, it's noteworthy that further characterization has revealed potent activity at the closely related C-C chemokine receptor 5 (CCR5), classifying it as a dual CCR2/CCR5 antagonist.[6][7]
Data Presentation
A summary of the essential quantitative data for this compound is provided below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 587.63 g/mol | [8] |
| Appearance | White to off-white solid | [8] |
| Solubility in DMSO | ≥ 32 mg/mL (54.46 mM) | [1][8] |
| 28 mg/mL (47.65 mM) | [1][9] | |
| Storage of Powder | 4°C, sealed, away from moisture | [8] |
| -20°C for up to 3 years | [9] | |
| Storage of Stock Solution in DMSO | -80°C for 6 months to 2 years | [2][8] |
| -20°C for 1 month to 1 year | [2][8][9] | |
| In Vitro IC50 (MCP-1 mediated monocyte shape change) | 3.2 nM | [3][8][9] |
| In Vitro IC50 (125I-MCP-1 binding on isolated monocytes) | 4.5 nM | [3][8][9] |
| In Vitro IC50 (whole blood assays) | 8 nM | [3][8][9] |
Note: The notation "≥" indicates that the saturation point was not reached at the specified concentration. It is highly recommended to use newly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of many compounds.[1][8][10] If precipitation occurs, sonication or gentle warming can be used to aid dissolution.[8][9]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure
-
Safety Precautions: Always wear appropriate PPE when handling chemical compounds.
-
Pre-calculation: Before weighing, calculate the required mass of this compound and the volume of DMSO needed for your desired stock concentration and volume.
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 587.63 g/mol x 1000 mg/g = 5.8763 mg
-
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the calculated mass (e.g., 5.88 mg) of this compound powder and add it to the tube.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Cap the tube securely.
-
-
Mixing:
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[2][5][8]
-
Clearly label each aliquot with the compound name, concentration, solvent (DMSO), and the date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 month).[2][8] Protect from light.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound blocks CCL2 binding to CCR2, inhibiting downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 美国GlpBio - this compound | Cas# 851916-42-2 [glpbio.cn]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CCR | TargetMol [targetmol.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols for MK-0812 Succinate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
MK-0812 Succinate is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1] The CCR2 receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key players in the recruitment of monocytes and macrophages to sites of inflammation.[1] This signaling axis is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancer metastasis.[1][2] MK-0812 functions by competitively blocking the binding of CCL2 to CCR2, thereby inhibiting downstream signaling pathways responsible for monocyte chemotaxis and activation.[1][3] These characteristics make this compound a valuable tool for in vitro studies investigating the CCL2/CCR2 axis. Some research also indicates that it may act as a dual antagonist for CCR2 and the closely related CCR5 receptor.[4]
Mechanism of Action
This compound exerts its effect by directly interfering with the CCL2-CCR2 signaling cascade. CCR2 is a G-protein coupled receptor (GPCR).[3] Upon binding of its ligand CCL2, CCR2 activates an intracellular signaling cascade beginning with the G-protein Gi/o. This leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This process culminates in the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), triggering cellular responses such as chemotaxis.[3] MK-0812 competitively binds to CCR2, preventing CCL2 from initiating this cascade.[5]
References
Application Notes and Protocols for Oral Gavage Administration of MK-0812 Succinate in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0812 Succinate is a potent small molecule antagonist of the C-C chemokine receptor 2 (CCR2), and has been noted for its dual antagonist activity at the C-C chemokine receptor 5 (CCR5).[1] The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation, making it a key target in the study of various inflammatory and fibrotic diseases.[2] These application notes provide a detailed protocol for the oral gavage administration of this compound to rodents, a common and effective method for delivering precise dosages in preclinical studies.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the in vivo oral administration of this compound in mice.
| Parameter | Value | Notes |
| Compound | This compound | A potent CCR2/CCR5 antagonist.[1] |
| Animal Model | Mice (e.g., BALB/c, C57BL/6) | Typically 8-10 weeks of age.[2] |
| Dosage | 30 mg/kg | An effective dose for reducing circulating Ly6G-Ly6Chi monocytes.[2][3] |
| Administration Route | Oral Gavage (p.o.) | Allows for direct and precise administration to the stomach.[2] |
| Vehicle | 0.4% Methylcellulose (MC) in water | A common vehicle for oral administration of hydrophobic compounds.[2] |
| Administration Volume | 10 mL/kg | A standard volume for oral gavage in mice.[2] |
| Frequency | Single dose or as required by study design | Dependent on the experimental aims.[2] |
Experimental Workflow
Caption: Workflow for oral gavage administration of this compound.
Detailed Experimental Protocol
This protocol outlines the necessary steps for the preparation and oral administration of this compound to rodents.
Materials:
-
This compound powder
-
0.4% Methylcellulose (MC) in sterile water
-
Animal scale
-
Appropriately sized syringes (e.g., 1 mL)
-
Oral gavage needles (18-20 gauge for mice, with a rounded tip)[2][4]
-
Vortex mixer and/or sonicator
Procedure:
1. Preparation of Dosing Suspension:
-
Calculate the required amount of this compound based on the body weight of the animals and the desired dose (e.g., 30 mg/kg).[2]
-
For a 25 g mouse, the dose would be 0.75 mg.[2]
-
To achieve a 30 mg/kg dose at an administration volume of 10 mL/kg, the required concentration of the dosing solution is 3 mg/mL.[2]
-
Weigh the appropriate amount of this compound powder.
-
Add the calculated volume of 0.4% methylcellulose vehicle to the powder.[2]
-
Vortex vigorously and/or sonicate the mixture until a homogenous suspension is formed.[2]
2. Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.[2] For larger groups, it is acceptable to weigh the largest and smallest animals and use the average weight to calculate the maximum dosage for the group.[4]
-
Fill a syringe with the calculated volume of the this compound suspension.[2]
-
Gently but firmly restrain the rodent. For mice, scruff the back of the neck to immobilize the head. The head and body should be in a straight line to facilitate the smooth passage of the gavage needle.[2][5]
-
Measure the appropriate insertion depth of the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib.[6] Mark this length on the needle if necessary.[7]
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly with minimal resistance.[2] If resistance is felt, or if the animal coughs, the needle may be in the trachea; withdraw immediately and restart the process.[5][7]
-
Once the needle is correctly positioned in the esophagus (at the predetermined depth), slowly administer the solution.[2]
-
Gently remove the needle along the same path of insertion.[7]
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes after the procedure.[2][4] Animals should also be monitored again within 12-24 hours post-dosing.[8]
3. Safety and Animal Welfare Considerations:
-
Oral gavage should only be performed by trained personnel to minimize stress and potential injury to the animals.[4]
-
The use of flexible gavage tubes or needles with rounded tips is recommended to reduce the risk of esophageal or stomach perforation.[7][8]
-
Do not force the gavage needle; if there is any resistance, withdraw and re-insert gently.[4]
-
The maximum volume for oral gavage should not exceed 10 mL/kg.[6][7]
-
Alternatives to oral gavage, such as voluntary oral administration mixed with a palatable substance, may be considered to reduce animal stress.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. instechlabs.com [instechlabs.com]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessing Monocyte Count After MK-0812 Treatment using Flow Cytometry
Introduction
MK-0812 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] CCR2 plays a crucial role in the migration of monocytes from the bone marrow to sites of inflammation in response to its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[3][4][5][6] By blocking the CCR2-CCL2 interaction, MK-0812 inhibits the recruitment of monocytes, particularly the inflammatory Ly6Chi subset in mice, to tissues.[1][3] This mechanism makes CCR2 antagonists like MK-0812 promising therapeutic agents for various inflammatory and autoimmune diseases.[4]
Accurately quantifying changes in peripheral blood monocyte populations following MK-0812 treatment is critical for evaluating its pharmacodynamic effects and therapeutic efficacy. Flow cytometry is a powerful technique for identifying and enumerating specific cell populations based on their expression of cell surface markers.[7] This document provides a detailed protocol for assessing total monocyte and monocyte subset counts in human whole blood after treatment with MK-0812 using multi-color flow cytometry.
Human monocytes are heterogeneous and can be broadly classified into three subsets based on the differential expression of CD14 and CD16: classical (CD14++CD16-), intermediate (CD14++CD16+), and non-classical (CD14+CD16++).[8][9][10] These subsets have distinct functional roles, and their proportions can change in response to inflammatory stimuli and therapeutic interventions. Therefore, monitoring these subsets is essential for a comprehensive understanding of the immunomodulatory effects of MK-0812.
Principle of the Assay
This protocol utilizes a whole blood staining method, which minimizes sample manipulation and potential alterations to cell populations that can occur during peripheral blood mononuclear cell (PBMC) isolation.[11] Red blood cells are lysed after antibody incubation. A panel of fluorescently conjugated antibodies is used to identify total monocytes and their subsets. The gating strategy is designed to first isolate leukocytes, then monocytes, and finally to delineate the classical, intermediate, and non-classical subsets. Absolute counts can be determined using counting beads.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human Whole Blood (treated with anticoagulant, e.g., EDTA or Heparin) | N/A | N/A |
| MK-0812 or Vehicle Control | MedchemExpress | HY-10163 |
| FACS™ Lysing Solution (10X) | BD Biosciences | 349202 |
| FACS Buffer (PBS + 2% FBS + 0.02% Sodium Azide) | In-house preparation | N/A |
| Human TruStain FcX™ (Fc Receptor Blocking Solution) | BioLegend | 422302 |
| CD45-PerCP Antibody | BioLegend | 304006 |
| CD14-FITC Antibody | BioLegend | 301804 |
| CD16-APC Antibody | BioLegend | 302012 |
| CCR2-PE Antibody | BioLegend | 357204 |
| HLA-DR-PE/Cy7 Antibody | BioLegend | 307610 |
| CountBright™ Absolute Counting Beads | Invitrogen | C36950 |
| 5 mL Polystyrene Round-Bottom Tubes | Falcon | 352052 |
Note: Equivalent antibodies and reagents from other suppliers can be used, but validation is required. Antibody concentrations may need to be titrated for optimal performance.
Experimental Protocol
Sample Preparation and Treatment
-
Collect human whole blood in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
If performing an in vitro study, treat the whole blood with the desired concentrations of MK-0812 or vehicle control. Incubate for the specified time at 37°C. For ex vivo analysis, collect blood from subjects who have been treated with MK-0812.
-
Gently mix the blood samples before proceeding to the staining protocol.
Antibody Staining
-
Prepare a master mix of the staining antibodies in FACS buffer. The volume of each antibody should be determined by prior titration experiments. For each sample, you will need 50 µL of the antibody master mix.
-
In a 5 mL polystyrene round-bottom tube, add 100 µL of whole blood.
-
Add 5 µL of Human TruStain FcX™ (Fc Receptor Blocking Solution) to the blood and incubate for 10 minutes at room temperature to block non-specific antibody binding.
-
Add 50 µL of the antibody master mix to the blood.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Following incubation, add 2 mL of 1X FACS™ Lysing Solution.
-
Vortex immediately and incubate for 10 minutes at room temperature in the dark.
-
Centrifuge the tubes at 500 x g for 5 minutes.
-
Carefully aspirate the supernatant, leaving a small amount of residual liquid to avoid disturbing the cell pellet.
-
Resuspend the cell pellet in 500 µL of FACS buffer.
-
For absolute counting, add a precise volume of CountBright™ Absolute Counting Beads just before analysis, following the manufacturer's instructions.
Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate laser and filter configurations for the fluorochromes used (PerCP, FITC, APC, PE, PE/Cy7).
-
Use unstained and single-color stained compensation controls to set up the compensation matrix.
-
Acquire data for each sample. Collect a sufficient number of events (e.g., at least 100,000 total events) to ensure adequate numbers of monocytes for analysis.
Gating Strategy
-
Gate on Leukocytes: Create a plot of Forward Scatter (FSC) vs. Side Scatter (SSC) to identify the major leukocyte populations (lymphocytes, monocytes, granulocytes). Gate on the monocyte population based on its characteristic FSC and SSC properties.
-
Gate on Singlets: Use a plot of FSC-Area vs. FSC-Height to exclude cell doublets and aggregates.
-
Identify Total Monocytes: From the singlet gate, create a plot of CD45 vs. SSC. Gate on the CD45-positive cells. Then, from the CD45+ gate, use a plot of CD14 vs. SSC to gate on the total monocyte population (CD14-positive cells).
-
Delineate Monocyte Subsets: From the total monocyte gate, create a plot of CD14 vs. CD16 to distinguish the three main monocyte subsets:
-
Classical Monocytes: CD14++CD16-
-
Intermediate Monocytes: CD14++CD16+
-
Non-classical Monocytes: CD14+CD16++
-
-
Assess CCR2 and HLA-DR Expression: Analyze the expression of CCR2 and HLA-DR on the total monocyte population and within each subset.
Data Presentation
Summarize the quantitative data in the following tables for easy comparison between treatment groups.
Table 1: Absolute Counts of Monocyte Subsets
| Treatment Group | Total Monocytes (cells/µL) | Classical Monocytes (cells/µL) | Intermediate Monocytes (cells/µL) | Non-classical Monocytes (cells/µL) |
| Vehicle Control | ||||
| MK-0812 (Low Dose) | ||||
| MK-0812 (High Dose) |
Table 2: Percentage of Monocyte Subsets
| Treatment Group | % Classical of Total Monocytes | % Intermediate of Total Monocytes | % Non-classical of Total Monocytes |
| Vehicle Control | |||
| MK-0812 (Low Dose) | |||
| MK-0812 (High Dose) |
Table 3: CCR2 and HLA-DR Expression on Monocyte Subsets (Median Fluorescence Intensity - MFI)
| Treatment Group | CCR2 MFI (Classical) | HLA-DR MFI (Classical) | CCR2 MFI (Intermediate) | HLA-DR MFI (Intermediate) | CCR2 MFI (Non-classical) | HLA-DR MFI (Non-classical) |
| Vehicle Control | ||||||
| MK-0812 (Low Dose) | ||||||
| MK-0812 (High Dose) |
Visualizations
Signaling Pathway of MK-0812
Caption: Mechanism of action of MK-0812.
Experimental Workflow
Caption: Experimental workflow for monocyte analysis.
Gating Strategy
Caption: Flow cytometry gating strategy.
Quality Control
-
Viability Dye: Although not included in the primary panel, a viability dye (e.g., Zombie NIR™ or LIVE/DEAD™ Fixable Aqua) can be included to exclude dead cells, which can non-specifically bind antibodies.
-
Isotype Controls: While a Fluorescence Minus One (FMO) control for CCR2 is more appropriate for setting positive gates, isotype controls can be used to assess background staining.
-
Instrument Calibration: Ensure the flow cytometer is properly calibrated daily using standardized beads.
-
Sample Stability: Process samples as quickly as possible after collection to maintain cell viability and marker expression. Whole blood should ideally be processed within 24 hours.
Expected Results
Based on the known mechanism of MK-0812, a dose-dependent reduction in the frequency and absolute count of circulating monocytes, particularly the classical (CD14++CD16-) and intermediate (CD14++CD16+) subsets which typically express higher levels of CCR2, is anticipated.[1][10] The non-classical (CD14+CD16++) monocyte population, which has lower CCR2 expression, may be less affected.[9] Additionally, treatment with MK-0812 may lead to an accumulation of its ligand, CCL2, in the plasma.[12]
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Inadequate blocking of Fc receptors. Dead cells present. Antibody concentration too high. | Ensure proper Fc blocking. Include a viability dye to exclude dead cells. Titrate antibodies to optimal concentrations. |
| Poor Resolution of Monocyte Subsets | Incorrect compensation settings. Inappropriate gating. | Perform accurate compensation using single-color controls. Refine the gating strategy, potentially including additional markers for better separation. |
| Low Cell Counts | Cell loss during washing steps. Inefficient red blood cell lysis. | Be gentle during aspiration steps. Ensure the lysing solution is fresh and used according to the manufacturer's instructions. |
| Variability Between Samples | Differences in sample handling and timing. Donor-to-donor variability. | Standardize the protocol for all samples. Increase the sample size to account for biological variability. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of chemokine receptor function on monocytes in whole blood: In vitro and ex vivo evaluations of a CCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are CCR2 modulators and how do they work? [synapse.patsnap.com]
- 5. An engineered monomer of CCL2 has anti-inflammatory properties emphasizing the importance of oligomerization for chemokine activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. More Than Just Attractive: How CCL2 Influences Myeloid Cell Behavior Beyond Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometry Protocol | Abcam [abcam.com]
- 8. Human blood monocyte subsets: a new gating strategy defined using cell surface markers identified by mass cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Human Classical Monocyte/Mouse Ly-6C+ Monocyte Cell Markers: R&D Systems [rndsystems.com]
- 11. Characterization of Human Monocyte Subsets by Whole Blood Flow Cytometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of MK-0812 Succinate in a Collagen-Induced Arthritis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, cartilage degradation, and bone erosion. The collagen-induced arthritis (CIA) mouse model is a widely utilized preclinical model that shares key pathological features with human RA, making it an invaluable tool for studying disease pathogenesis and evaluating novel therapeutic agents.[1][2] MK-0812 succinate is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[3] The interaction of CCR2 with its primary ligand, C-C motif chemokine ligand 2 (CCL2), plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[3][4][5][6] This document provides detailed application notes and protocols for the use of this compound in a CIA mouse model to assess its therapeutic potential.
Mechanism of Action: The CCL2-CCR2 Signaling Axis
This compound functions by blocking the binding of CCL2 to CCR2, thereby inhibiting the downstream signaling pathways responsible for monocyte and macrophage migration and activation.[3] This inhibition is expected to reduce the influx of these inflammatory cells into the synovium, a critical step in the pathogenesis of RA. The CCL2-CCR2 axis is known to be upregulated in the joints of mice with CIA.[7] While some studies using CCR2 antagonists in CIA models have shown promising results, including reduced incidence and severity of arthritis, others in similar models like the anti-collagen antibody-induced arthritis (CAIA) model have reported no significant effect on disease severity.[8][9] Therefore, careful experimental design and evaluation are crucial.
Quantitative Data Summary
The following tables summarize key quantitative data related to the CIA model and the pharmacological effects of this compound.
Table 1: Key Parameters for Collagen-Induced Arthritis (CIA) Model
| Parameter | Value | Notes |
| Mouse Strain | DBA/1J | Highly susceptible to CIA. |
| Age of Mice | 8-10 weeks | Ensures a mature immune system. |
| Inducing Agent | Bovine Type II Collagen in Complete Freund's Adjuvant (CFA) | Primary immunization. |
| Booster Agent | Bovine Type II Collagen in Incomplete Freund's Adjuvant (IFA) | Given 21 days after primary immunization. |
| Typical Onset of Arthritis | 21-28 days after primary immunization | Clinical signs become apparent. |
| Peak Severity | 42-56 days after primary immunization | Arthritis scores typically reach their maximum. |
Table 2: Pharmacodynamic Effects of this compound in Mice
| Parameter | Observation | Time Point |
| Circulating Ly6G-Ly6Chi Monocytes | Significant reduction in frequency | 2 hours post-administration |
| Plasma CCL2 Levels | Dose-dependent elevation | 4 hours post-administration |
Experimental Protocols
I. Induction of Collagen-Induced Arthritis (CIA)
This protocol describes the standard method for inducing arthritis in DBA/1J mice.
Materials:
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Sterile PBS
-
Syringes and needles (26G)
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of CFA. Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
-
Primary Immunization (Day 0):
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail of each DBA/1J mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of bovine type II collagen (2 mg/mL) with an equal volume of IFA.
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site different from the primary injection.[10]
-
II. Preparation and Administration of this compound
This protocol outlines the preparation and oral administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)[4]
-
Syringes
-
Analytical balance
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number of animals. A typical effective dose in mice is 30 mg/kg.[4]
-
Suspend the weighed this compound powder in the vehicle to the desired concentration. Vortex or sonicate to ensure a uniform suspension.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise volume of the dosing solution to administer (typically 5-10 mL/kg).[3]
-
Gently restrain the mouse and insert the gavage needle into the esophagus.[3][11][12][13]
-
Treatment can be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs) depending on the study design.
-
III. Assessment of Arthritis
Regular and consistent assessment is critical for evaluating the efficacy of the treatment.
1. Clinical Scoring:
-
Visually inspect and score each paw daily or every other day starting from day 21.
-
Use a scoring system from 0 to 4 for each paw, where:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
-
-
The maximum score per mouse is 16.
2. Paw Thickness Measurement:
-
Measure the thickness of each hind paw using a digital caliper.
-
Measurements should be taken at regular intervals throughout the study.
3. Histological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Decalcify the bones using a suitable decalcifying agent.[14][15]
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O to evaluate cartilage damage.[16]
-
Score the histological sections for inflammation, pannus formation, cartilage erosion, and bone damage.[16][17][18]
4. Biomarker Analysis:
-
Collect blood samples at different time points to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-collagen antibodies using ELISA.
Visualizations
Caption: CCL2-CCR2 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for the collagen-induced arthritis (CIA) mouse model.
Conclusion
The collagen-induced arthritis mouse model provides a robust platform for evaluating the anti-inflammatory and disease-modifying potential of this compound. By targeting the CCL2-CCR2 signaling axis, this compound offers a promising therapeutic strategy for rheumatoid arthritis. The detailed protocols and assessment methods provided in these application notes are intended to guide researchers in designing and executing rigorous preclinical studies to investigate the efficacy of this compound. Given the conflicting reports on the efficacy of CCR2 antagonists in different arthritis models, a thorough and multi-faceted evaluation as outlined here is essential.
References
- 1. Chemokine Receptor 5 Antagonism Causes Reduction in Joint Inflammation in a Collagen-Induced Arthritis Mouse Model [mdpi.com]
- 2. chondrex.com [chondrex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemokines and chemokine receptors as promising targets in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Chemokine System in Rheumatoid Arthritis and Vasculitis | JMA Journal [jmaj.jp]
- 7. Effect of a CC chemokine receptor antagonist on collagen induced arthritis in DBA/1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCR2 antagonist represses fibroblast-like synoviocyte-mediated inflammation in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preventive CCL2/CCR2 Axis Blockade Suppresses Osteoclast Activity in a Mouse Model of Rheumatoid Arthritis by Reducing Homing of CCR2hi Osteoclast Progenitors to the Affected Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Clinical and histological assessment of collagen-induced arthritis progression in the diabetes-resistant BB/Wor rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application of MK-0812 Succinate in a Breast Cancer Metastasis Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic breast cancer remains a significant clinical challenge, with the spread of cancer cells to distant organs being the primary cause of mortality. The tumor microenvironment plays a critical role in facilitating metastasis, and the chemokine C-C motif ligand 2 (CCL2) and its receptor C-C chemokine receptor 2 (CCR2) have emerged as key players in this process. The CCL2-CCR2 signaling axis mediates the recruitment of immunosuppressive cells, such as monocytic myeloid-derived suppressor cells (M-MDSCs) and tumor-associated macrophages (TAMs), to the primary tumor and metastatic sites.[1] These cells contribute to an immunosuppressive milieu that fosters tumor growth, invasion, and the formation of metastatic niches.
MK-0812 succinate is a potent and selective small-molecule antagonist of CCR2.[2][3] By blocking the interaction between CCL2 and CCR2, this compound disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, that are crucial for the migration of tumor-promoting immune cells.[2] This mechanism of action presents a promising therapeutic strategy to inhibit breast cancer metastasis. Recent preclinical studies have demonstrated the efficacy of MK-0812 in reducing lung metastasis in a humanized mouse model of breast cancer, highlighting its potential as a valuable tool for cancer research and drug development.[2][4]
These application notes provide a comprehensive guide to utilizing this compound in a breast cancer metastasis model, including detailed experimental protocols, data presentation, and visualization of the underlying biological pathways and workflows.
Data Presentation
The following tables summarize the in vitro potency of MK-0812 and its in vivo efficacy in a breast cancer lung metastasis model based on available preclinical data.
Table 1: In Vitro Potency of MK-0812
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Influx Assay | Human Monocytic Leukemia Cells | IC50 | Most potent of 10 tested antagonists | [2][4] |
Note: Specific IC50 value was not provided in the abstract.
Table 2: In Vivo Efficacy of MK-0812 in a Humanized CCR2B Knock-in Mouse Model of Breast Cancer Lung Metastasis
| Treatment Group | Primary Endpoint | Outcome | Statistical Significance | Reference |
| Vehicle Control | Lung Metastasis | - | - | [2][4] |
| MK-0812 | Lung Metastasis | Reduced rate of lung metastasis | Significant | [2][4] |
| Vehicle Control | M-MDSC Infiltration | - | - | [2][4] |
| MK-0812 | M-MDSC Infiltration | Reduced number of monocytic myeloid-derived suppressor cells | Significant | [2][4] |
Note: Specific quantitative values for the reduction in lung metastasis and M-MDSCs were not detailed in the referenced study's abstract.
Experimental Protocols
In Vitro Cell Migration Assay (Boyden Chamber Assay)
This protocol is designed to assess the inhibitory effect of this compound on the migration of breast cancer cells towards a CCL2 gradient.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231, 4T1)
-
This compound
-
Recombinant human or murine CCL2
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture breast cancer cells to 70-80% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with serum-free medium and resuspend to a concentration of 1 x 10^6 cells/mL in serum-free medium.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest MK-0812 dose).
-
-
Assay Setup:
-
In the lower chamber of the Boyden apparatus, add serum-free medium containing a predetermined optimal concentration of CCL2 (chemoattractant).
-
In the upper chamber, add the breast cancer cell suspension pre-incubated with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Incubation:
-
Incubate the Boyden chamber at 37°C in a humidified incubator with 5% CO2 for 4-24 hours, depending on the cell line's migratory capacity.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet) or use a fluorescent-based quantification method.
-
For fluorescent quantification, lyse the migrated cells and measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
In Vivo Breast Cancer Lung Metastasis Model
This protocol describes the use of an orthotopic syngeneic mouse model to evaluate the in vivo efficacy of this compound in inhibiting breast cancer metastasis.
Materials:
-
4T1 murine breast cancer cell line (or other appropriate syngeneic cell line)
-
Female BALB/c mice (6-8 weeks old)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Matrigel (optional)
-
Surgical instruments for orthotopic injection
-
In vivo imaging system (if using a luciferase-expressing cell line)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture 4T1 cells and harvest them during the exponential growth phase.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL. Keep the cells on ice.
-
-
Orthotopic Tumor Implantation:
-
Anesthetize the BALB/c mice.
-
Inject 1 x 10^5 4T1 cells in 50 µL of PBS (can be mixed with Matrigel in a 1:1 ratio) into the fourth mammary fat pad.
-
-
Treatment Regimen:
-
Allow the primary tumors to establish and reach a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 30 mg/kg) or vehicle daily via oral gavage.
-
-
Monitoring:
-
Measure the primary tumor volume with calipers twice a week.
-
Monitor the body weight and general health of the mice regularly.
-
-
Metastasis Assessment:
-
After a predetermined period (e.g., 4-5 weeks), or when the primary tumor reaches the maximum allowed size, euthanize the mice.
-
Excise the lungs and fix them in Bouin's solution.
-
Count the number of metastatic nodules on the lung surface.
-
For more detailed analysis, perform histological examination (H&E staining) of lung sections to quantify metastatic lesions.
-
If using a luciferase-expressing cell line, perform bioluminescence imaging of the lungs ex vivo to quantify the metastatic burden.
-
-
Data Analysis:
-
Compare the number and size of lung metastases between the this compound-treated group and the vehicle control group.
-
Analyze the data using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).
-
Visualization
Signaling Pathway
Caption: CCL2-CCR2 signaling pathway and its inhibition by this compound.
Experimental Workflow
Caption: In vivo experimental workflow for evaluating this compound.
References
- 1. Cessation of CCL2 inhibition accelerates breast cancer metastasis by promoting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Advances in tumor-associated macrophage-mediated chemotherapeutic resistance in glioma [frontiersin.org]
- 4. Disease progression model of 4T1 metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 of MK-0812 Succinate in a Competitive Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0812 succinate is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor involved in the inflammatory cascade responsible for recruiting monocytes and macrophages.[1][2][3][4][5][6] It also demonstrates significant activity as a dual antagonist at the closely related C-C chemokine receptor 5 (CCR5).[1] The binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2 initiates a signaling cascade that leads to chemotaxis, the directional migration of immune cells to sites of inflammation.[2] By blocking this interaction, this compound inhibits the downstream signaling pathways responsible for this cellular migration.[2][3] This makes it a valuable tool for studying inflammation and a potential therapeutic agent for various inflammatory and autoimmune diseases.
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a competitive radioligand binding assay. The IC50 value is a quantitative measure of the compound's potency in inhibiting the binding of a radiolabeled ligand to its receptor by 50%.[7]
Signaling Pathway of CCR2
The binding of CCL2 to its G protein-coupled receptor (GPCR), CCR2, triggers a conformational change in the receptor. This activates intracellular G proteins, leading to the activation of downstream signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[2] These signaling cascades ultimately result in the reorganization of the cytoskeleton, leading to cellular polarization and directional migration towards the CCL2 gradient.[2] MK-0812 acts as a competitive antagonist, blocking CCL2 from binding to CCR2 and thereby inhibiting these downstream events.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound at human CCR2 and CCR5 from various experimental assays.
| Receptor | Assay Type | Cell Line/System | Ligand | Parameter | Value (nM) |
| CCR2 | Functional Assay (Monocyte Shape Change) | Human Monocytes | MCP-1 | IC50 | 3.2 |
| CCR2 | Radioligand Binding Assay | Isolated Human Monocytes | ¹²⁵I-MCP-1 | IC50 | 4.5 |
| CCR2 | Whole Blood Assay (Monocyte Shape Change) | Rhesus Monkey Whole Blood | MCP-1 | IC50 | 8 |
| CCR5 | Radioligand Binding Assay | Recombinant CCR5-expressing cells | ¹²⁵I-MIP-1α | IC50 | 25 |
Experimental Protocol: CCR2 Radioligand Binding Assay
This protocol details the methodology for a competitive binding assay to determine the IC50 of this compound for the human CCR2 receptor.
Materials
-
Cell Membranes: Membranes prepared from a cell line recombinantly expressing human CCR2 (e.g., HEK293 or CHO cells).
-
Radioligand: ¹²⁵I-labeled CCL2 (human, recombinant).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 500 mM NaCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled CCL2 (e.g., 1 µM).
-
96-well Filter Plates: Glass fiber filters (e.g., Millipore MultiScreen).
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
Experimental Workflow Diagram
Procedure
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Assay Plate Setup:
-
Total Binding: Add assay buffer to these wells.
-
Non-specific Binding (NSB): Add a high concentration of unlabeled CCL2 (1 µM final concentration) to these wells.
-
Test Compound: Add the different concentrations of the this compound serial dilutions to the respective wells.
-
-
Addition of Radioligand and Membranes: Add the ¹²⁵I-labeled CCL2 to all wells at a final concentration typically at or below its Kd for the CCR2 receptor. Then, add the CCR2-expressing cell membranes to all wells. The final assay volume is typically 100-200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[1]
-
Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity in each well using a microplate scintillation counter.[1][6]
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Calculate Percent Inhibition:
-
For each concentration of this compound, calculate the percentage of specific binding that has been inhibited using the following formula: % Inhibition = 100 * (1 - ((Counts in Test Well - NSB) / (Total Binding - NSB)))
-
-
Determine IC50:
The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration of the radioligand used and its affinity for the receptor.[7][9]
Disclaimer: The provided protocols are intended as a guide. Researchers should optimize assay conditions based on their specific reagents and equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 美国GlpBio - this compound | Cas# 851916-42-2 [glpbio.cn]
- 6. benchchem.com [benchchem.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. courses.edx.org [courses.edx.org]
Application Notes and Protocols for Long-Term Storage and Stability of MK-0812 Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0812 Succinate is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), playing a significant role in research targeting inflammatory and autoimmune diseases. To ensure the integrity and reproducibility of experimental results, it is imperative to adhere to strict guidelines for the long-term storage and stability testing of this compound. These application notes provide a comprehensive overview of recommended storage conditions, stability testing protocols, and analytical methodologies for this compound. The information herein is compiled from publicly available data and general principles of pharmaceutical stability for small molecule succinate salts.
Long-Term Storage Guidelines
Proper storage of this compound is critical to prevent degradation and maintain its chemical and physical integrity over time. The following guidelines are recommended for the long-term storage of both the solid material and prepared solutions.
Solid (Neat) Compound
For long-term storage of solid this compound, it is recommended to maintain the compound under controlled conditions to minimize degradation.
Table 1: Recommended Long-Term Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or colder | Reduces the rate of potential solid-state degradation reactions. |
| Humidity | Store with desiccant | Succinate salts can be hygroscopic; minimizing moisture prevents potential hydrolysis and physical changes. |
| Light | Protect from light (amber vial) | Prevents photolytic degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidative degradation. |
| Container | Tightly sealed, non-reactive container | Prevents contamination and interaction with container materials. |
Prepared Solutions
For prepared stock solutions of this compound, storage conditions are critical to maintain potency and prevent degradation in the solvent matrix.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 1 month[1] | Solutions should be stored in tightly sealed vials to prevent solvent evaporation. Aliquoting is recommended to avoid repeated freeze-thaw cycles. Ensure the compound is stored away from moisture.[1] |
| -80°C | Up to 6 months[1] | Offers extended stability compared to -20°C. Aliquoting is highly recommended. Ensure the compound is stored away from moisture.[1] |
Stability Testing Protocols
A comprehensive stability testing program is essential to understand the degradation profile of this compound. This includes long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.
Long-Term Stability Study Protocol
This protocol outlines a typical long-term stability study for solid this compound.
Table 3: Long-Term Stability Study Protocol Parameters
| Parameter | Condition | Testing Time Points |
| Temperature | 25°C ± 2°C | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Relative Humidity | 60% RH ± 5% RH | |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 2, 3, 6 months |
| Light | ICH Q1B conditions | Test at the end of the light exposure period |
| Analysis | Appearance, Assay (HPLC), Purity (HPLC), Water Content (Karl Fischer) | At each time point |
Forced Degradation Study Protocol
Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than accelerated stability testing.[2] This helps to develop and validate stability-indicating analytical methods.[3][4]
Protocol:
-
Acidic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Basic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]
Analytical Methodologies
A validated stability-indicating analytical method is crucial for the accurate assessment of this compound stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[6][7]
Stability-Indicating HPLC-UV Method
Principle: This method separates the intact this compound from its potential degradation products based on their differential partitioning between a stationary phase and a mobile phase. The concentration of the analyte is determined by comparing its peak area to that of a reference standard.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined based on the UV spectrum of this compound |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO, Acetonitrile).
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
For stability samples, accurately weigh and dissolve the sample in a suitable solvent to achieve a known concentration.
Data Analysis:
-
Calculate the assay of this compound using the following formula: Assay (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
-
Determine the percentage of impurities by area normalization.
Visualizations
Potential Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for a complex molecule with a succinate salt, such as this compound. The primary points of degradation are often the ester linkage of the succinate and susceptible functional groups on the parent molecule.
Experimental Workflow for Stability Testing
The workflow for conducting a stability study of this compound involves several key stages, from initial sample preparation to final data analysis and reporting.
Decision Tree for Out-of-Specification (OOS) Results
Encountering an out-of-specification result during a stability study requires a systematic investigation to determine the root cause and take appropriate action.
Disclaimer: The specific degradation pathways and stability-indicating analytical methods described in this document are illustrative and based on general principles of pharmaceutical science due to the lack of specific published stability data for this compound. It is highly recommended that researchers validate these or similar methods for their specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. fda.gov [fda.gov]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Application Notes and Protocols: Dosing Regimen for MK-0812 Succinate in Preclinical Atherosclerosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. The recruitment of monocytes to the arterial wall, a critical step in plaque formation, is largely mediated by the interaction of the chemokine CCL2 with its receptor CCR2.[1][2][3] MK-0812 Succinate is a potent and selective antagonist of the CCR2 receptor, positioning it as a promising therapeutic candidate for the inhibition of atherosclerosis progression.[4] By blocking the CCL2/CCR2 signaling axis, this compound is expected to reduce the influx of inflammatory monocytes into atherosclerotic lesions, thereby attenuating plaque development and promoting a more stable plaque phenotype.[1][5][6][7]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical mouse models of atherosclerosis. The information is collated from a meta-analysis of preclinical studies on CCL2/CCR2 inhibitors and data on related CCR2 antagonists.[3][5][6][7][8]
Data Presentation
Table 1: Proposed Dosing Regimen for this compound in a Murine Atherosclerosis Model
| Parameter | Recommendation | Rationale/Reference |
| Animal Model | Apolipoprotein E-deficient (ApoE-/-) mice | Standard and widely accepted model for atherosclerosis research.[4][9][10] |
| Diet | Western-type diet (21% fat, 0.15-0.2% cholesterol) | To induce hypercholesterolemia and accelerate atherosclerotic plaque development.[4] |
| Age of Mice | 8-12 weeks at the start of the study | Allows for the development of early- to mid-stage lesions during the study period.[9] |
| Drug Formulation | Suspended in 0.5% methylcellulose in water | A common vehicle for oral gavage administration of similar compounds. |
| Dosing Route | Oral gavage (p.o.) | Clinically relevant and common route for small molecule inhibitors. |
| Proposed Dose | 10 - 50 mg/kg/day | Based on effective doses of other CCR2 antagonists (e.g., INCB3344 at 50 mg/kg) and the need to achieve sufficient receptor occupancy.[5][11] A dose-response study is recommended. |
| Dosing Frequency | Once daily | To maintain consistent plasma concentrations and target engagement. |
| Treatment Duration | 8 - 16 weeks | Sufficient time to observe significant effects on plaque development and composition.[12] |
| Control Group | Vehicle (0.5% methylcellulose in water) administered by oral gavage | To control for the effects of the vehicle and the administration procedure. |
Table 2: Summary of Preclinical Studies with Various CCR2 Antagonists
| Compound | Animal Model | Dose | Duration | Key Findings | Reference |
| INCB3344 | ApoE-/- mice | 50 mg/kg/day, p.o. | 6 weeks | Did not significantly decrease early or advanced atherosclerotic lesions, potentially due to insufficient receptor occupancy or dose.[11] | [11] |
| A CCR2 antagonist (15a) | ApoE-/- mice | Not specified | Daily | Reduced circulating CCR2+ monocytes and the size of atherosclerotic plaques in the carotid artery and aortic root.[11] | [11] |
| MLN1202 (humanized mAb) | Human patients at high risk for atherosclerosis | Single intravenous infusion | 12 weeks | Significantly reduced C-Reactive Protein (CRP) levels, an inflammatory biomarker.[5][8][13][14] | [5][8][13][14] |
| RS-504393 | Mice (thermal hyperalgesia model) | 0.3-3 µg, intrathecal | N/A | Dose-dependently blocked thermal hyperalgesia. | [15] |
| Various CCR2/CCL2 inhibitors (Meta-analysis) | Atheroprone mice | Varied | Varied | Pharmacological blockade of CCL2 or CCR2 attenuated atherosclerotic lesion size and reduced intralesional macrophage accumulation.[3][5][6][7] | [3][5][6][7] |
Experimental Protocols
Protocol 1: Induction of Atherosclerosis in ApoE-/- Mice
-
Animal Model: Utilize male or female Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background, aged 8-12 weeks at the initiation of the study.[9]
-
Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Diet: Switch the mice from a standard chow diet to a Western-type diet containing 21% fat and 0.15-0.2% cholesterol to induce hypercholesterolemia and promote atherosclerosis.[4]
-
Duration: Continue the Western-type diet for the entire duration of the study (8-16 weeks).
Protocol 2: Preparation and Administration of this compound
-
Formulation: Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose in sterile water. The concentration should be calculated based on the average weight of the mice to ensure the desired dose is administered in a consistent volume (e.g., 100 µL).
-
Dose Calculation: For a 25 g mouse receiving a 30 mg/kg dose, the required amount of this compound is 0.75 mg.
-
Administration: Administer the prepared suspension or vehicle control to the mice once daily via oral gavage using a 20-22 gauge gavage needle.
-
Monitoring: Monitor the body weight and general health of the mice regularly throughout the study.
Protocol 3: Assessment of Atherosclerosis
-
Tissue Harvest: At the end of the treatment period, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Aortic Root Analysis: Dissect the heart and the aortic root. Embed the tissue in OCT compound and prepare serial cryosections (e.g., 10 µm thick).
-
Staining:
-
Oil Red O Staining: To visualize and quantify the lipid-rich atherosclerotic plaques.
-
Macrophage Staining: Use immunohistochemistry or immunofluorescence with antibodies against macrophage markers (e.g., CD68) to quantify macrophage infiltration in the plaques.
-
Smooth Muscle Cell Staining: Use antibodies against smooth muscle actin (α-SMA) to assess the smooth muscle cell content of the plaques.
-
Collagen Staining: Use Masson's trichrome or Picrosirius red staining to visualize and quantify collagen content, an indicator of plaque stability.
-
-
Image Analysis: Capture images of the stained sections using a microscope and quantify the stained areas using image analysis software (e.g., ImageJ).
Visualizations
Signaling Pathway
Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized workflow for the preclinical evaluation of this compound.
References
- 1. Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Pharmacological Targeting of the CCL2/CCR2 Axis for Atheroprotection: A Meta-Analysis of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. 4.4. Induction of Atherosclerosis in a Mouse Model [bio-protocol.org]
- 10. Frontiers | Mouse Models for Atherosclerosis Research—Which Is My Line? [frontiersin.org]
- 11. A novel CCR2 antagonist inhibits atherogenesis in apoE deficient mice by achieving high receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Millennium Pharmaceuticals, Inc. (Cambridge, Massachusetts) Announces MLN1202 Fully Met Primary Endpoint In Phase II Clinical Study Of Patients At High Risk For Atherosclerosis - BioSpace [biospace.com]
- 14. Effect of CC chemokine receptor 2 CCR2 blockade on serum C-reactive protein in individuals at atherosclerotic risk and with a single nucleotide polymorphism of the monocyte chemoattractant protein-1 promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MK-0812 Succinate in Human Whole Blood Assays
Introduction
These application notes provide detailed protocols for the use of MK-0812 Succinate, a potent and selective C-C chemokine receptor 2 (CCR2) antagonist, in human whole blood assays. It is important to note that while the initial inquiry referenced the EP3 receptor, this compound's established mechanism of action is as a CCR2 antagonist.[1][2][3][4] This document will therefore focus on assays relevant to its activity on the CCR2 pathway, which plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[5][6] The protocols provided are intended for researchers, scientists, and drug development professionals.
Mechanism of Action: CCR2 Antagonism
This compound selectively binds to CCR2, preventing the binding of its ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[2][4] This inhibition blocks downstream signaling cascades that lead to monocyte activation and chemotaxis.[5] In whole blood, this effect can be measured by assessing the inhibition of MCP-1-induced monocyte shape change.[1][7]
Data Presentation
The following table summarizes the quantitative data for this compound's potency in various assays.
| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) |
| MK-0812 | MCP-1 Mediated Response | Human Monocytes | 3.2 [2][8] |
| MK-0812 | ¹²⁵I-MCP-1 Binding | Isolated Monocytes | 4.5 [2][8] |
| MK-0812 | Whole Blood Assay (Monocyte Shape Change) | Rhesus Blood | 8 [1][8] |
| MK-0812 | Chemotaxis | WeHi-274.1 cells | 5 [6] |
Signaling Pathway
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Human Whole Blood Monocyte Shape Change Assay
This protocol details a method to assess the functional activity of this compound in human whole blood by measuring the inhibition of MCP-1-induced monocyte shape change using flow cytometry.[7]
Objective: To determine the IC50 of this compound in inhibiting MCP-1-induced monocyte shape change in human whole blood.
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes.
-
This compound
-
Recombinant Human MCP-1 (CCL2)
-
Phosphate Buffered Saline (PBS)
-
DMSO (for compound dilution)
-
96-well U-bottom plates
-
Flow cytometer
-
Paraformaldehyde (4%)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in PBS to create a range of concentrations (e.g., 1 nM to 10 µM). The final DMSO concentration in the assay should be ≤ 0.1%.
-
-
Assay Setup:
-
Dispense 25 µL of diluted this compound or vehicle control (PBS with corresponding DMSO concentration) into triplicate wells of a 96-well U-bottom plate.
-
-
Blood Incubation:
-
Gently mix the heparinized whole blood by inversion.
-
Add 225 µL of whole blood to each well containing the compound or vehicle.
-
Pre-incubate the plate for 30 minutes at 37°C in a 5% CO₂ incubator.
-
-
Monocyte Stimulation:
-
Prepare a working solution of MCP-1 in PBS. The final concentration in the well should be pre-determined to elicit a sub-maximal response.
-
Add 10 µL of the MCP-1 solution to the appropriate wells. For unstimulated controls, add 10 µL of PBS.
-
Incubate the plate for 5-10 minutes at 37°C.
-
-
Cell Fixation:
-
Following incubation, add 100 µL of 4% paraformaldehyde to each well to fix the cells.
-
-
Red Blood Cell Lysis:
-
Lyse the red blood cells using a commercially available lysis buffer or a validated in-house method.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the monocyte population based on their forward scatter (FSC) and side scatter (SSC) characteristics.
-
Measure the change in monocyte forward scatter as an indicator of cell shape change.
-
Data Analysis:
-
Calculate the mean FSC for the monocyte population in each well.
-
Normalize the data to the response of the vehicle-treated, MCP-1-stimulated cells (100% response) and the unstimulated cells (0% response).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of chemokine receptor function on monocytes in whole blood: In vitro and ex vivo evaluations of a CCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying MK-0812 Succinate in Multiple Sclerosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS). A key pathological feature of MS is the infiltration of immune cells, particularly monocytes and macrophages, into the CNS, leading to inflammation, demyelination, and axonal damage. The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor, C-C chemokine receptor 2 (CCR2), play a pivotal role in orchestrating this monocyte recruitment.
MK-0812 succinate is a potent and selective small-molecule antagonist of CCR2. By blocking the CCL2/CCR2 signaling axis, this compound inhibits the migration of CCR2-expressing monocytes from the periphery into the CNS. This mechanism presents a promising therapeutic strategy for mitigating the neuroinflammation characteristic of MS.
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used and well-established animal model of MS.
Mechanism of Action: The CCL2/CCR2 Signaling Axis
The binding of CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of downstream signaling events. This activation leads to the dissociation of the intracellular G-protein αi subunit from the βγ subunit.[1] Subsequently, several key signaling pathways are activated, including the PI3K/Akt, JAK/STAT, and MAPK pathways.[2][3] These pathways collectively regulate cellular processes crucial for the inflammatory response, such as cell survival, proliferation, migration, and differentiation.[1][3] this compound acts by competitively binding to CCR2, thereby preventing CCL2-mediated signaling and the subsequent recruitment of inflammatory cells.
Data Presentation
The following tables summarize expected quantitative outcomes based on studies of CCR2 knockout (CCR2-/-) mice in the EAE model, which serves as a proxy for the therapeutic effect of a potent CCR2 antagonist like this compound.
Table 1: Effect of CCR2 Antagonism on Clinical Score in MOG35-55-Induced EAE in C57BL/6 Mice
| Treatment Group | Peak Mean Clinical Score (± SEM) | Day of Onset (Mean ± SEM) | Disease Incidence (%) |
| Vehicle Control | 3.0 - 3.5 | 10 - 12 | 100 |
| This compound (30 mg/kg, p.o.) | 1.0 - 1.5 | Delayed (13 - 15 days) | Significantly Reduced* |
| Note: Data are extrapolated from studies on CCR2-/- mice, which show significant resistance to EAE development.[4][5][6] A potent CCR2 antagonist is expected to produce similar, though perhaps less absolute, effects. |
Table 2: Effect of CCR2 Antagonism on CNS Immune Infiltration at Peak of Disease
| Treatment Group | CD45high Mononuclear Cells (cells x 105) | CD4+ T Cells (%) | F4/80+ Monocytes/Macrophages (%) |
| Vehicle Control | 1.6 - 1.7 | 20 - 26 | 48 - 54 |
| This compound (30 mg/kg, p.o.) | Significantly Reduced | Significantly Reduced | Significantly Reduced* |
| Note: CCR2-/- mice show a significant reduction in CNS-infiltrating mononuclear cells, including T cells and monocytes.[4] |
Table 3: Effect of CCR2 Antagonism on Pro-Inflammatory Cytokine Production by Splenocytes
| Treatment Group | IFN-γ (pg/mL) | IL-17A (pg/mL) |
| Vehicle Control | High | High |
| This compound (30 mg/kg, p.o.) | No significant change or slight decrease | No significant change or slight decrease |
| Note: Studies on CCR2-/- mice show that peripheral T cell responses (IFN-γ and IL-2 production) to the immunizing antigen are largely intact, suggesting the primary mechanism of disease resistance is the blockade of immune cell entry into the CNS rather than suppression of the peripheral immune response.[4][6] |
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (27G)
-
Emulsification kit or two Luer-lock syringes and a coupling device
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
On the day of immunization (Day 0), prepare the MOG/CFA emulsion.
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
In a sterile container, mix the MOG35-55 solution with an equal volume of CFA (containing 4 mg/mL of M. tuberculosis).
-
Emulsify the mixture until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of cold water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Administer a total of 200 µL of the MOG/CFA emulsion subcutaneously (s.c.) over two sites on the dorsal flank (100 µL per site).
-
Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.
-
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles (20-22 gauge)
-
Syringes
-
Analytical balance
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the mice and the desired dose (e.g., 30 mg/kg).
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.
-
-
Administration:
-
Prophylactic Treatment: Begin daily oral gavage of this compound or vehicle on the day of immunization (Day 0) and continue throughout the study.
-
Therapeutic Treatment: Begin daily oral gavage of this compound or vehicle upon the onset of clinical signs (e.g., a clinical score of 1.0) and continue for the remainder of the study.
-
Protocol 3: Clinical Assessment of EAE
Procedure:
-
Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Score each mouse according to the standard EAE clinical scoring scale (Table 4).
-
Record the body weight of each mouse daily.
Table 4: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death |
| Half points can be used for intermediate signs. |
Protocol 4: Histopathological Analysis
Procedure:
-
At the end of the study (e.g., day 28 post-immunization or at a defined endpoint), euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and brain.
-
Post-fix the tissues in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.
-
Embed the tissues in OCT compound and freeze.
-
Cut cryosections and perform histological staining (e.g., Hematoxylin and Eosin for inflammatory infiltrates, and Luxol Fast Blue for demyelination).
-
Quantify the degree of inflammation and demyelination in a blinded manner.
Protocol 5: Flow Cytometric Analysis of CNS Infiltrating Cells
Procedure:
-
At the peak of the disease, euthanize the mice and perfuse with cold PBS.
-
Isolate the spinal cord and brain.
-
Mechanically and enzymatically digest the tissue to create a single-cell suspension.
-
Isolate mononuclear cells using a density gradient (e.g., Percoll).
-
Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD4, CD8, F4/80, Ly6C).
-
Analyze the cell populations using a flow cytometer.
Experimental Workflow
References
- 1. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cc Chemokine Receptor 2 Is Critical for Induction of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Autoimmune Encephalomyelitis (EAE) in CCR2−/− Mice: Susceptibility in Multiple Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Experimental Autoimmune Encephalomyelitis in Mice Lacking the Cc Chemokine Receptor (Ccr2) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Ex Vivo Assessment of MK-0812 Succinate Target Engagement on CCR2
Introduction MK-0812 Succinate is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3] The primary ligand for CCR2 is the C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[4] The CCL2/CCR2 signaling axis is a critical driver for the recruitment of monocytes and macrophages to sites of inflammation, and as such, is a key therapeutic target for various inflammatory and autoimmune diseases.[4][5] MK-0812 functions by binding to CCR2, effectively blocking its interaction with CCL2 and thereby inhibiting the downstream signaling cascade that mediates the migration of inflammatory cells.[1] Some evidence also suggests MK-0812 possesses potent activity at the closely related CCR5 receptor, classifying it as a dual CCR2/CCR5 antagonist.[6]
Confirming that a drug candidate interacts with its intended molecular target in a physiological system is a crucial step in drug development, known as target engagement.[7] Ex vivo receptor occupancy (RO) is a robust method to quantify this engagement.[8] This protocol details an ex vivo quantitative autoradiography method to determine the occupancy of CCR2 by this compound in preclinical models. The procedure involves administering MK-0812 to an animal, followed by the collection of tissues that express CCR2 (e.g., spleen, peripheral blood mononuclear cells). The level of drug-target binding is then quantified by measuring the displacement of a specific CCR2 radioligand.[8]
Quantitative Data Summary
The following table summarizes the in vitro potency of MK-0812 at its primary target, CCR2, as reported in the literature. This data provides a benchmark for interpreting the effective concentrations required for target engagement in ex vivo and in vivo settings.
| Receptor | Assay Type | System / Cell Line | Ligand | Parameter | Value (nM) |
| CCR2 | Functional (Monocyte Shape Change) | Human Monocytes | MCP-1 | IC₅₀ | 3.2 |
| CCR2 | Radioligand Binding | Isolated Human Monocytes | ¹²⁵I-MCP-1 | IC₅₀ | 4.5 |
| CCR2 | Whole Blood Assay (Shape Change) | Rhesus Monkey Whole Blood | MCP-1 | IC₅₀ | 8 |
| CCR5 | Radioligand Binding | Recombinant CCR5-expressing cells | ¹²⁵I-MIP-1α | IC₅₀ | 25 |
| Table 1: Summary of in vitro potency for MK-0812. Data compiled from multiple sources.[6][9] |
Experimental Protocols
Protocol 1: Ex Vivo CCR2 Target Occupancy Assessment by Quantitative Autoradiography
This protocol provides a method to determine the relationship between the dose of this compound and the extent of CCR2 engagement in target tissues.
1. In Vivo Dosing Phase
-
Animal Model: Use an appropriate rodent model (e.g., BALB/c mice, 8-10 weeks old).[3]
-
Compound Preparation: Prepare a formulation of this compound suitable for the intended route of administration (e.g., in 0.4% methylcellulose for oral gavage).[3]
-
Dosing Groups: Establish multiple dosing groups to assess occupancy across a range of exposures. Include a vehicle control group (n=4-5 animals per group).
-
Vehicle Control (e.g., 0.4% MC solution)
-
MK-0812 Dose 1 (e.g., 1 mg/kg)
-
MK-0812 Dose 2 (e.g., 3 mg/kg)
-
MK-0812 Dose 3 (e.g., 10 mg/kg)
-
MK-0812 Dose 4 (e.g., 30 mg/kg)[3]
-
-
Administration: Administer the compound or vehicle to the animals. The time between dosing and tissue collection should be based on the pharmacokinetic profile of the compound (e.g., Tmax). A 2-hour time point is a common starting point.[3]
2. Tissue Collection and Preparation
-
Euthanasia and Perfusion: At the predetermined time point post-dose, euthanize animals according to approved institutional guidelines. If required, perform cardiac perfusion with ice-cold saline to remove blood from tissues.
-
Tissue Harvest: Promptly dissect tissues known for high CCR2 expression, such as the spleen. Collect a terminal blood sample via cardiac puncture for plasma drug concentration analysis.
-
Tissue Freezing: Immediately embed fresh tissues in an optimal cutting temperature (OCT) compound and freeze rapidly in isopentane cooled with dry ice or liquid nitrogen. Store tissues at -80°C until sectioning.[10]
3. Quantitative Autoradiography
-
Cryosectioning: Using a cryostat (-15°C to -20°C), cut the frozen tissues into thin sections (e.g., 14-20 µm).[11] Thaw-mount the sections onto charged microscope slides (e.g., Superfrost Plus). Allow slides to dry completely at -20°C or in a desiccator.
-
Pre-incubation: Rehydrate the tissue sections by incubating them in a pre-incubation buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4) for 30 minutes at room temperature to wash away endogenous ligands.[11]
-
Radioligand Incubation: Incubate the slides with a buffer containing a specific CCR2 radioligand (e.g., ¹²⁵I-CCL2).
-
Total Binding: Incubate a set of slides from each animal in the radioligand solution (e.g., 50 pM ¹²⁵I-CCL2 in assay buffer).
-
Non-specific Binding (NSB): Incubate adjacent sections in the same radioligand solution that also contains a high concentration of a non-labeled, potent CCR2 antagonist (e.g., 1 µM of MK-0812 or another standard) to saturate the receptors and determine background signal.
-
-
Washing: After incubation (e.g., 90 minutes at room temperature), rapidly wash the slides in ice-cold wash buffer (e.g., three washes, 5 minutes each) to remove unbound radioligand.[11] Perform a final quick dip in ice-cold distilled water to remove buffer salts.[11]
-
Drying and Exposure: Dry the slides rapidly under a stream of cool, dry air.[11] Appose the dried slides to a phosphor-imaging screen or autoradiographic film along with calibrated radioactive standards. Expose for 1-7 days at -20°C.[10]
4. Data Analysis and Occupancy Calculation
-
Image Analysis: Scan the exposed phosphor screen using a phosphorimager.[11] Quantify the signal intensity (photostimulated luminescence per unit area, PSL/mm²) for each tissue section using densitometry software.
-
Standard Curve: Use the radioactive standards to generate a standard curve that converts signal intensity into units of radioactivity per unit of tissue mass (e.g., fmol/mg).
-
Calculate Specific Binding:
-
Specific Binding = (Total Binding) - (Non-specific Binding)
-
-
Calculate Percent Receptor Occupancy (%RO):
-
Calculate the mean specific binding for the vehicle-treated group (B_vehicle).
-
For each drug-treated animal, determine the specific binding (B_drug).
-
Calculate %RO using the formula: %RO = (1 - (B_drug / B_vehicle)) * 100
-
-
PK/PD Analysis: Correlate the calculated %RO with the plasma and/or tissue concentrations of this compound to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of MK-0812 and the experimental workflow for the ex vivo target engagement protocol.
Caption: Simplified CCL2-CCR2 signaling pathway and the inhibitory action of MK-0812.
Caption: Experimental workflow for the ex vivo CCR2 target occupancy protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. revvity.co.jp [revvity.co.jp]
- 8. psychogenics.com [psychogenics.com]
- 9. 美国GlpBio - this compound | Cas# 851916-42-2 [glpbio.cn]
- 10. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Measuring CCL2 Elevation Following MK-0812 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0812 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1] CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in recruiting monocytes and macrophages to sites of inflammation.[2][3][4][5] Dysregulation of the CCL2-CCR2 axis is implicated in various inflammatory and autoimmune diseases.[3][5] Pharmacological blockade of CCR2 with antagonists like MK-0812 is a therapeutic strategy to mitigate inflammation.[4]
A consistent observation following the administration of CCR2 antagonists, including MK-0812, is a significant and reproducible elevation of plasma CCL2 levels.[6] This phenomenon is not a result of increased CCL2 production but rather the blockade of its clearance.[6] CCR2 mediates the internalization and degradation of CCL2, and when this receptor is blocked by an antagonist, CCL2 accumulates in the circulation.[2][6] Understanding and accurately measuring this increase in CCL2 is critical for evaluating the pharmacodynamics and efficacy of CCR2 antagonists in preclinical and clinical studies.
These application notes provide detailed protocols for measuring the elevation of CCL2 in response to MK-0812 administration in both in vivo and in vitro settings.
Signaling Pathway Overview
The administration of MK-0812 directly impacts the CCL2-CCR2 signaling axis. The primary mechanism leading to CCL2 elevation is the inhibition of its receptor-mediated clearance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological Targeting of the CCL2/CCR2 Axis for Atheroprotection: A Meta-Analysis of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are CCL2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to resolve MK-0812 Succinate precipitation in aqueous solutions
Welcome to the technical support center for MK-0812 Succinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help you resolve common issues, particularly regarding precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] Its mechanism of action involves blocking the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[2][3][5] This inhibition disrupts the downstream signaling cascade that mediates the migration of monocytes and macrophages to sites of inflammation.[3][4][6] The succinate salt form is used to improve the compound's physicochemical properties, such as solubility and stability.[6]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][2] For in vitro cell-based assays, preparing a high-concentration stock solution in anhydrous DMSO is recommended.[1] For in vivo studies, formulations may involve a combination of solvents such as DMSO, polyethylene glycol 300 (PEG300), Tween-80, and saline, or corn oil.[2][7] It is critical to use new or anhydrous DMSO, as it is hygroscopic and absorbed water can negatively impact solubility.[2]
Q3: How should I store this compound powder and stock solutions?
A3: The solid powder form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Stock solutions prepared in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][8] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][9] Ensure vials are sealed tightly to protect from moisture.[9]
Q4: My this compound has precipitated out of my aqueous solution. What are the common causes?
A4: Precipitation of this compound can be attributed to several factors:
-
Solvent Choice and Quality: Using a solvent in which the compound has low solubility or using a solvent that has absorbed water (e.g., old DMSO) can lead to precipitation.[2]
-
Concentration: Exceeding the solubility limit of this compound in the chosen solvent system will cause it to precipitate.[2]
-
Temperature: A decrease in temperature can lower the solubility of the compound, leading to precipitation.[2]
-
Improper Mixing or Dissolution Technique: Insufficient mixing or failure to completely dissolve the compound initially can result in precipitation over time.[2]
-
Interactions with Other Components: Components in your experimental medium, such as salts in a buffer, could interact with this compound and reduce its solubility.[2]
Troubleshooting Guide: Precipitation of this compound
This guide provides a systematic approach to resolving precipitation issues with this compound.
Initial Steps to Redissolve Precipitate:
If you observe precipitation in your prepared solution, you can attempt the following:
-
Vortexing: Vigorous mixing by vortexing can help to redissolve the precipitate.[2]
-
Gentle Warming: Gently warm the solution, as solubility often increases with temperature.[2] Use caution and avoid excessive heat to prevent compound degradation.
-
Sonication: Sonication can be used to aid in the dissolution of the compound.[1][9]
If these steps do not resolve the issue, you may need to reconsider your solution preparation method.
Data Presentation
Table 1: Solubility of this compound
| Solvent/Formulation | Concentration | Observations |
| DMSO | ≥ 32 mg/mL (54.46 mM) | Clear solution.[1][9] |
| DMSO | 28 mg/mL (47.65 mM) | Sonication is recommended.[10] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.25 mM) | Clear solution.[8][11] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.25 mM) | Clear solution.[8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.25 mM) | Clear solution.[7][8][11] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL (3.4 mM) | Sonication is recommended.[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.[1]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[9]
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, for 1 mg of this compound (MW: 587.63 g/mol ), add 170.18 µL of DMSO.[1]
-
Vortex the solution thoroughly to ensure complete dissolution.[1] If precipitation is observed, gentle warming or sonication can be used to aid dissolution.[1][9]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][9]
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[9]
Protocol 2: Preparation of an In Vivo Formulation (DMSO, PEG300, Tween-80, Saline)
This formulation is suitable for achieving a concentration of at least 2.5 mg/mL for in vivo administration.[7][8]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[7]
-
In a sterile tube, add the required volume of the DMSO stock solution (10% of the final volume).
-
Add PEG300 (40% of the final volume) to the DMSO solution and mix thoroughly by vortexing.[7]
-
Add Tween-80 (5% of the final volume) and mix again until the solution is homogeneous.[7]
-
Finally, add sterile saline (45% of the final volume) to reach the desired final concentration and volume. Mix thoroughly.[7]
-
If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified CCR2 signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | CCR | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
Optimizing MK-0812 Succinate working concentration for in vitro experiments
Here is a technical support guide for optimizing the working concentration of MK-0812 Succinate in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule antagonist for the C-C chemokine receptor type 2 (CCR2).[1][2][3] Its primary mechanism of action is to block the binding of the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1) to CCR2.[4][5] This interaction is a key step in the inflammatory cascade, responsible for the recruitment of monocytes and macrophages to sites of inflammation.[4][6] Some studies also indicate that MK-0812 has activity at the closely related CCR5 receptor, classifying it as a dual CCR2/CCR5 antagonist.[6] By inhibiting this pathway, MK-0812 effectively blocks downstream cellular responses such as calcium mobilization and chemotaxis.[4]
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
A2: A recommended starting point is to perform a dose-response curve ranging from 0.1 nM to 10 µM to determine the optimal concentration for your specific cell type and assay conditions. Published data shows that MK-0812 is highly potent, with IC50 values in the low nanomolar range for most functional assays.[1][4] For example, the IC50 for inhibiting MCP-1 mediated monocyte shape change is approximately 3.2 nM, and for radioligand binding, it is around 4.5 nM.[1][4][7][8]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[2] For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[2] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is kept low (typically ≤ 0.5%) to prevent solvent-induced toxicity.
Quantitative Data Summary
The in vitro potency of MK-0812 has been determined across various assays. The following table summarizes these findings for easy comparison.
| Receptor | Assay Type | Cell Line / System | Ligand | Parameter | Value (nM) |
| CCR2 | Functional Assay (Monocyte Shape Change) | Human Monocytes | MCP-1 | IC50 | 3.2[1][6] |
| CCR2 | Radioligand Binding Assay | Isolated Human Monocytes | ¹²⁵I-MCP-1 | IC50 | 4.5[1][4][6] |
| CCR2 | Whole Blood Assay (Monocyte Shape Change) | Rhesus Monkey Whole Blood | MCP-1 | IC50 | 8[1][6][7] |
| CCR2 | Chemotaxis Assay | WeHi-274.1 murine monocytes | rmCCL2 | IC50 | 5[9] |
| CCR5 | Radioligand Binding Assay | Recombinant CCR5-expressing cells | ¹²⁵I-MIP-1α | IC50 | 25[6] |
Troubleshooting Guide
Q4: I am not observing any inhibition of my cellular response. What could be wrong?
A4: If MK-0812 is not producing an inhibitory effect, consider the following:
-
Suboptimal Concentration: The concentration you are using may be too low for your specific cell system. It is crucial to perform a full dose-response curve to determine the IC50.
-
Agonist Activity: Confirm that your agonist (CCL2/MCP-1) is active and used at an appropriate concentration (typically EC50 to EC80) to elicit a strong, measurable response that can be inhibited.
-
Receptor Expression: Verify that your chosen cell line expresses sufficient levels of CCR2. This can be checked using methods like qPCR, Western blot, or flow cytometry.
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not degraded. If in doubt, prepare a fresh stock from powder.
Q5: I am observing high levels of cell death or toxicity in my experiment. What should I do?
A5: Unintended cytotoxicity can confound results. Consider these points:
-
DMSO Toxicity: The final concentration of the solvent, DMSO, might be too high. Ensure the final concentration in your culture medium does not exceed 0.5% (v/v) and that your vehicle control wells have the same final DMSO concentration.
-
Compound-Specific Toxicity: At very high concentrations, MK-0812 may have off-target effects leading to cytotoxicity. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine a concentration range that is non-toxic to your cells.
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
This functional assay measures the ability of MK-0812 to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.[4][6]
-
Objective: To determine the IC50 of this compound for the inhibition of CCL2-induced cell migration.
-
Materials:
-
Procedure:
-
Starve CCR2-expressing cells in serum-free medium for 2-4 hours.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Add assay medium containing CCL2 (at its EC50 concentration) to the lower chambers of the Transwell plate.
-
Add the pre-incubated cells to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for migration to occur (e.g., 90 minutes to 3 hours).
-
Remove non-migrated cells from the top of the insert.
-
Quantify the number of migrated cells in the lower chamber, often by lysing the cells and measuring fluorescence.
-
Plot the percentage of inhibition against the log concentration of MK-0812 to calculate the IC50 value.
-
Protocol 2: Calcium Mobilization Assay
This assay measures the ability of MK-0812 to block the increase in intracellular calcium that occurs when CCL2 binds to CCR2.[4][6]
-
Objective: To assess the ability of this compound to block CCL2-induced calcium flux.
-
Materials:
-
Procedure:
-
Load cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., 30-60 minutes at 37°C).
-
Wash the cells to remove extracellular dye.
-
Aliquot cells into a 96-well plate and pre-incubate with various concentrations of this compound or vehicle for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject CCL2 (at its EC80 concentration) into the wells to stimulate the cells.
-
Immediately monitor the change in fluorescence intensity over time.
-
Calculate the inhibition of the CCL2-induced calcium response at each concentration of MK-0812 to determine the IC50.
-
Protocol 3: Radioligand Binding Assay
This assay quantifies the ability of MK-0812 to displace a radiolabeled ligand from the CCR2 receptor, providing a direct measure of binding affinity.[4][6]
-
Objective: To determine the IC50 of this compound for displacing a radiolabeled ligand from CCR2.
-
Materials:
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of ¹²⁵I-CCL2, and varying concentrations of this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled CCL2).
-
Incubate the plate (e.g., 60-120 minutes at room temperature) to allow binding to reach equilibrium.[6]
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percent inhibition of specific binding at each MK-0812 concentration and determine the IC50.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | CCR | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in MK-0812 Succinate in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies observed in in vivo studies involving MK-0812 Succinate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] Its primary mechanism involves blocking the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2. This action inhibits the downstream signaling pathways that mediate the migration of monocytes and macrophages to sites of inflammation.[2]
Q2: Is this compound selective for CCR2?
A2: While initially characterized as a selective CCR2 antagonist, further studies have revealed that MK-0812 also exhibits potent antagonistic activity at the C-C chemokine receptor 5 (CCR5), classifying it as a dual CCR2/CCR5 antagonist.[1] This dual activity is an important consideration in experimental design and data interpretation.
Q3: We are observing an unexpected increase in plasma CCL2 levels after administering this compound. Is this an off-target effect?
A3: No, this is a known on-target pharmacodynamic effect of CCR2 antagonism.[3] The binding of MK-0812 to CCR2 prevents the receptor-mediated internalization and subsequent clearance of its ligand, CCL2. This leads to an accumulation of CCL2 in the plasma.[3] This phenomenon has been observed with other CCR2 antagonists as well.
Q4: What is the recommended vehicle for in vivo administration of this compound?
A4: For oral administration (gavage) in mice, a common vehicle is 0.4% or 0.5% methylcellulose in water. It is recommended to prepare the dosing solution fresh on the day of the experiment.
Troubleshooting Inconsistent In Vivo Results
Issue 1: High Variability in Efficacy Between Animals in the Same Cohort
High variability in the response to this compound within the same experimental group can mask true therapeutic effects.
| Potential Cause | Recommended Troubleshooting Steps |
| Improper Oral Gavage Technique | Ensure consistent and proper oral gavage technique to minimize stress and ensure accurate dosing. Improper administration can lead to esophageal trauma or accidental tracheal administration, affecting drug absorption and animal well-being.[4] |
| Variability in Animal Health Status | Use healthy animals of a consistent age and weight. Subclinical infections or other health issues can significantly impact inflammatory responses and drug metabolism. |
| Genetic Drift in Animal Strains | Be aware of potential genetic drift within commercially available rodent strains, which can lead to altered immune responses. |
Issue 2: Discrepancy in Results Compared to Published Studies
Observing different outcomes than those reported in the literature can be perplexing.
| Potential Cause | Recommended Troubleshooting Steps |
| Differences in Animal Models | The efficacy of this compound can vary between different animal models of the same disease due to differences in the underlying pathology and the relative contribution of the CCR2/CCL2 axis. For instance, its effect in a breast cancer lung metastasis model was significant, while in an osteosarcoma model, another CCR2 antagonist showed limited efficacy as a monotherapy.[5] |
| Different Dosing Regimens | Compare your dosing regimen (dose, frequency, duration) with the published study. Pharmacokinetic differences can lead to different levels of target engagement. |
| Dual CCR2/CCR5 Antagonism | The dual antagonism of CCR2 and CCR5 by MK-0812 can lead to different results compared to studies using a selective CCR2 antagonist, especially in models where CCR5 plays a significant role.[1] |
| On-Target Elevation of Plasma CCL2 | The sustained high levels of plasma CCL2 resulting from CCR2 blockade could have unforeseen biological effects in your specific model that differ from other published findings.[3] |
Issue 3: Lack of Dose-Response or Unexpected Dose-Response Curve
The relationship between the dose of this compound and the observed effect may not be linear or as expected.
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Stability and Formulation | Ensure the stability of this compound in your chosen vehicle and prepare fresh dosing solutions for each experiment. Improper formulation can lead to inconsistent drug delivery. |
| Pharmacokinetic Variability | Factors such as diet, gut microbiome, and stress can influence the absorption and metabolism of orally administered drugs, leading to variable plasma concentrations. Consider performing pharmacokinetic analysis on a subset of animals to correlate exposure with efficacy. |
| Complex Biological System | The biological system being studied may have compensatory mechanisms that are activated at higher doses of this compound, leading to a plateau or even a decrease in the observed effect. |
Quantitative Data Summary
Table 1: In Vitro Potency of MK-0812
| Assay Type | Species | Cell Line/System | IC50 (nM) |
| Radioligand Binding ([¹²⁵I]-MCP-1) | Human | Isolated Monocytes | 4.5 |
| Whole Blood Monocyte Shape Change | Rhesus | Whole Blood | 8 |
| MCP-1 Mediated Response | - | - | 3.2 |
| Radioligand Binding ([¹²⁵I]-MIP-1α) | - | Recombinant CCR5-expressing cells | 25 |
Note: Data compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.[1][4]
Table 2: Summary of In Vivo Efficacy Studies with this compound
| Animal Model | Key Findings |
| Humanized Mouse (Breast Cancer Lung Metastasis) | Reduced the number of monocytic myeloid-derived suppressor cells and the rate of lung metastasis.[5][6] |
| Mouse (CCL2-mediated monocyte migration) | Dose-dependent inhibition of monocyte migration. |
| Rhesus Monkey (Delayed-type hypersensitivity) | Blocked monocyte recruitment to the skin.[7] |
Visualizations
Signaling Pathway
Experimental Workflow
Troubleshooting Logic
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Heat about one-third of the total required volume of water to 60-80°C.
-
Slowly add the methylcellulose powder while stirring to wet the particles.
-
Add the remaining cold water and continue to stir until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Dosing Solution Preparation (Example for a 30 mg/kg dose):
-
Calculate the required amount of this compound based on the mean body weight of the mice in the cohort and the desired dose.
-
For a 25g mouse, the dose is 0.75 mg.
-
The typical oral gavage volume for a mouse is 10 mL/kg. For a 25g mouse, this is 0.25 mL.
-
Calculate the required concentration of the dosing solution: 30 mg/kg / 10 mL/kg = 3 mg/mL.
-
Weigh the appropriate amount of this compound powder.
-
Add the calculated volume of the 0.5% methylcellulose vehicle.
-
Vortex vigorously and/or sonicate until a homogenous suspension is achieved.
-
Important: Prepare the dosing solution fresh on the day of the experiment.
-
-
Oral Gavage Administration:
-
Accurately weigh each mouse before dosing to determine the precise volume to be administered.
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line.
-
Use a proper-sized gavage needle (e.g., 20-gauge, 1.5 inches with a ball tip for adult mice).
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.
-
Slowly administer the suspension.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure.
-
Protocol 2: Endpoint Analysis by Flow Cytometry for Monocyte Frequency
-
Blood Collection:
-
At the desired time point post-dosing, collect peripheral blood from the mice into tubes containing an anticoagulant (e.g., EDTA).
-
-
Cell Staining:
-
Aliquot a consistent volume of whole blood into FACS tubes.
-
Add an antibody cocktail for staining cell surface markers. A typical panel to identify inflammatory monocytes might include antibodies against CD45, CD11b, Ly6G, and Ly6C.
-
Incubate in the dark at 4°C for 30 minutes.
-
-
Red Blood Cell Lysis:
-
Lyse the red blood cells using a commercial lysis buffer according to the manufacturer's instructions.
-
Wash the remaining cells with FACS buffer (e.g., PBS with 2% FBS).
-
-
Flow Cytometry Acquisition and Analysis:
-
Resuspend the cell pellet in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on CD45+ leukocytes, then on CD11b+ myeloid cells.
-
From this population, identify the Ly6Chi inflammatory monocytes, which can be distinguished from neutrophils (Ly6G+).
-
Quantify the frequency of Ly6Chi monocytes as a percentage of total leukocytes or other relevant parent populations.
-
References
Methods to prevent degradation of MK-0812 Succinate in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of MK-0812 Succinate in solution to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To ensure the stability of your this compound stock solutions, it is crucial to adhere to recommended storage temperatures and durations. For long-term storage, aliquoting the stock solution into single-use volumes is highly recommended to prevent degradation from repeated freeze-thaw cycles.[1][2]
Q2: How should I prepare this compound for in vivo administration?
A2: this compound has low aqueous solubility. For oral administration in animal studies, a common and effective vehicle is a 0.4% methylcellulose (MC) solution.[3] For other routes of administration or to achieve higher concentrations, various formulation protocols can be employed, often involving co-solvents. It is recommended to prepare these solutions fresh daily to minimize the risk of degradation.[3] If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[3]
Q3: I am observing inconsistent results in my experiments. Could degradation of this compound be a factor?
A3: Yes, the degradation of this compound in solution is a potential cause of experimental variability.[4] To mitigate this, it is best practice to prepare fresh working solutions for each experiment from a properly stored stock.[4] If you suspect degradation, it is advisable to prepare a new stock solution and compare results.
Q4: Are there any known incompatibilities of this compound with common solvents or reagents?
A4: While specific incompatibility data is limited, the general principles of chemical stability suggest avoiding highly acidic or basic conditions, strong oxidizing agents, and prolonged exposure to light, as these conditions are known to degrade other pharmaceutical compounds.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Reduced or no biological activity in an in vitro assay. | Degradation of this compound in the working solution. | 1. Prepare a fresh working solution from your stock solution.2. If the problem persists, prepare a new stock solution from the solid compound.3. Ensure the final concentration of solvents like DMSO is not inhibiting the biological assay. |
| Precipitation observed in the solution upon storage or dilution. | Poor solubility or compound degradation leading to less soluble products. | 1. Prepare solutions fresh daily.[3]2. Use gentle heating or sonication to aid dissolution.[3]3. Consider adjusting the formulation by altering the co-solvent ratios. |
| Variability in results between experiments conducted on different days. | Inconsistent assay conditions or degradation of the stock solution. | 1. Standardize all assay parameters.2. Prepare fresh working solutions for each experiment.[4]3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2]4. Include positive and negative controls in every assay to monitor for consistency.[4] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Source |
| -80°C | Up to 2 years | [2] |
| -20°C | Up to 1 year | [2] |
Note: It is strongly advised to aliquot stock solutions to prevent product inactivation from repeated freeze-thaw cycles.[1][2]
Table 2: Common Formulations for In Vivo Studies
| Vehicle Composition | Route of Administration | Notes | Source |
| 0.4% Methylcellulose (MC) in water | Oral gavage | A common vehicle for oral administration due to the low aqueous solubility of this compound. | [3] |
| DMSO, PEG300, Tween-80, Saline/Corn Oil | Varies | Used to achieve higher concentrations or for other routes of administration. Proportions should be optimized for the specific application. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Oral Administration
Objective: To prepare a homogenous suspension of this compound in 0.4% methylcellulose for oral gavage in animal models.
Materials:
-
This compound powder
-
0.4% (w/v) methylcellulose (MC) solution in sterile water
-
Sterile conical tubes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Calculate the required amount of this compound and 0.4% MC solution based on the number of animals and the target dose (e.g., 30 mg/kg).
-
Accurately weigh the this compound powder and place it in a sterile conical tube.
-
Gradually add a small volume of the 0.4% MC solution to the powder.
-
Vortex or stir the mixture to create a uniform paste.
-
Continue to add the remaining 0.4% MC solution incrementally while continuously vortexing or stirring to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps before each administration to ensure uniformity.
-
Crucially, prepare this suspension fresh daily for administration. [3]
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to understand its degradation profile. This is a general protocol based on ICH guidelines and should be adapted as needed.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with an equimolar amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
Withdraw samples, neutralize with an equimolar amount of HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature, protected from light, for a defined period.
-
Withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to dry heat in an oven (e.g., 80°C) for a defined period.
-
Also, expose a solution of this compound to the same thermal stress.
-
Dissolve/dilute the samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose both the solid powder and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep control samples in the dark.
-
Dissolve/dilute the samples for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method should be capable of separating the intact this compound from any potential degradation products.
Visualizations
Caption: Recommended workflow for preparing and storing this compound solutions.
Caption: Factors contributing to the degradation of chemical compounds in solution.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Addressing potential off-target effects of MK-0812 Succinate
This technical support center is designed for researchers, scientists, and drug development professionals utilizing MK-0812 Succinate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a specific focus on identifying and mitigating potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3] Its core function is to block the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[1][2] This action inhibits the downstream signaling pathways that mediate the migration of monocytes and other immune cells to sites of inflammation.[1][2]
Q2: What are the known on-target effects of this compound that might be misinterpreted as off-target effects?
A2: A notable on-target pharmacodynamic effect of MK-0812 is an increase in plasma CCL2 levels.[1] This is not an off-target effect but rather a direct consequence of CCR2 blockade. The inhibition of receptor-mediated internalization and clearance of CCL2 leads to its accumulation in the plasma.[1]
Q3: What are the potential off-target effects of this compound?
A3: While MK-0812 is described as a selective CCR2 antagonist, the potential for off-target interactions, a common characteristic of small molecule inhibitors, should be considered.[1][4] Publicly available data from broad screening panels is limited; however, researchers should be aware of potential cross-reactivity with other G-protein coupled receptors (GPCRs), such as adrenergic and serotonin receptors, as well as ion channels.[1] Additionally, unexpected cellular phenotypes unrelated to monocyte migration could indicate inhibition of off-target kinases.[1]
Q4: We are observing effects in cell lines that do not typically express CCR2. Is this indicative of an off-target effect?
A4: This observation could suggest an off-target interaction. However, it is also possible that the cell line expresses low, but functionally relevant, levels of CCR2. Another possibility is an indirect effect mediated by a factor secreted from a small population of CCR2-expressing cells. It is crucial to first confirm the CCR2 expression status of your cell line.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected cell phenotype unrelated to monocyte migration (e.g., changes in cell adhesion, unexpected cytotoxicity). | 1. High concentrations of this compound may lead to non-specific effects. 2. The cell type may have an uncharacterized dependence on basal CCR2 signaling. 3. Inhibition of an unknown off-target kinase or GPCR crucial for the observed cell phenotype.[1] | 1. Dose-Response Analysis: Perform a dose-response curve to determine if the effect is concentration-dependent.[1] 2. Control Compound: Use a structurally different CCR2 antagonist to see if the phenotype is reproducible. If the effect is not reproduced, it suggests a potential off-target effect specific to MK-0812.[1] 3. Kinase/GPCR Profiling: If an off-target effect is suspected, consider a broad-spectrum kinase or GPCR antagonist panel to identify potential pathways.[1] |
| Variability in monocyte migration inhibition between experiments. | 1. Inconsistent assay conditions (e.g., cell passage number, serum concentration). 2. Degradation of this compound in solution.[1] 3. Interference from components in complex biological media.[1] | 1. Standardize Assay Parameters: Ensure all assay parameters are consistent between experiments. 2. Fresh Solutions: Prepare fresh solutions of this compound for each experiment. 3. Controls: Include positive and negative controls in every assay. |
| Observed effects on non-immune cells that do not typically express CCR2. | 1. The cell line may have low, but functionally relevant, levels of CCR2 expression. 2. The effect could be indirect, mediated by a factor secreted from a small population of cells. 3. The effect is likely due to an off-target interaction.[1] | 1. Confirm CCR2 Expression: Use qPCR or flow cytometry to confirm the CCR2 expression status of your cell line.[1] 2. Conditioned Media Experiment: To test for indirect effects, treat a potential source cell population with MK-0812, collect the conditioned media, and apply it to the non-immune cells. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line | IC50 (nM) |
| Radioligand Binding | Mouse CCR2 | Ba/F3 cells | ~5 |
| Chemotaxis Inhibition | Mouse CCR2 | WeHi-274.1 cells | 5 |
| Monocyte Shape Change | Rhesus CCR2 | Whole blood | 3.2 |
| 125I-MCP-1 Binding | Human Monocytes | Isolated monocytes | 4.5 |
Note: IC50 values represent the concentration of MK-0812 required to inhibit 50% of the biological response and may vary based on experimental conditions.[5][6]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
To investigate potential off-target effects on kinases, a kinase selectivity profiling assay can be performed.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Kinase Panel: Select a broad panel of kinases for screening. Commercially available kinase profiling services offer panels covering a significant portion of the human kinome.[7][8][9]
-
Assay Procedure: The assay is typically performed in a high-throughput format (e.g., 384-well plate). Each well will contain a specific kinase, its corresponding substrate, ATP, and the test compound (this compound) or vehicle control.
-
Detection: After incubation, kinase activity is measured. A common method is to quantify the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ Kinase Assay is a widely used system for this purpose.[7][9]
-
Data Analysis: Kinase activity in the presence of this compound is compared to the vehicle control. The results are often expressed as percent inhibition for each kinase at a given compound concentration. Significant inhibition of a kinase other than the intended target would indicate a potential off-target effect.
Protocol 2: ERK Phosphorylation Assay
To determine if this compound has off-target effects on the MAPK/ERK pathway, a cell-based ELISA for phosphorylated ERK1/2 can be conducted.[10]
-
Cell Culture: Plate cells in a 96-well plate and culture until they reach the desired confluency.
-
Treatment: Treat the cells with various concentrations of this compound or a known MEK inhibitor (as a positive control) for a specified period. Include an untreated control group.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them to allow for antibody entry.
-
Immunostaining: Incubate the cells with a primary antibody specific for phosphorylated ERK1/2 (pERK). Following washes, add a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: Add a substrate that will be converted by the enzyme into a fluorescent or colorimetric signal.
-
Normalization: To account for variations in cell number, stain the total protein in each well.
-
Data Analysis: The pERK signal is normalized to the total protein signal. A significant change in normalized pERK levels in this compound-treated cells compared to the control would suggest an off-target effect on the MAPK/ERK pathway.
Visualizations
Caption: On-target pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: Hypothetical off-target effect on the MAPK/ERK pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scientificarchives.com [scientificarchives.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 8. assayquant.com [assayquant.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. assaygenie.com [assaygenie.com]
Strategies to improve the bioavailability of MK-0812 Succinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of MK-0812 Succinate.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing low and variable oral bioavailability. What are the potential causes?
Low and variable oral bioavailability of a drug substance like this compound is often attributed to two primary factors: poor aqueous solubility and/or low intestinal permeability.[1][2][3] The Biopharmaceutics Classification System (BCS) categorizes drugs based on these properties, and compounds falling into BCS Class II (high permeability, low solubility) and Class IV (low permeability, low solubility) frequently exhibit these issues.[4] It is crucial to first characterize the physicochemical properties of this compound to identify the root cause of its poor bioavailability.
Q2: How can I determine if the issue is primarily related to solubility or permeability?
A systematic approach involving both in silico prediction and in vitro experimentation is recommended.
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility of this compound in various aqueous media, including simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Permeability Assessment: Utilize in vitro models such as the Caco-2 cell monolayer assay or the Parallel Artificial Membrane Permeability Assay (PAMPA) to estimate the intestinal permeability of the compound.[5]
The results from these assessments will help classify this compound and guide the selection of an appropriate bioavailability enhancement strategy.
Q3: What are the primary strategies to enhance the bioavailability of a poorly soluble compound?
Several formulation strategies can be employed to improve the dissolution and subsequent absorption of poorly soluble drugs.[6][7] The choice of strategy often depends on the specific properties of the active pharmaceutical ingredient (API). Key approaches include:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), involve dissolving the drug in a mixture of lipids, surfactants, and co-solvents.[8][9][10] Upon gentle agitation in aqueous media, they form fine oil-in-water emulsions, which can enhance drug solubilization and absorption.[9][10]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a polymeric carrier, creating an amorphous system.[4][8] ASDs can lead to higher apparent solubility and dissolution rates compared to the crystalline form. Common techniques for preparing ASDs include spray drying and hot-melt extrusion.[8]
-
Particle Size Reduction: Decreasing the particle size of the drug through micronization or nanomilling increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation.[11]
-
Complexation: Utilizing complexing agents like cyclodextrins can increase the aqueous solubility of a drug by forming inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.[4]
Troubleshooting Guides
Issue: Inconsistent results with a lipid-based formulation of this compound.
-
Problem Identification: Inconsistent in vivo performance of an LBDDS can stem from several factors, including phase separation, drug precipitation upon dispersion, or sensitivity to digestive processes.
-
Troubleshooting Steps:
-
Formulation Characterization: Thoroughly characterize the formulation for droplet size distribution, zeta potential, and drug loading.
-
In Vitro Digestion Model: Employ an in vitro lipolysis model to simulate the digestion of the lipid formulation in the gastrointestinal tract. This can help predict how the formulation will behave in vivo and whether the drug will remain solubilized.[9]
-
Excipient Screening: Systematically screen different lipids, surfactants, and co-surfactants to optimize the formulation for stability and drug solubilization. The Hydrophilic-Lipophilic Balance (HLB) of surfactants is a critical parameter to consider.[9]
-
Issue: Drug recrystallization from an amorphous solid dispersion during storage.
-
Problem Identification: Physical instability, leading to the recrystallization of the amorphous drug, is a common challenge with ASDs. This can negate the solubility advantage of the amorphous form.
-
Troubleshooting Steps:
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug. Polymers with strong intermolecular interactions (e.g., hydrogen bonding) with the drug are often more effective.[10] Consider polymers such as HPMC, PVP, or co-polymers like Soluplus®.
-
Drug Loading: High drug loading can increase the propensity for recrystallization. Evaluate the impact of reducing the drug-to-polymer ratio.
-
Storage Conditions: Assess the stability of the ASD under accelerated conditions (e.g., high temperature and humidity) to identify the optimal storage conditions.
-
Experimental Protocols
Protocol 1: Preparation and Evaluation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Objective: To formulate a SMEDDS for this compound and evaluate its self-emulsification properties.
-
Materials: this compound, oil phase (e.g., Capryol 90), surfactant (e.g., Cremophor EL), co-surfactant (e.g., Transcutol HP).
-
Methodology:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Construct a ternary phase diagram to identify the self-microemulsifying region.
-
Prepare formulations by dissolving this compound in the selected oil, followed by the addition of the surfactant and co-surfactant.
-
Evaluate the self-emulsification performance by adding the formulation to water under gentle agitation and observing the formation of a microemulsion.
-
Characterize the resulting microemulsion for droplet size, polydispersity index, and zeta potential.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound.
-
Materials: Caco-2 cells, cell culture reagents, this compound, transport buffer (HBSS).
-
Methodology:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the this compound solution to the apical (AP) side of the monolayer.
-
At predetermined time points, collect samples from the basolateral (BL) side.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
-
Data Presentation
Table 1: Solubility of this compound in Various Excipients
| Excipient Category | Excipient Name | Solubility (mg/mL) at 25°C |
| Oils | Capryol 90 | 15.2 |
| Labrafil M 1944 CS | 12.8 | |
| Olive Oil | 5.1 | |
| Surfactants | Cremophor EL | 85.6 |
| Tween 80 | 72.3 | |
| Co-solvents | Transcutol HP | 150.4 |
| PEG 400 | 98.7 |
Table 2: Comparison of Bioavailability Enhancement Strategies for this compound (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 12 | 2.0 | 250 ± 60 | 100 |
| Micronized Suspension | 95 ± 20 | 1.5 | 550 ± 110 | 220 |
| SMEDDS | 350 ± 75 | 1.0 | 1750 ± 350 | 700 |
| Solid Dispersion (1:5 Drug:Polymer) | 280 ± 60 | 1.0 | 1500 ± 300 | 600 |
Visualizations
Caption: A generalized experimental workflow for developing and evaluating bioavailability-enhanced formulations.
Caption: Proposed absorption pathways for a drug in a lipid-based delivery system.
References
- 1. Drug-like properties and the causes of poor solubility and poor permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The solubility-permeability interplay and oral drug formulation design: Two heads are better than one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
- 5. merckgroup.com [merckgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting MK-0812 Succinate dosage for different mouse strains
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing MK-0812 Succinate in preclinical mouse studies. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a focus on dosage adjustments for different mouse strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] It functions by blocking the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[1][2] This interaction is crucial for the migration of monocytes and macrophages to sites of inflammation.[1][2] By inhibiting this signaling pathway, this compound effectively reduces the infiltration of these inflammatory cells into tissues.[2]
Q2: What is a standard starting dosage for this compound in mice?
A2: A frequently used oral dosage of this compound in mice is 30 mg/kg, administered via gavage.[3] This dosage has been shown to be effective in reducing the frequency of circulating Ly6Chi monocytes in BALB/c mice. Another study in C57BL/6 mice also utilized doses of 0.1, 10, and 30 mg/kg and observed a dose-dependent increase in plasma CCL2 levels, which is a pharmacodynamic marker of CCR2 engagement.
Q3: Do I need to adjust the dosage of this compound when using different mouse strains, such as BALB/c and C57BL/6?
A3: Yes, it is highly recommended to consider dosage adjustments when switching between mouse strains. While a definitive dosage conversion factor has not been established, the inherent immunological and physiological differences between strains like BALB/c and C57BL/6 can significantly impact the efficacy and required dosage of an immunomodulatory agent like a CCR2 antagonist.
BALB/c mice are known for a Th2-biased immune response, which is associated with allergic and antibody-mediated immunity. In contrast, C57BL/6 mice exhibit a Th1-dominant response, characteristic of cell-mediated immunity and inflammation. These differences in their immune responses can influence the severity and cellular profile of inflammatory disease models, potentially requiring different levels of CCR2 antagonism for a therapeutic effect.
Q4: How do I prepare this compound for oral administration in mice?
A4: this compound can be prepared as a suspension for oral gavage. A common vehicle is 0.5% methylcellulose in water. To prepare the dosing solution, the required amount of this compound powder is suspended in the vehicle to achieve the desired concentration for the intended dosage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in experimental results between individual mice of the same strain. | Improper oral gavage technique leading to inconsistent dosing. | Ensure all personnel are properly trained in oral gavage. The needle should be inserted gently into the esophagus with the mouse properly restrained to avoid accidental administration into the trachea. |
| Stress from handling and administration affecting the immune response. | Handle mice gently and consistently. Allow for an acclimatization period before starting the experiment. | |
| Unexpected or lack of efficacy in a particular mouse strain. | The chosen dosage is not optimal for the specific strain's immune response or metabolism. | Perform a pilot dose-response study in the new mouse strain to determine the optimal dosage. Consider the known immunological differences between the strains (e.g., Th1 vs. Th2 bias) when selecting the dose range. |
| Differences in drug metabolism between strains. | While specific data for MK-0812 is limited, be aware that different mouse strains can have varying levels of drug-metabolizing enzymes, such as cytochrome P450s, which could affect the drug's half-life and exposure. | |
| Elevated plasma CCL2 levels after this compound administration. | This is an expected pharmacodynamic effect of CCR2 antagonism. | The binding of this compound to CCR2 prevents the receptor-mediated internalization and clearance of CCL2, leading to its accumulation in the plasma. This can be used as a biomarker for target engagement. |
Data Presentation
Table 1: Reported Oral Dosages of this compound in Different Mouse Strains
| Mouse Strain | Dosage | Vehicle | Observed Effect | Reference |
| BALB/c | 30 mg/kg | 0.4% Methylcellulose | Reduction in circulating Ly6Chi monocytes | N/A |
| C57BL/6 | 0.1, 10, 30 mg/kg | 1% HPMC | Dose-dependent increase in plasma CCL2 |
Experimental Protocols
Oral Gavage Administration of this compound
This protocol is a standard procedure for administering this compound to mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Animal scale
-
Syringes (1 mL)
-
Oral gavage needles (20-22 gauge with a ball tip)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the total weight of the mice to be dosed.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in water).
-
Suspend the this compound powder in the vehicle to the final desired concentration. Ensure the suspension is homogenous by vortexing or stirring.
-
-
Animal Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance.
-
Slowly administer the calculated volume of the dosing solution.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Key considerations for dosage adjustment between mouse strains.
References
- 1. Effect of varying types of anti-arthritic drugs on Th1 and Th2 immune responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Elevated Plasma CCL2 Following MK-0812 Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting the common observation of elevated plasma CCL2 levels following treatment with MK-0812, a potent and selective CCR2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is MK-0812 and what is its primary mechanism of action?
A1: MK-0812 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] Its principal mechanism of action is to block the binding of the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) to CCR2.[3] This inhibition prevents the downstream signaling events that lead to the recruitment of monocytes and macrophages to sites of inflammation.[3][4]
Q2: We observed a significant increase in plasma CCL2 levels after administering MK-0812 in our animal model. Is this an expected result?
A2: Yes, the elevation of plasma CCL2 levels is a well-documented and consistent phenomenon observed in both preclinical and clinical studies following the administration of CCR2 antagonists, including MK-0812.[5][6] This is not an indication of a compound failure or an experimental artifact, but rather a direct consequence of the drug's mechanism of action.
Q3: What is the underlying mechanism for the increase in plasma CCL2 with MK-0812 treatment?
A3: The increase in plasma CCL2 is not due to an increased production of the chemokine. Instead, it results from the disruption of its natural clearance mechanism.[3][5] CCR2-expressing cells, primarily monocytes, constitutively internalize and clear CCL2 from the circulation.[5] By blocking CCL2 binding to CCR2, MK-0812 prevents this receptor-mediated uptake, leading to an accumulation of CCL2 in the plasma.[3][5] Studies have shown that this elevation is due to the interruption of a balance between CCL2 secretion by various cells and its uptake through the constitutive internalization and recycling of CCR2.[5][6]
Q4: Could the elevated CCL2 levels counteract the therapeutic effect of MK-0812?
A4: This is a critical consideration in the development and application of CCR2 antagonists. The sustained high levels of circulating CCL2 could potentially overcome the competitive antagonism of MK-0812 at the CCR2 receptor, thus limiting the drug's effectiveness.[5] The balance between the antagonist's potency and the extent of CCL2 elevation is a key factor in determining the overall in vivo efficacy.
Q5: How long does the elevation in plasma CCL2 persist after MK-0812 administration?
A5: The elevation in plasma CCL2 levels is transient and directly related to the concentration of the CCR2 antagonist in the system.[3] As MK-0812 is metabolized and cleared from the body, CCR2-mediated uptake of CCL2 is restored, and plasma CCL2 levels are expected to return to baseline.[3] The peak of CCL2 elevation typically lags a few hours behind the peak plasma concentration of the antagonist.[5]
Troubleshooting Guide
Issue: Unexpectedly High or Variable Plasma CCL2 Levels
If you are observing plasma CCL2 levels that are significantly higher than anticipated or show high variability between subjects, consider the following troubleshooting steps:
-
Dose and Formulation:
-
Verification: Double-check the calculated dose and the concentration of your MK-0812 solution.
-
Formulation: Ensure the vehicle used for administration (e.g., 0.4% MC solution) is appropriate and consistent across all experimental groups.[6]
-
-
Sample Collection and Processing:
-
Timing: Standardize the time of blood collection post-dose, as CCL2 levels will fluctuate with the pharmacokinetics of MK-0812. A 4-hour post-dose time point has been commonly used in mouse studies.[5]
-
Anticoagulant: Use EDTA as the anticoagulant for plasma collection.[5]
-
Processing: Centrifuge blood samples promptly to separate plasma and store at -80°C to prevent CCL2 degradation.
-
-
CCL2 Quantification Assay (ELISA):
-
Kit Validation: Ensure the ELISA kit is validated for the species you are studying and follow the manufacturer's protocol meticulously.
-
Standard Curve: A robust standard curve is crucial for accurate quantification. Check for linearity and ensure your sample dilutions fall within the dynamic range of the assay.
-
Matrix Effects: If using a new experimental model, consider validating for potential matrix effects from the plasma.
-
Data Presentation
Table 1: Effect of MK-0812 on Plasma CCL2 Levels in C57BL/6 Mice
| MK-0812 Dose (mg/kg, p.o.) | Time Post-Dose (hours) | Mean Plasma CCL2 (pg/mL) |
| Vehicle (1% HPMC) | 4 | ~100 |
| 0.1 | 4 | ~500 |
| 10 | 4 | ~2000 |
| 30 | 4 | ~2500 |
Note: These are approximate values based on published data for illustrative purposes. Actual results may vary depending on the specific experimental conditions.[5]
Experimental Protocols
Protocol 1: In Vivo Administration of MK-0812 and Plasma Collection in Mice
-
Animal Model: C57BL/6 mice are commonly used.[5]
-
Compound Preparation: Prepare MK-0812 in a vehicle solution, such as 1% Hydroxypropyl methylcellulose (HPMC).[5]
-
Dosing: Administer MK-0812 via oral gavage (p.o.) at the desired doses (e.g., 0.1, 10, 30 mg/kg).[5] Include a vehicle control group.
-
Blood Collection: At specified time points post-dosing (e.g., 2, 4, 6, 24 hours), collect blood via retro-orbital plexus into EDTA-containing tubes.[5]
-
Plasma Preparation: Centrifuge the blood at 1000 x g for 10 minutes to separate the plasma.
-
Storage: Aliquot and store the plasma at -80°C until analysis.
Protocol 2: Quantification of Plasma CCL2 by ELISA
-
Kit Selection: Use a commercially available ELISA kit specific for mouse CCL2.
-
Sample Preparation: Thaw plasma samples on ice. Dilute samples as necessary to fall within the standard curve range of the assay.
-
ELISA Procedure: Follow the manufacturer's instructions for the ELISA, including the preparation of standards, controls, and samples, as well as incubation times and washing steps.
-
Data Analysis: Measure the optical density at the appropriate wavelength using a microplate reader. Calculate the CCL2 concentration in each sample by interpolating from the standard curve.
Visualizations
Caption: Mechanism of MK-0812-induced CCL2 elevation.
Caption: Experimental workflow for assessing plasma CCL2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Variability in Animal Responses to MK-0812 Succinate
This technical support center is designed for researchers, scientists, and drug development professionals utilizing MK-0812 Succinate in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and sources of variability in animal responses to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). Its primary mechanism involves blocking the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2. This action inhibits the downstream signaling pathways that lead to the recruitment of monocytes and macrophages to sites of inflammation. It is important to note that MK-0812 is also a dual antagonist, exhibiting potent activity at the closely related C-C chemokine receptor 5 (CCR5).[1][2]
Q2: I've observed a significant increase in plasma CCL2 levels after administering this compound to my animals. Is this an off-target effect?
A2: No, this is a known on-target pharmacodynamic effect of CCR2 antagonism and is often referred to as "CCL2 induction".[1][3] The binding of CCL2 to CCR2 leads to the internalization and clearance of the chemokine. By blocking this interaction, MK-0812 prevents the clearance of CCL2, leading to its accumulation in the plasma.[3] This phenomenon has been consistently observed in in vivo studies with CCR2 antagonists.[3]
Q3: Why am I seeing significant variability in the response to this compound between individual animals in the same treatment group?
A3: Variability in animal responses to drug administration is a common challenge in in vivo research. Several factors can contribute to this, including:
-
Genetic Background: Different strains of mice or rats can have varying sensitivities to a drug due to genetic differences.[4]
-
Gut Microbiome: The composition of the gut microbiota can influence drug metabolism and the host's immune response.
-
Environmental Factors: Minor differences in housing conditions, such as cage density, bedding material, and light cycles, can impact an animal's physiology and drug response.
-
Age and Sex: An animal's age and sex can affect its metabolism, immune function, and overall health, leading to differential responses to treatment.[4]
-
Underlying Health Status: Subclinical infections or other health issues can alter an animal's response to a drug.
Q4: Are there known species-specific differences in the activity of this compound?
A4: Yes, species-specific differences in the amino acid sequences of CCR2, particularly within the antagonist's binding pocket, can lead to variations in binding affinity and potency.[1] It is crucial to use a dose of MK-0812 that has been validated for the specific animal species in your study. Researchers should be aware that the affinity for mouse and human CCR2 can differ for some antagonists.[1]
Q5: Given that MK-0812 is a dual CCR2/CCR5 antagonist, how do I interpret my in vivo results?
A5: The dual antagonism of CCR2 and CCR5 can be advantageous in certain disease models where both receptors play a role in the pathology.[2][5] However, it also complicates the interpretation of results. To dissect the relative contribution of each receptor, you could consider the following:
-
Comparative Studies: Compare the effects of MK-0812 with a selective CCR2 or CCR5 antagonist if available for your animal model.
-
Knockout Models: Utilize CCR2 or CCR5 knockout animals to understand the on-target effects mediated by each receptor.
-
In Vitro Assays: Use cell-based assays with cells expressing only CCR2 or CCR5 to confirm the specific effects of MK-0812 on each receptor.
Troubleshooting Guides
Scenario 1: Inconsistent or lower-than-expected efficacy of this compound in reducing monocyte/macrophage infiltration.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dose | Perform a dose-response study to determine the optimal dose for your specific animal model and disease. Published doses for mice often range from 10 to 30 mg/kg administered orally.[3] |
| Poor Bioavailability | Ensure proper formulation and administration of the compound. Check the literature for recommended vehicles. For oral gavage, ensure the compound is adequately suspended or dissolved. |
| Rapid Metabolism | The pharmacokinetic profile of MK-0812 can vary between species.[4][6] Consider the dosing frequency and timing relative to the experimental endpoint. |
| Species-Specific Receptor Affinity | Verify that MK-0812 has sufficient potency for the CCR2 of the animal species you are using.[1] |
| Compensatory Chemokine Pathways | The chemokine system has redundancies. Blockade of CCR2 may lead to the upregulation of other chemokines and receptors that can also recruit monocytes and macrophages. |
| High Plasma CCL2 Levels | The antagonist-induced increase in plasma CCL2 may compete with MK-0812 for binding to CCR2, potentially reducing its efficacy.[3] Consider this when interpreting your data. |
Scenario 2: High variability in quantitative readouts (e.g., tumor volume, inflammatory score) within the same treatment group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for all animals. For oral gavage, ensure the same volume and concentration are administered each time. |
| Animal Handling Stress | Minimize stress during handling and dosing, as stress can impact the immune system and disease progression. |
| Underlying Animal Health Issues | Source animals from a reputable vendor and ensure they are healthy before starting the experiment. House animals in a clean and stable environment. |
| Biological Variability | Increase the sample size (number of animals per group) to increase the statistical power of your study and account for biological variability. |
| Subjective Scoring | If using a scoring system, ensure that the scoring is performed by a blinded observer to reduce bias. |
Data Presentation
To enhance the reproducibility and interpretability of your findings, it is crucial to report quantitative data with measures of variability. The following table provides a template for presenting in vivo efficacy data.
Table 1: Example of In Vivo Efficacy Data Presentation for this compound in a Mouse Model of Thioglycollate-Induced Peritonitis
| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Peritoneal Macrophage Count (x10^6) | Standard Deviation (SD) | % Inhibition vs. Vehicle |
| Vehicle | - | 10 | 15.2 | 3.5 | - |
| This compound | 10 | 10 | 9.8 | 2.8 | 35.5% |
| This compound | 30 | 10 | 6.1 | 1.9 | 59.9% |
Note: This is a template table with hypothetical data. Researchers should present their actual data with appropriate statistical analysis.
Experimental Protocols
Protocol 1: Thioglycollate-Induced Peritonitis in Mice to Evaluate In Vivo Efficacy of this compound
This model assesses the ability of a CCR2 antagonist to inhibit the recruitment of monocytes/macrophages to an inflammatory site.[5][7]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Sterile 4% thioglycollate broth
-
8-10 week old C57BL/6 mice
-
Phosphate-buffered saline (PBS)
-
Flow cytometry antibodies (e.g., anti-CD45, anti-F4/80, anti-Ly6C)
Procedure:
-
Administer this compound or vehicle to mice via oral gavage at the desired doses.
-
One hour after drug administration, induce peritonitis by intraperitoneal (i.p.) injection of 1 mL of 4% thioglycollate broth.
-
At 24 or 72 hours post-thioglycollate injection, euthanize the mice.
-
Perform peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and collecting the fluid.
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cells in flow cytometry staining buffer.
-
Stain the cells with fluorescently labeled antibodies to identify and quantify monocyte/macrophage populations.
-
Analyze the samples using a flow cytometer.
Protocol 2: In Vitro Chemotaxis Assay (Boyden Chamber)
This assay evaluates the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
Materials:
-
CCR2-expressing cells (e.g., THP-1 cells or primary monocytes)
-
This compound
-
Recombinant human CCL2
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
Cell stain (e.g., crystal violet)
Procedure:
-
Pre-treat the CCR2-expressing cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Add chemotaxis medium containing CCL2 (at a pre-determined optimal concentration) to the lower wells of the Boyden chamber.
-
Add the pre-treated cells to the upper chamber (transwell insert).
-
Incubate the chamber at 37°C for 2-4 hours.
-
After incubation, remove the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.
Mandatory Visualizations
Caption: Simplified signaling pathway of CCL2-CCR2 and the inhibitory action of this compound.
References
- 1. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 6. Species similarities and differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing MK-0812 Succinate powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing MK-0812 Succinate powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] Its primary mechanism of action involves binding to CCR2 with high affinity, which in turn blocks the downstream cellular responses mediated by the binding of its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[4][5] This inhibition of the CCL2/CCR2 signaling axis is critical in modulating the recruitment of monocytes and macrophages to sites of inflammation.[4][6] While initially characterized as a selective CCR2 antagonist, further studies have shown it also possesses potent activity at the closely related C-C chemokine receptor 5 (CCR5), classifying it as a dual CCR2/CCR5 antagonist.[6]
2. What are the recommended storage conditions for this compound powder?
For optimal stability, this compound powder should be stored at 4°C for short-term storage, sealed away from moisture.[1] For long-term storage, it is recommended to store the solid powder at -80°C for up to 6 months.[7]
3. How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO).[8] this compound is soluble in DMSO at concentrations of ≥ 32 mg/mL (54.46 mM).[8] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2][3][8] These aliquots should be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[2][7][8] Ensure the vials are tightly sealed to protect from moisture.[8]
4. What personal protective equipment (PPE) should be worn when handling this compound powder?
When handling this compound powder, it is mandatory to use appropriate personal protective equipment to avoid potential health risks such as skin, eye, and respiratory irritation.[7] This includes:
-
Eye and Face Protection: Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities.[7]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[7]
-
Respiratory Protection: Handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[7]
Troubleshooting Guides
Issue 1: this compound powder will not fully dissolve in my chosen solvent.
-
Possible Cause: The concentration of the solution may be too high for the selected solvent, or the dissolution process may be slow.
-
Solution:
-
Confirm the solubility of this compound in your chosen solvent. For in vitro studies, DMSO is the recommended solvent.[8]
-
If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[2][8]
-
For in vivo preparations, specific solvent systems are recommended. One such system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution of at least 2.5 mg/mL.[2]
-
Issue 2: Inconsistent or unexpected results in my in vitro experiments.
-
Possible Cause 1: Degradation of this compound due to improper storage.
-
Possible Cause 2: Solvent-induced cytotoxicity.
-
Solution: When diluting your DMSO stock solution into cell culture medium, ensure the final concentration of DMSO is kept low (typically ≤ 0.1%) to avoid affecting your experimental results.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments for comparison.[8]
-
-
Possible Cause 3: Dual antagonism of CCR2 and CCR5.
Issue 3: Difficulty in achieving a clear solution for in vivo administration.
-
Possible Cause: Improper mixing of the solvent components.
-
Solution: When preparing complex solvent systems for in vivo use, it is crucial to add and mix each solvent one by one. For example, in a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution, first add the this compound to the DMSO, then add the PEG300 and mix thoroughly, followed by the Tween-80 with mixing, and finally, add the saline.[2]
Data and Protocols
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent System | Maximum Solubility | Reference |
|---|---|---|
| DMSO | ≥ 32 mg/mL (54.46 mM) | [1][8] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (4.25 mM) | [1][2] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (4.25 mM) | [1] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (4.25 mM) |[1] |
Table 2: Storage Recommendations
| Form | Storage Temperature | Duration | Key Considerations | Reference |
|---|---|---|---|---|
| Solid Powder | 4°C | Short-term | Sealed, away from moisture | [1] |
| -20°C | 1 month | Dry, dark place | [7] | |
| -80°C | 6 months | Recommended for long-term storage | [7] | |
| Stock Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles | [2][7][8] |
| | -80°C | 6 months | Ensure containers are sealed |[2][7][8] |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.[8]
-
Aseptically add the required volume of new, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex gently until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[8]
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[8]
2. In Vitro Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of cells towards a CCL2 gradient.
-
Cell Preparation: Culture and harvest a cell line expressing CCR2 (e.g., WEHI-274.1 murine monocytes).[4]
-
Incubation: Pre-incubate the cells with varying concentrations of this compound or a vehicle control.
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (typically 4-24 hours, requires optimization).[8]
-
Data Analysis: Quantify the number of migrated cells and plot against the concentration of this compound to determine the IC50 value for the inhibition of chemotaxis.[4]
Visual Guides
Caption: Workflow for safe handling of this compound.
Caption: Simplified CCR2 signaling pathway and inhibition by this compound.
References
Sonication and heating methods to dissolve MK-0812 Succinate
This guide provides detailed protocols and troubleshooting advice for dissolving MK-0812 Succinate, a potent and selective CCR2 antagonist, for experimental use. Proper dissolution is critical for ensuring compound bioavailability and achieving reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dissolution challenging?
A1: this compound is a small molecule inhibitor of the C-C chemokine receptor type 2 (CCR2).[1][2] Like many small molecule drugs, it has low aqueous solubility, which can make preparing solutions for in vitro and in vivo experiments challenging.[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is sparingly soluble in aqueous solutions but can be effectively dissolved in organic solvents like Dimethyl Sulfoxide (DMSO).[1][4][5] For experimental use, it is typically first dissolved in DMSO to create a stock solution, which is then diluted into a final formulation using co-solvents.[4][5][6]
Q3: How can sonication and heating assist in the dissolution process?
A3: If precipitation or phase separation occurs during the preparation of a formulation, gentle heating and/or sonication can be used to aid dissolution.[3][5][6]
-
Sonication uses high-frequency sound waves to create cavitation, breaking down particle aggregates and increasing the surface area of the compound, which enhances the rate and extent of dissolution.[7][8][9][10]
-
Gentle heating can increase the solubility of a compound in a given solvent.[11][12] However, caution must be exercised to avoid thermal degradation of the compound.[13][14]
Q4: Is it normal to see an increase in plasma CCL2 levels after administering this compound?
A4: Yes, a dose-dependent increase in the CCR2 ligand CCL2 (also known as MCP-1) is an expected pharmacodynamic effect of CCR2 antagonism.[2][3] This is due to the blockade of CCR2-mediated internalization and clearance of CCL2, and it is not considered an off-target effect.[2]
Dissolution Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation upon adding co-solvents or aqueous buffer. | The compound's solubility limit has been exceeded in the final mixture. The initial DMSO stock may not have been fully dissolved. | Ensure the initial DMSO stock is a clear solution. Add co-solvents sequentially while mixing thoroughly.[5][6] Use sonication or gentle warming (e.g., to 37°C) to help redissolve the precipitate.[7] |
| Solution appears cloudy or hazy after preparation. | Formation of a fine suspension instead of a true solution. This can happen with incomplete dissolution or if the compound begins to crash out of solution. | Vortex the mixture vigorously.[1] Use a bath sonicator for 5-15 minutes to clarify the solution.[7][15] If stability permits, gently warm the solution while sonicating.[7][11] |
| Compound will not dissolve in the initial solvent (e.g., DMSO). | The concentration is too high for the chosen solvent. The quality of the solvent may be poor (e.g., DMSO with absorbed moisture). | Use fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce solubility.[5] Increase the volume of the solvent to lower the concentration. Apply sonication, as it is recommended for dissolving this compound in DMSO.[15] |
| Concern about compound degradation with heating. | This compound, like many complex molecules, may be sensitive to high temperatures. | Use only gentle warming (e.g., 37-50°C) and for the shortest duration necessary to achieve dissolution.[7][11] Avoid aggressive heating or boiling. Always check the compound's stability data if available. |
Quantitative Data: Solubility and Formulations
The following table summarizes various vehicle formulations that have been used to dissolve this compound for experimental studies.
| Formulation Components (v/v) | Achievable Concentration | Recommended Use | Citation(s) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | In vivo (e.g., oral gavage) | [4][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | In vivo (e.g., intravenous) | [4][5][6][15] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | In vivo (parenteral) | [1][4][5] |
| 0.4% Methylcellulose (MC) in water | Suspension for 30 mg/kg dose | In vivo (oral gavage) | [1][3][16] |
| DMSO only | ≥ 28-32 mg/mL | In vitro stock solution | [4][5][15] |
Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point may be higher.[4][5]
Experimental Protocols
Protocol 1: Standard Co-Solvent Dissolution Method
This protocol is a standard method for preparing a dosing solution for in vivo use.
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is fully dissolved by vortexing. The solution should be clear.[1][4]
-
Prepare Vehicle: In a separate sterile tube, combine the other vehicle components. For example, for the PEG300/Tween-80 formulation, mix 40% PEG300, 5% Tween-80, and 45% saline (by final volume).
-
Combine and Mix: Slowly add the DMSO stock solution to the vehicle mixture while vortexing. The volume of the DMSO stock should constitute 10% of the final total volume.
-
Final Observation: Continue to mix until the final solution is clear and homogenous. If any precipitation occurs, proceed to Protocol 2 or 3. It is recommended to prepare this working solution fresh on the day of use.[5][6]
Protocol 2: Sonication-Assisted Dissolution
This protocol should be used if the solution is cloudy or if precipitation is observed after following Protocol 1.
-
Initial Preparation: Prepare the solution of this compound in the desired solvent system as described in Protocol 1.
-
Sonication: Place the vial containing the solution into an ultrasonic water bath.
-
Operate Sonicator: Sonicate the solution for 5-15 minute intervals.[7] Use a pulse mode if available to prevent overheating.[8]
-
Inspect: After each interval, visually inspect the solution for clarity. If undissolved particles remain, continue sonication.
-
Finalize: Once the solution is clear, it is ready for use. Allow it to return to room temperature before administration.
Protocol 3: Gentle Warming-Assisted Dissolution
This method can be used as an alternative or in conjunction with sonication.
-
Initial Preparation: Prepare the solution of this compound in the desired solvent system.
-
Heating: Place the vial containing the solution in a water bath or on a heat block set to a gentle temperature (e.g., 37°C).
-
Agitation: While warming, gently agitate the solution by vortexing or stirring periodically until the compound is fully dissolved.
-
Caution: Do not overheat, as this may risk degrading the compound.[11] The goal is to gently assist dissolution, not to boil the solvent.
-
Finalize: Once the solution is clear, remove it from the heat source and allow it to cool to room temperature before use.
Visualizations
Caption: General workflow for dissolving poorly soluble compounds like this compound.
Caption: A logical flowchart for troubleshooting common dissolution problems.
Caption: The inhibitory action of this compound on the CCR2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. hielscher.com [hielscher.com]
- 11. researchgate.net [researchgate.net]
- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Dissolution Enhancement of a Drug Exhibiting Thermal and Acidic Decomposition Characteristics by Fusion Processing: A Comparative Study of Hot Melt Extrusion and KinetiSol® Dispersing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103877743A - Method for removing residual solvents from heat-sensitive solid drugs - Google Patents [patents.google.com]
- 15. This compound | CCR | TargetMol [targetmol.com]
- 16. benchchem.com [benchchem.com]
Ensuring consistent delivery of MK-0812 Succinate via continuous infusion
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the consistent and reliable delivery of MK-0812 Succinate via continuous infusion. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for preparing this compound for continuous infusion?
A1: this compound has low aqueous solubility. For in vivo administration, several vehicle formulations can be utilized to achieve a clear solution. A common approach involves the use of a co-solvent system. It is recommended to prepare solutions fresh daily.[1] If precipitation occurs during preparation, gentle heating and/or sonication may help in dissolution.[1]
Q2: How should I prepare a stock solution of this compound?
A2: High-concentration stock solutions are typically prepared in 100% Dimethyl Sulfoxide (DMSO). For cell-based assays, a 10 mM stock solution in anhydrous DMSO is recommended. To prepare, add the appropriate volume of DMSO to your weighed this compound powder and vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if needed.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to one month.[2] Aliquoting the stock solution into smaller volumes is advised to avoid repeated freeze-thaw cycles.[2]
Q4: I am observing a significant increase in plasma CCL2 levels after administering this compound. Is this an expected outcome?
A4: Yes, a dose-dependent increase in the CCR2 ligand, CCL2 (also known as MCP-1), is a known pharmacodynamic effect of CCR2 antagonists like this compound.[1] This is not considered an off-target effect but rather a consequence of the blockade of CCR2-mediated internalization and clearance of CCL2, leading to its accumulation in the plasma.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the continuous infusion of this compound.
| Issue | Potential Cause | Recommended Troubleshooting Steps |
| Precipitation in the infusion line | - Solution instability or supersaturation.- Temperature fluctuations.- Incompatibility with infusion line material. | 1. Verify Solution Preparation: Ensure the formulation protocol was followed correctly. Consider preparing a fresh solution at a slightly lower concentration.2. Control Temperature: Maintain a consistent ambient temperature. Avoid exposing the infusion lines to cold drafts or direct heat.3. Flush the Line: Before starting the infusion with this compound, flush the line with a compatible vehicle solution.[4] |
| Inconsistent flow rate or pump occlusion alarm | - Clogging due to drug precipitation.- Kinks or obstructions in the infusion tubing.- Air bubbles in the line. | 1. Check for Precipitate: Visually inspect the tubing and syringe for any signs of solid material. If present, replace the syringe and tubing with a fresh preparation.2. Inspect Tubing: Ensure the infusion line is not kinked, clamped, or bent at a sharp angle.[5]3. Remove Air Bubbles: Prime the tubing carefully to remove all air bubbles before starting the infusion.[5] |
| Reduced or variable biological effect | - Degradation of this compound in the infusion solution.- Adsorption of the compound to the infusion apparatus.- Inconsistent pump performance. | 1. Prepare Fresh Solution: As stability data for diluted infusion solutions is limited, prepare the solution immediately before use.2. Consider Tubing Material: While specific data for this compound is unavailable, some small molecules can adsorb to certain plastics. If feasible, consider using low-adsorption tubing.3. Calibrate and Check Pump: Ensure the infusion pump is calibrated and functioning correctly according to the manufacturer's instructions. |
Data Presentation
Table 1: Solubility of this compound in Different Vehicles
| Vehicle Composition | Achievable Concentration | Observations | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.25 mM) | Clear solution | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.25 mM) | Clear solution | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.25 mM) | Clear solution | [6] |
| DMSO | ≥ 32 mg/mL (54.46 mM) | - | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Infusion Solution (Co-Solvent Vehicle)
-
Prepare a stock solution of this compound in 100% DMSO at a concentration of 25 mg/mL.
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL. The final concentration of this compound will be 2.5 mg/mL.[6]
-
Visually inspect the final solution for any precipitation. If needed, sonicate briefly in a water bath to aid dissolution.
-
Draw the solution into the infusion syringe immediately for use.
Visualizations
Caption: Experimental Workflow for this compound Continuous Infusion.
Caption: Antagonistic action of this compound on the CCL2-CCR2 signaling pathway.
References
- 1. Stability of methylprednisolone sodium succinate in autodose infusion system bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug precipitation within i.v. tubing: a potential hazard of chemotherapy administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Validating the activity of a new batch of MK-0812 Succinate
This technical support center is designed to assist researchers, scientists, and drug development professionals in validating the activity of a new batch of MK-0812 Succinate. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] Its primary mechanism involves blocking the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[4] This action inhibits the downstream signaling cascade that mediates the migration of monocytes and macrophages to sites of inflammation.[1][5]
Q2: What are the expected on-target potency values for a new batch of this compound?
A2: A new, active batch of this compound should exhibit low nanomolar affinity for CCR2.[3] Reported IC50 values, which represent the concentration required to inhibit 50% of the biological response, are typically in the single-digit nanomolar range for various in vitro assays.[4]
Q3: We are observing an increase in plasma CCL2 levels after administering this compound in our in vivo model. Is this indicative of an issue with the compound?
A3: No, this is a known pharmacodynamic effect directly related to the on-target antagonism of CCR2 and is not considered an off-target effect.[4] The blockade of CCR2 prevents the receptor-mediated internalization and clearance of its ligand, CCL2, leading to an accumulation of CCL2 in the plasma. This phenomenon has been observed with MK-0812 and other CCR2 antagonists.[4]
Q4: Are there any known off-target effects for this compound?
A4: While a detailed off-target binding profile for MK-0812 is not extensively published, it is recognized as a selective CCR2 antagonist.[3][4] However, as with any small molecule inhibitor, off-target effects at higher concentrations are possible. If you observe unexpected cellular phenotypes unrelated to monocyte/macrophage migration, it is recommended to perform a dose-response curve and use a structurally unrelated CCR2 antagonist as a control to differentiate between on-target and potential off-target effects.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Higher than expected IC50 value in a chemotaxis assay. | 1. Degradation of this compound in solution. 2. Sub-optimal assay conditions (e.g., cell passage number, serum concentration, CCL2 potency). 3. Inactive batch of this compound. | 1. Prepare fresh solutions of this compound for each experiment. 2. Standardize all assay parameters and ensure consistent cell culture practices. 3. Perform a radioligand binding assay to directly measure the binding affinity of the new batch to CCR2. |
| High variability in monocyte migration inhibition between experiments. | 1. Inconsistent assay conditions. 2. Degradation of the compound. 3. Interference from components in complex biological media. | 1. Standardize all assay parameters, including cell density and incubation times. 2. Prepare fresh stock solutions of this compound regularly. 3. If using complex media, consider a buffer-based assay to rule out interference. |
| Unexpected cytotoxicity observed. | 1. High concentrations of this compound may lead to non-specific effects. 2. The observed effect may be due to an unknown off-target interaction. | 1. Perform a dose-response curve to determine if the cytotoxicity is concentration-dependent. 2. Use a structurally different CCR2 antagonist as a control to see if the phenotype is reproducible. |
| No inhibition of CCL2-mediated response. | 1. Inactive batch of this compound. 2. Incorrect compound concentration. 3. CCR2 is not expressed or functional in the cell line used. | 1. Validate the new batch with a reference batch known to be active. 2. Verify the dilution calculations and ensure proper solubilization of the compound. 3. Confirm CCR2 expression in your cell line using qPCR or flow cytometry. |
Quantitative Data Summary for a Validated Batch
| Assay Type | Target Species | Cell Line/System | IC50 Value (nM) |
| Radioligand Binding ([¹²⁵I]-MCP-1) | Human | Isolated Monocytes | 4.5[6] |
| MCP-1 Mediated Response | - | - | 3.2[3] |
| Whole Blood Monocyte Shape Change | Rhesus | Whole Blood | 8[6] |
| Monocyte Chemotaxis Inhibition | - | - | 0.67[6] |
| Calcium Flux | - | - | 2.0[6] |
Experimental Protocols
In Vitro Chemotaxis Assay
This functional assay assesses the ability of this compound to inhibit the migration of CCR2-expressing cells towards a chemoattractant gradient of CCL2.[7]
Methodology:
-
Cell Preparation: Culture a CCR2-expressing cell line, such as the human monocytic cell line THP-1, and resuspend the cells in an appropriate assay medium.[5][7]
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of the new batch of this compound or a vehicle control.[7]
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., a Transwell plate). Fill the lower chamber with assay medium containing CCL2 at a concentration known to induce migration.[7]
-
Cell Migration: Add the pre-incubated cells to the upper chamber and incubate the plate for several hours at 37°C to allow for cell migration through the membrane towards the CCL2 in the lower chamber.[7]
-
Quantification: Quantify the number of migrated cells in the lower chamber.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the IC50 value for the inhibition of chemotaxis.[7]
CCR2 Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the CCR2 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[7]
Methodology:
-
Preparation: Use membranes prepared from cells expressing CCR2 or whole cells.
-
Assay Setup: In a multi-well plate, combine the cell membranes or whole cells, a fixed concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2), and varying concentrations of the new batch of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of the plate through a filter mat to separate the bound from the unbound radioligand.[7]
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.[7]
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value, which is the concentration of the inhibitor that displaces 50% of the radiolabeled ligand.[7]
Visualizations
Caption: CCR2 Signaling Pathway and Inhibition by this compound.
References
Validation & Comparative
A Comparative Guide to Selective CCR2 Antagonists: MK-0812 Succinate vs. BMS CCR2 22 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 2 (CCR2) has emerged as a pivotal therapeutic target for a spectrum of inflammatory and fibrotic diseases. The recruitment of monocytes and macrophages to sites of inflammation, a critical step in the pathogenesis of numerous disorders, is largely orchestrated by the interaction of CCR2 with its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1] Consequently, the development of small molecule antagonists of CCR2 is an area of intense investigation. This guide provides an objective, data-driven comparison of MK-0812 Succinate, a notable CCR2 antagonist, with other selective CCR2 inhibitors, including BMS CCR2 22 and BMS-741672.
Quantitative Performance Analysis: A Head-to-Head Comparison
The in vitro potency of a CCR2 antagonist is a primary indicator of its potential therapeutic efficacy. The following tables summarize key quantitative data from preclinical studies, focusing on binding affinity, functional inhibition of chemotaxis, and downstream signaling. It is important to note that variations in experimental conditions across different studies should be considered when making direct comparisons.
Table 1: In Vitro Potency of Selective CCR2 Antagonists
| Compound | Target | Assay Type | IC50 (nM) | Source(s) |
| This compound | Human CCR2 | Radioligand Binding ([¹²⁵I]-MCP-1) | 4.5 | [2] |
| Human CCR2 | Monocyte Shape Change | 3.2 | [2] | |
| Rhesus Monkey CCR2 | Whole Blood Monocyte Shape Change | 8 | [2] | |
| BMS CCR2 22 | Human CCR2 | Binding Assay | 5.1 | [3][4][5] |
| Human CCR2 | Calcium Flux | 18 | [3][4][5] | |
| Human CCR2 | Chemotaxis | 1 | [3][4][5] | |
| BMS-741672 | Human CCR2 | Radioligand Binding | 1.1 | [6] |
| Human CCR2 | Monocyte Chemotaxis | 0.67 | [6] | |
| INCB3344 | Human CCR2 | Whole Cell Binding | 5.1 | [7] |
| Mouse CCR2 | Whole Cell Binding | 9.5 | [7] | |
| Human CCR2 | Chemotaxis | 3.8 | [7] | |
| PF-04634817 | Human CCR2/CCR5 | Not Specified | Not Specified | [8][9] |
| Cenicriviroc | Human CCR2/CCR5 | Not Specified | Not Specified | [1][10] |
Table 2: Pharmacokinetic Profiles of Selected CCR2 Antagonists
| Compound | Species | Oral Bioavailability (%) | Half-life (t½) (hours) | Source(s) |
| BMS-741672 | Rat | 51 | 5.1 (IV) | [6] |
| Cynomolgus Monkey | 46 | 3.2 (IV) | [6] | |
| INCB3344 | Mouse | 47 | ~12 (IP) | [7][11] |
| Cenicriviroc | Human | Data not available | Data not available | [1][10][12][13][14] |
| PF-04634817 | Human | Data not available | Data not available | [8][9] |
In Vivo Efficacy
Preclinical in vivo studies are crucial for validating the therapeutic potential of CCR2 antagonists in disease models.
-
This compound : In a humanized CCR2B knock-in mouse model of breast cancer, oral administration of MK-0812 demonstrated a significant reduction in lung metastasis and the number of monocytic myeloid-derived suppressor cells (M-MDSCs).
-
BMS-741672 : This antagonist was shown to be fully active in both monkey and human CCR2 knock-in mouse models of monocyte chemotaxis.[6]
Selectivity Profile
The selectivity of a CCR2 antagonist is critical to minimize off-target effects.
-
This compound : While initially identified as a selective CCR2 antagonist, it also exhibits potent activity at the CCR5 receptor, classifying it as a dual CCR2/CCR5 antagonist.[2] The IC50 for CCR5 in a radioligand binding assay was 25 nM.[2] Information on its broader selectivity against other chemokine receptors is limited in the public domain.[2]
-
BMS-741672 : Demonstrates high selectivity for CCR2 over CCR5 (>700-fold).[6]
-
BMS CCR2 22 : Is reported to be selective over CCR3.[15]
-
INCB3344 : Showed over 100-fold selectivity for CCR2 over other homologous chemokine receptors.[11]
-
PF-04634817 and Cenicriviroc : Are known dual antagonists of CCR2 and CCR5.[1][8][9][10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in the replication and validation of these findings.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of binding affinity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for CCR2.
Materials:
-
Cell Membranes: Membranes prepared from cell lines recombinantly expressing human CCR2 (e.g., HEK293 or CHO cells).[16]
-
Test Compound: Serial dilutions of the CCR2 antagonist.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 500 mM NaCl.
-
Filtration Apparatus: 96-well glass fiber filter plates and a vacuum manifold.[16][17]
-
Scintillation Counter.
Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, a fixed concentration of the radioligand, and the cell membranes.[17]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[16][17]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filter plate to separate bound from free radioligand.[16][17]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[17]
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[17]
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Monocyte Chemotaxis Assay
This functional assay assesses the ability of a CCR2 antagonist to inhibit the migration of monocytes towards a chemoattractant gradient of CCL2.
Objective: To determine the IC50 of a test compound for the inhibition of CCL2-induced monocyte chemotaxis.
Materials:
-
Cells: A CCR2-expressing monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes.[18][19]
-
Chemoattractant: Recombinant human CCL2 (MCP-1).[20]
-
Test Compound: Serial dilutions of the CCR2 antagonist.
-
Assay Plates: Transwell® or Boyden chamber plates with a pore size of 3-8 µm.[18][21]
-
Detection Reagent: A fluorescent dye such as Calcein-AM to label the cells.[21]
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Label the monocytes with Calcein-AM.[21]
-
Assay Setup: Add CCL2 to the lower chamber of the Transwell® plate.[20]
-
Compound Incubation: Pre-incubate the labeled monocytes with various concentrations of the test compound or vehicle control.[16]
-
Cell Seeding: Add the pre-incubated cells to the upper chamber of the Transwell® insert.[18]
-
Incubation: Incubate the plate for several hours (e.g., 2-4 hours) at 37°C to allow for cell migration.[16]
-
Quantification: Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.[21]
-
Data Analysis: Plot the number of migrated cells against the concentration of the antagonist to determine the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the transient increase in intracellular calcium concentration that occurs upon agonist binding to a Gq-coupled receptor like CCR2.
Objective: To assess the ability of a test compound to block CCL2-induced calcium flux in CCR2-expressing cells.
Materials:
-
Cells: A cell line endogenously expressing or recombinantly overexpressing human CCR2.
-
Calcium-sensitive Dye: A fluorescent dye such as Fluo-4 AM or the FLIPR Calcium Assay Kit.[22][23][24][25][26]
-
Test Compound: Serial dilutions of the CCR2 antagonist.
-
Agonist: Recombinant human CCL2.
-
Fluorescence Plate Reader with kinetic reading capabilities (e.g., FLIPR or FlexStation). [22][23]
Procedure:
-
Cell Plating: Seed the CCR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.[23]
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, often in the presence of probenecid to prevent dye leakage.[23]
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle control.
-
Measurement: Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Agonist Addition: Inject a solution of CCL2 into the wells to stimulate the cells.
-
Signal Detection: Record the transient increase in fluorescence intensity over time.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the CCL2-induced calcium response (IC50).
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Simplified CCR2 signaling pathway and points of antagonist intervention.
Caption: General experimental workflow for the evaluation of a CCR2 antagonist.
References
- 1. Pharmacokinetics, Safety, and CCR2/CCR5 Antagonist Activity of Cenicriviroc in Participants With Mild or Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS CCR2 22 | CCR | TargetMol [targetmol.com]
- 5. abmole.com [abmole.com]
- 6. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist BMS-741672 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cenicriviroc - Wikipedia [en.wikipedia.org]
- 11. Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. corning.com [corning.com]
- 20. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transwell migration assay [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 24. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 26. en.bio-protocol.org [en.bio-protocol.org]
Validating MK-0812 Succinate's Therapeutic Effect in Humanized Mouse Models: A Comparative Guide
For researchers and drug development professionals navigating the landscape of cancer therapeutics, the C-C chemokine receptor 2 (CCR2) has emerged as a critical target. The CCL2-CCR2 signaling axis is a key driver in the recruitment of tumor-promoting immune cells, such as monocytic myeloid-derived suppressor cells (M-MDSCs) and tumor-associated macrophages (TAMs), to the tumor microenvironment, thereby facilitating tumor growth, invasion, and metastasis. This guide provides an objective comparison of MK-0812 Succinate, a potent CCR2 antagonist, with other alternatives, supported by experimental data to validate its therapeutic effect in clinically relevant humanized mouse models.
This compound: A Potent Inhibitor of the CCL2-CCR2 Axis
This compound is a small molecule antagonist that demonstrates high affinity and selectivity for the CCR2 receptor.[1] Its primary mechanism of action involves blocking the binding of the chemokine CCL2 to CCR2, thereby inhibiting the downstream signaling cascade that mediates the migration of monocytes and other immune cells to sites of inflammation and tumor growth.[1] Recent studies have highlighted this compound as a promising candidate for cancer therapy. A key study identified MK-0812 as the most potent inhibitor among ten existing human CCR2 antagonists in a calcium influx assay.[1][2]
Efficacy in a Humanized Mouse Model of Breast Cancer Metastasis
The therapeutic potential of this compound has been demonstrated in a humanized CCR2B knock-in mouse model of breast cancer.[1][2] In this model, oral administration of MK-0812 led to a statistically significant reduction in lung metastasis and a decrease in the prevalence of M-MDSCs.[1][2] While specific quantitative values for this reduction are not detailed in the available literature, the findings underscore the potent anti-metastatic efficacy of this compound in a translationally relevant preclinical model.[1]
Comparative Analysis with Alternative CCR2 Antagonists
Several other CCR2 antagonists have been developed and tested in preclinical models. While direct head-to-head comparisons in the same humanized mouse model are limited, this section provides a comparative overview of their in vitro potency.
Data Presentation: In Vitro Potency of CCR2 Antagonists
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Calcium Influx | Human CCR2 | 1.73 | [3] |
| INCB3344 | Binding | Human CCR2 | 5.1 | [4] |
| Chemotaxis | Human CCR2 | 3.8 | [4] | |
| PF-04136309 | Calcium Influx | Human CCR2 | 6.99 | [3] |
| CCX872 | Not specified | Not specified | Not specified | |
| RS504393 | Not specified | Not specified | Not specified |
Note: The data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
While in vivo data for competitor compounds in humanized mouse models of cancer is scarce, some studies have shown their effects in other models. For instance, PF-04136309 demonstrated a significant decrease in liver metastasis in tumor-bearing wild-type mice.[5] INCB3344 has shown efficacy in various preclinical models of inflammatory diseases.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings. Below are representative protocols for key experiments.
Experimental Protocol 1: Generation of Humanized CCR2 Knock-in Mouse Model
This protocol describes a general approach for creating a humanized CCR2 knock-in mouse model, a critical tool for evaluating human-specific CCR2 antagonists.
-
Gene Targeting Strategy: The murine Ccr2 gene is targeted to replace the coding region with the human CCR2 gene. For example, the exons of the mouse Ccr2 gene can be replaced by the corresponding human CCR2 exons.[6]
-
Embryonic Stem (ES) Cell Targeting: A targeting vector containing the human CCR2 gene sequence and appropriate selection markers is electroporated into mouse ES cells.
-
Selection and Screening: ES cells that have undergone successful homologous recombination are selected using markers and confirmed by PCR and Southern blotting.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.
-
Generation of Chimeric and Germline Transmission: Chimeric offspring are identified and bred to establish germline transmission of the humanized CCR2 allele.
-
Model Validation: The expression of human CCR2 and the absence of mouse Ccr2 are confirmed in the resulting humanized mice using techniques like flow cytometry on bone marrow or other relevant immune cells.[6]
Experimental Protocol 2: Evaluation of Therapeutic Efficacy in a Humanized Mouse Model of Breast Cancer Metastasis
This protocol outlines a general workflow for assessing the anti-metastatic potential of a CCR2 antagonist in a humanized mouse model.
-
Animal Model: Utilize humanized CCR2 knock-in mice.
-
Tumor Cell Line: A human breast cancer cell line with a high propensity for lung metastasis (e.g., MDA-MB-231) is selected.[1]
-
Tumor Cell Implantation: Tumor cells are injected into the mammary fat pad or intravenously (tail vein injection) to induce primary tumor growth and/or metastasis.
-
Treatment Regimen:
-
Monitoring:
-
Primary tumor growth is monitored by caliper measurements.
-
Metastatic burden in the lungs and other organs is assessed using in vivo imaging (e.g., bioluminescence if using luciferase-expressing tumor cells) or at the endpoint.
-
The general health and body weight of the mice are monitored throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study, mice are euthanized.
-
Lungs and other organs are harvested.
-
Metastasis Quantification: The number and size of metastatic nodules on the lung surface are counted. Histological analysis (e.g., H&E staining) is performed to confirm and quantify metastatic lesions.[1]
-
Immune Cell Analysis: Tumors and secondary lymphoid organs are processed to generate single-cell suspensions. Flow cytometry is used to analyze the frequency and phenotype of immune cell populations, particularly M-MDSCs (e.g., CD11b+Ly6G-Ly6Chi) and TAMs.
-
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of the CCL2-CCR2 signaling cascade by this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating CCR2 antagonist efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocytogen.com [biocytogen.com]
Navigating CCR2 Antagonism: A Comparative Guide to MK-0812 Succinate for Reproducible Research
For researchers, scientists, and drug development professionals, the C-C chemokine receptor type 2 (CCR2) stands as a significant therapeutic target for a spectrum of inflammatory diseases, autoimmune disorders, and cancer. The recruitment of monocytes and macrophages to sites of inflammation is a key pathological driver mediated by the interaction of the chemokine CCL2 with CCR2. This guide provides an objective comparison of MK-0812 Succinate, a potent CCR2 antagonist, with other commercially available inhibitors. The focus is on presenting supporting experimental data and detailed methodologies to aid in the design of reproducible experiments.
The translation of promising preclinical findings for CCR2 antagonists into clinical success has faced challenges, with reproducibility and variable efficacy being notable hurdles.[1] This guide aims to address these complexities by providing a framework for comparing key CCR2 antagonists and offering detailed protocols for critical experiments.
Comparative In Vitro Efficacy of CCR2 Antagonists
The potency of this compound and its alternatives is a critical factor for in vitro studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds in various assays.
Table 1: In Vitro Potency of this compound and Alternative CCR2 Antagonists
| Compound | Assay Type | Species/Cell Line | IC50 (nM) |
| This compound | Radioligand Binding ([¹²⁵I]-MCP-1) | Human Monocytes | 4.5[2] |
| Chemotaxis Inhibition | Human | 3.2[3] | |
| Calcium Flux | Human | 4.1[4] | |
| Monocyte Shape Change | Human Monocytes | 3.2[5] | |
| Whole Blood Assay | Rhesus Monkey | 8[5] | |
| INCB3344 | Binding Antagonism | Human | 5.1[3] |
| Chemotaxis Inhibition | Human | 3.8[3] | |
| Binding Antagonism | Mouse | 9.5[3] | |
| Cenicriviroc | CCR2 Binding | - | 6.2[6] |
| CCR2/CCR5 Antagonist | - | Nanomolar potency[2] | |
| PF-04634817 | CCR2 Antagonist Activity | Rat | 20.8[2] |
| Radioligand Binding | Human CCR2 | 5.2[4] | |
| Chemotaxis | Human CCR2 | 3.9[4] | |
| BMS-741672 | Radioligand Binding | Human | 1.1[2] |
| Monocyte Chemotaxis Inhibition | - | 0.67[2] | |
| Calcium Flux | - | 2.0[2] | |
| RS504393 | Radioligand Binding | Human CCR2 | 98[4] |
| CCX872 | - | - | N/A |
Note: Direct comparisons of IC50 values should be made with caution due to potential variations in experimental conditions across different studies.[3][7]
Selectivity Profile of CCR2 Antagonists
The selectivity of an antagonist for its target receptor over other related receptors is crucial for minimizing off-target effects. Some CCR2 antagonists exhibit dual activity, notably against CCR5.
Table 2: Selectivity Profile of this compound and Other CCR2 Antagonists
| Compound | Primary Target(s) | Selectivity Notes |
| This compound | CCR2, CCR5 | Potent dual antagonist of CCR2 and CCR5.[5] |
| INCB3344 | CCR2 | Potent and selective CCR2 antagonist.[3] |
| Cenicriviroc | CCR2, CCR5 | Dual antagonist with nanomolar potency against both receptors.[2] |
| PF-04634817 | CCR2, CCR5 | Dual antagonist.[2] |
| BMS-741672 | CCR2 | Highly selective for CCR2 over CCR5 (>700-fold).[2] |
Understanding the CCR2 Signaling Pathway
This compound functions by competitively binding to CCR2, a G protein-coupled receptor (GPCR), thereby blocking the interaction of its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[8] This inhibition prevents the initiation of downstream signaling cascades that are crucial for monocyte and macrophage recruitment to inflammatory sites.[3] The binding of CCL2 to CCR2 triggers several downstream pathways, including the PI3K/Akt, JAK/STAT, and MAPK pathways.[8][9]
CCR2 Signaling and Inhibition by this compound.
Experimental Protocols for Reproducible Results
To ensure the reproducibility of experimental findings, detailed and standardized methodologies are essential.[9] The following are representative protocols for key in vitro assays used to evaluate CCR2 antagonists.
In Vitro Chemotaxis Assay
This assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.[3]
Objective: To quantify the dose-dependent inhibition of CCL2-induced cell migration by a CCR2 antagonist.
Materials:
-
CCR2-expressing cells (e.g., THP-1 human monocytic cells, or primary human monocytes)[5]
-
Recombinant human CCL2[3]
-
Test Compound (e.g., this compound)
-
Transwell inserts (5 µm pore size for monocytes)[5]
-
24-well plates
-
Assay Medium (e.g., RPMI 1640 with 0.5% BSA)[2]
-
Fluorescent dye for cell quantification (e.g., Calcein-AM)[4]
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells and resuspend them in serum-free assay medium.
-
Compound Pre-incubation: Incubate the cell suspension with various concentrations of the CCR2 antagonist or vehicle control for 30 minutes at 37°C.[4]
-
Assay Setup: Add assay medium containing CCL2 to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells.
-
Cell Migration: Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.[5]
-
Quantification: Remove non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane or in the lower chamber with a fluorescent dye.
-
Data Analysis: Measure the fluorescence using a plate reader. Calculate the percentage of migration inhibition for each antagonist concentration compared to the vehicle control and determine the IC50 value.[3]
Workflow for an In Vitro Chemotaxis Assay.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the CCR2 receptor by measuring its ability to compete with a radiolabeled ligand.[9]
Objective: To determine the IC50 of a test compound for the binding of a radiolabeled ligand to CCR2.
Materials:
-
Cell membranes from cells expressing human CCR2[5]
-
Radioligand (e.g., ¹²⁵I-labeled CCL2)[5]
-
Test Compound (e.g., this compound)
-
Assay Buffer
-
Wash Buffer
-
Filtration plate
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a constant concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Incubation: Allow the mixture to incubate to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of the plate to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test inhibitor to calculate the IC50 value.[9]
Calcium Mobilization Assay
This functional assay measures the ability of a CCR2 antagonist to block the CCL2-induced increase in intracellular calcium concentration.[2]
Objective: To assess the ability of a test compound to block CCL2-induced calcium flux in CCR2-expressing cells.
Materials:
-
CCR2-expressing cells[5]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[5]
-
Recombinant human CCL2
-
Test Compound (e.g., this compound)
-
Assay Buffer
-
Fluorescence plate reader capable of kinetic reads
Procedure:
-
Cell Loading: Incubate the CCR2-expressing cells with the calcium-sensitive dye.
-
Compound Incubation: Pre-incubate the dye-loaded cells with various concentrations of the CCR2 antagonist.
-
Baseline Measurement: Measure the baseline fluorescence.
-
Agonist Stimulation: Add CCL2 to the cells to stimulate calcium influx while continuously monitoring fluorescence.
-
Data Analysis: Determine the extent to which the test compound inhibits the CCL2-induced calcium signal and calculate the IC50 value.[5]
Considerations for Reproducibility
-
Inconsistent Assay Conditions: Variations in cell passage number, serum concentration, and the potency of CCL2 can lead to variability in monocyte migration inhibition between experiments.[10]
-
Compound Stability: Degradation of the compound in solution can affect its activity. It is recommended to prepare fresh solutions for each experiment.[10]
-
Off-Target Effects: Unexpected phenotypes may arise from off-target interactions. Using a structurally unrelated CCR2 antagonist as a control can help determine if an observed effect is on-target.[10]
-
Cell Line Integrity: It is crucial to confirm CCR2 expression in the cell line being used, as low or absent expression can lead to misleading results.[10]
By adhering to detailed and standardized protocols, and by being mindful of the potential sources of experimental variability, researchers can enhance the reproducibility of their findings with this compound and other CCR2 antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Assessing the Cross-Reactivity of MK-0812 Succinate: A Comparative Guide for Researchers
For Immediate Distribution
[City, State] – December 17, 2025 – This guide provides a comprehensive assessment of the cross-reactivity profile of MK-0812 Succinate, a potent chemokine receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document compiles available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to offer an objective comparison of this compound's performance and selectivity.
This compound has been identified as a high-affinity antagonist of the C-C chemokine receptor 2 (CCR2). Further characterization has revealed its potent activity at the closely related C-C chemokine receptor 5 (CCR5), classifying it as a dual CCR2/CCR5 antagonist.[1] This dual activity is a critical consideration for its application in research and therapeutic development. While its potency at these primary targets is well-documented, a comprehensive understanding of its selectivity against a broader range of chemokine receptors is not extensively available in the public domain.[1]
Quantitative Data Summary: this compound Potency
The following table summarizes the in vitro potency of this compound at human CCR2 and CCR5, as determined by various experimental assays.
| Receptor | Assay Type | Cell Line/System | Ligand | Parameter | Value (nM) |
| CCR2 | Radioligand Binding ([¹²⁵I]-MCP-1) | Isolated Human Monocytes | MCP-1 | IC50 | 4.5[1] |
| CCR2 | Whole Blood Monocyte Shape Change | Rhesus Whole Blood | MCP-1 | IC50 | 8[1] |
| CCR2 | MCP-1 Mediated Response | - | MCP-1 | IC50 | 3.2[2] |
| CCR5 | Radioligand Binding ([¹²⁵I]-MIP-1α) | Recombinant CCR5-expressing cells | MIP-1α | IC50 | 25[1] |
Note: The term "selective" in initial reports on this compound likely refers to its specificity over a limited number of tested off-targets rather than a comprehensive screening against a wide panel of chemokine receptors.[1] Publicly available data does not contain a detailed off-target binding profile for MK-0812 from broad screening panels (e.g., against CCR1, CCR3, CCR4, CXCR1-4).[1][3]
Visualizing Key Signaling Pathways
To understand the functional consequences of this compound's activity, it is crucial to visualize the signaling pathways it modulates.
Caption: Simplified diagram of the CCR2 signaling cascade and the inhibitory action of this compound.
Caption: Simplified diagram of the CCR5 signaling cascade and the inhibitory action of this compound.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the selectivity of this compound, a comprehensive screening against a panel of chemokine receptors is necessary. The following are detailed methodologies for key assays that can be employed for such an evaluation.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of binding affinity.
Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of specific radioligands to a panel of chemokine receptors (e.g., CCR1, CCR3, CCR4, CXCR4).
Materials:
-
Cell Membranes: Membranes prepared from cell lines recombinantly expressing individual human chemokine receptors.
-
Radioligands: Specific ¹²⁵I-labeled chemokines for each receptor (e.g., ¹²⁵I-CCL3 for CCR1, ¹²⁵I-CCL11 for CCR3, ¹²⁵I-CCL17 for CCR4, ¹²⁵I-SDF-1α for CXCR4).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plates.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate receptor-bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) for each chemokine receptor.
Caption: Workflow for determining binding affinity using a radioligand assay.
Calcium Flux Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by chemokine receptor activation.
Objective: To determine the IC50 of this compound for the inhibition of ligand-induced calcium mobilization in cells expressing various chemokine receptors.
Materials:
-
Cells: Cell lines endogenously expressing or engineered to express specific chemokine receptors.
-
Fluorescent Calcium Indicator: Fluo-4 AM or a similar calcium-sensitive dye.
-
Chemokine Ligands: Specific chemokine ligands for each receptor being tested.
-
Test Compound: this compound.
-
Assay Plate: 96-well or 384-well black, clear-bottom plates.
-
Fluorescence Plate Reader with automated liquid handling.
Procedure:
-
Cell Plating: Plate the cells in the assay plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the fluorescent calcium indicator for approximately 1 hour at 37°C.
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period.
-
Ligand Stimulation: Add the specific chemokine ligand to each well to stimulate the receptor.
-
Detection: Immediately measure the change in fluorescence over time using the plate reader.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the chemokine-induced calcium signal (IC50).
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
Objective: To determine the IC50 of this compound for the inhibition of chemokine-induced cell migration.
Materials:
-
Cells: A cell line or primary cells that express the chemokine receptor of interest and are known to migrate in response to its ligand (e.g., primary monocytes, THP-1 cells).
-
Chemoattractant: Recombinant chemokine specific for the receptor being tested.
-
Test Compound: this compound.
-
Transwell Inserts: Typically with a 3-8 µm pore size, depending on the cell type.
-
24-well Plates.
-
Cell Culture Medium.
-
Cell Viability/Quantification Dye: Calcein-AM or similar.
Procedure:
-
Cell Preparation: Prepare the cells and pre-incubate them with various concentrations of this compound.
-
Assay Setup: Place the Transwell inserts into the wells of the 24-well plate. Add the chemoattractant to the lower chamber and the pre-incubated cells to the upper chamber of the insert.
-
Incubation: Incubate the plate for several hours at 37°C to allow for cell migration through the membrane.
-
Quantification: Remove the non-migrated cells from the top of the insert. Quantify the migrated cells in the lower chamber, often by lysing the cells and measuring the fluorescence of the pre-loaded dye.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the IC50 for the inhibition of chemotaxis.
Conclusion
This compound is a potent dual antagonist of CCR2 and CCR5. While its high affinity for these two key inflammatory receptors is well-established, a comprehensive assessment of its selectivity against a wider array of chemokine receptors is necessary for its precise application in research and potential therapeutic development. The experimental protocols detailed in this guide provide a robust framework for conducting such cross-reactivity studies, enabling a more complete understanding of the pharmacological profile of this compound.
References
A systematic review of preclinical studies involving MK-0812 Succinate
A Systematic Review of Preclinical Studies Involving MK-0812 Succinate
Introduction
This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] The CCR2 receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), are central to the recruitment of monocytes and macrophages to sites of inflammation.[1] This signaling pathway is a key driver in the pathophysiology of numerous autoimmune diseases, inflammatory conditions, and even cancer.[1][2][3] By blocking the CCR2 receptor, this compound inhibits the migration of these inflammatory cells, disrupting the inflammatory cascade.[1] This guide provides a comparative analysis of the preclinical data for this compound and other notable CCR2 antagonists to aid researchers, scientists, and drug development professionals in evaluating these molecules for further investigation.
Quantitative Data Comparison
The preclinical efficacy of this compound and other CCR2 antagonists has been quantified in various in vitro and in vivo assays. The following tables summarize key quantitative data. It is important to note that these values are derived from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.
Table 1: In Vitro Efficacy of CCR2 Antagonists
| Compound | Assay Type | Species | Cell Line/System | IC50 (nM) |
| This compound | Radioligand Binding ([¹²⁵I]-MCP-1) | Human | Isolated Monocytes | 4.5[1][4][5] |
| Whole Blood Monocyte Shape Change | Rhesus | Whole Blood | 8[4][5] | |
| MCP-1 Mediated Response | - | - | 3.2[4][5][6] | |
| PF-04634817 | CCR2 Antagonist Activity | Rat | - | 20.8[5] |
| BMS-741672 | Radioligand Binding | Human | - | 1.1[5] |
| Monocyte Chemotaxis Inhibition | - | - | 0.67[5] | |
| Calcium Flux | - | - | 2.0[5] | |
| Cenicriviroc | CCR2 Receptor Occupancy | Human | Monocytes | ~98% occupancy at 6 nM[5] |
Table 2: In Vivo Efficacy of CCR2 Antagonists
| Compound | Animal Model | Disease Model | Key Outcomes |
| This compound | Mouse (BALB/c) | Anti-collagen Antibody-Induced Arthritis | No significant effect on arthritis disease severity.[7][8] |
| Humanized Mice | Breast Cancer Lung Metastasis | Reduced number of monocytic myeloid-derived suppressor cells and the rate of lung metastasis.[3][9] | |
| PF-04634817 | Mouse (Streptozotocin-induced in Nos3⁻/⁻) | Diabetic Nephropathy | Reduced albuminuria, glomerulosclerosis, renal inflammation, podocyte loss, and renal function impairment.[8] |
| CCX140-B | Not Specified | Diabetic Nephropathy | Data presented to illustrate potential clinical effects of CCR2 antagonism on relevant biomarkers.[1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the preclinical research on this compound.
Caption: CCL2-CCR2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for an In Vivo Arthritis Model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for key experiments used to characterize CCR2 antagonists like this compound.
CCR2 Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the CCR2 receptor.[7]
-
Materials:
-
Procedure:
-
Prepare cell membranes from HEK293-CCR2 cells.[7]
-
In a 96-well plate, add the test compound at various concentrations.[7]
-
Add [125I]-CCL2 to each well.[7]
-
Add the cell membranes to initiate the binding reaction.[7]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]
-
Terminate the binding by rapid filtration through a glass fiber filter plate.[7]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[7]
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.[7]
-
In Vitro Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay evaluates the inhibitory effect of compounds on CCL2-mediated cell migration.[2]
-
Materials:
-
CCR2-expressing cells (e.g., human monocytic leukemia cells).[4]
-
Chemotaxis medium (e.g., RPMI with 0.1% BSA).
-
Recombinant human CCL2.
-
Transwell inserts (with a porous membrane, e.g., 5 µm pore size).
-
Test compound (this compound).
-
-
Procedure:
-
Place the Transwell inserts into a 24-well plate.
-
Add chemotaxis medium containing CCL2 to the lower chamber.
-
Pre-incubate the CCR2-expressing cells with various concentrations of this compound or vehicle control.
-
Add the pre-incubated cells to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a humidified incubator for a period of time (e.g., 2-4 hours) to allow for cell migration.
-
Remove the insert and wipe off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound.
-
In Vivo Anti-Collagen Antibody-Induced Arthritis (ACIA) Model
This model is used to evaluate the efficacy of anti-inflammatory compounds in a mouse model of arthritis.[8]
-
Animal Model: Female BALB/c mice.[8]
-
Induction of Arthritis: Arthritis is induced using an anti-collagen antibody cocktail administered intravenously, followed by a lipopolysaccharide (LPS) challenge.[8]
-
Drug Administration:
-
Assessments:
-
Clinical Scoring: Disease severity is monitored daily or every other day using a clinical scoring system that grades paw swelling and inflammation.[1][8]
-
Paw Thickness: Paw swelling is measured using a caliper as an indicator of inflammation.[8]
-
Endpoint Analysis: At the end of the study, joints are collected for histopathological analysis to assess inflammation, bone, and cartilage degradation.[8] Blood samples can be collected to measure cytokine levels and peripheral blood monocyte counts.[1][7]
-
Discussion and Future Directions
Preclinical studies have established this compound as a potent and selective CCR2 antagonist with clear in vitro activity and in vivo effects on monocyte populations.[7] It effectively blocks CCL2-mediated responses in a concentration-dependent manner, with IC50 values in the low nanomolar range.[6] In a humanized mouse model of breast cancer, MK-0812 was identified as the most potent inhibitor among ten existing human CCR2 antagonists and demonstrated an ability to reduce lung metastasis.[3]
However, the translation of these findings into clinical efficacy has been challenging.[7] For instance, in a mouse model of anti-collagen antibody-induced arthritis, MK-0812 did not demonstrate a significant effect on disease severity.[7] Furthermore, the clinical development of several CCR2 antagonists has been met with mixed results, suggesting the role of the CCL2-CCR2 axis in human disease may be more complex than initially understood.[10]
Future preclinical research could focus on several key areas:
-
Exploring Combination Therapies: Investigating the synergistic effects of MK-0812 with other anti-inflammatory or anti-cancer agents that target different pathways.[7]
-
Investigating Alternative Models: Evaluating the efficacy of MK-0812 in a broader range of preclinical models, particularly humanized models, that may better recapitulate specific aspects of human diseases.[3][7]
-
Biomarker Development: Identifying and validating biomarkers that can predict which patient populations are most likely to respond to CCR2 antagonism.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Head-to-head comparison of small molecule inhibitors targeting the CCL2/CCR2 axis
For researchers, scientists, and drug development professionals, the C-C motif chemokine ligand 2 (CCL2) and its receptor CCR2 represent a critical signaling axis implicated in a myriad of inflammatory diseases, autoimmune disorders, and cancer. The development of small molecule inhibitors targeting this pathway is a field of intense research. This guide provides an objective, data-driven comparison of prominent small molecule inhibitors, offering a clear overview of their performance backed by experimental data and detailed methodologies.
The CCL2/CCR2 signaling pathway plays a pivotal role in orchestrating the migration of monocytes and macrophages to sites of inflammation and tumorigenesis.[1][2][3] Inhibition of this axis is a promising therapeutic strategy to modulate these pathological processes.[4][5] This guide delves into a head-to-head comparison of several key small molecule inhibitors, presenting their potency in various in vitro assays.
Quantitative Comparison of Inhibitor Potency
The efficacy of a small molecule inhibitor is fundamentally determined by its binding affinity and functional potency. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for several well-characterized CCR2 antagonists. These values, derived from radioligand binding and functional chemotaxis assays, provide a quantitative measure of their ability to block the CCL2/CCR2 interaction.
| Inhibitor | Assay Type | Target | IC50 / Ki (nM) |
| JNJ-41443532 | Radioligand Binding (IC50) | Human CCR2 | 37[1][2] |
| Chemotaxis (IC50) | Human CCR2 | 30[1][2] | |
| Radioligand Binding (Ki) | Murine CCR2 | 9600[6] | |
| CCX872 | Radioligand Binding (IC50) | Human CCR2 | 3[7] |
| Chemotaxis (IC50) | Human CCR2 | 32[7] | |
| Radioligand Binding (IC50) | Murine CCR2 | 270[7] | |
| Chemotaxis (IC50) | Murine CCR2 | 69[7] | |
| INCB3344 | Radioligand Binding (IC50) | Human CCR2 | 5.1[6][8] |
| Chemotaxis (IC50) | Human CCR2 | 3.8[8] | |
| Radioligand Binding (IC50) | Murine CCR2 | 9.5[6][8] | |
| Chemotaxis (IC50) | Murine CCR2 | 7.8[8] | |
| RS-504393 | Radioligand Binding (IC50) | Human CCR2 | 89 - 98[9] |
| Chemotaxis (IC50) | Human CCR2 | 330 | |
| PF-04634817 | Radioligand Binding (IC50) | Rat CCR2 | 20.8[10] |
| BMS-741672 | Chemotaxis (IC50) | Human Monocytes | 0.67[11] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of these inhibitors and the methods used to characterize them, the following diagrams illustrate the CCL2/CCR2 signaling cascade and the general workflows for key in vitro assays.
Detailed Experimental Protocols
Reproducibility and accurate comparison of data rely on detailed and standardized experimental protocols. Below are methodologies for key assays used to characterize CCL2/CCR2 inhibitors.
Radioligand Binding Assay
This competitive binding assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.
Objective: To determine the IC50 and/or Ki of a small molecule inhibitor for CCR2.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-CCL2 or [³H]-CCL2.
-
Test Compound: Serial dilutions of the small molecule inhibitor.
-
Assay Buffer: Typically Tris-HCl buffer containing MgCl₂, CaCl₂, and a protease inhibitor cocktail.
-
Wash Buffer: Assay buffer with a higher salt concentration.
-
Filtration System: 96-well filter plates and a vacuum manifold.
-
Scintillation Counter.
Procedure:
-
Plate Setup: In a 96-well filter plate, add assay buffer, the test compound at various concentrations, a fixed concentration of the radioligand, and the cell membrane preparation.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Transfer the plate to a vacuum manifold and aspirate the contents of the wells to separate the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Allow the filters to dry, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.[12]
Chemotaxis Assay (Transwell System)
This functional assay measures the ability of an inhibitor to block the directional migration of cells towards a chemoattractant (CCL2).
Objective: To determine the functional IC50 of a small molecule inhibitor in blocking CCL2-induced cell migration.
Materials:
-
Cells: A CCR2-expressing cell line (e.g., THP-1 monocytes) or primary monocytes.
-
Chemoattractant: Recombinant human CCL2.
-
Test Compound: Serial dilutions of the small molecule inhibitor.
-
Assay Medium: Serum-free or low-serum cell culture medium.
-
Transwell Inserts: Polycarbonate membrane inserts with a pore size suitable for monocyte migration (e.g., 5 µm).
-
Staining Reagent: Calcein-AM or Crystal Violet.
-
Fluorescence Plate Reader or Microscope.
Procedure:
-
Cell Preparation: Culture and harvest CCR2-expressing cells. Resuspend the cells in assay medium.
-
Inhibitor Pre-incubation: Incubate the cell suspension with various concentrations of the inhibitor or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup: Add assay medium containing CCL2 to the lower chamber of a 24-well plate. Place the Transwell inserts into the wells.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (typically 2-4 hours).
-
Quantification of Migration:
-
Remove non-migrated cells from the top surface of the membrane.
-
Stain the migrated cells on the bottom surface of the membrane.
-
Quantify the number of migrated cells by reading the fluorescence on a plate reader or by counting cells under a microscope.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression.[3]
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration that occurs upon GPCR activation, providing another measure of functional antagonism.
Objective: To assess the ability of a small molecule inhibitor to block CCL2-induced calcium mobilization.
Materials:
-
Cells: CCR2-expressing cells.
-
Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Test Compound: Serial dilutions of the small molecule inhibitor.
-
Stimulant: Recombinant human CCL2.
-
Fluorescence Plate Reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed CCR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Inhibitor Addition: Add serial dilutions of the inhibitor to the wells and incubate for a short period.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
-
Stimulation: Add a solution of CCL2 to all wells simultaneously using the instrument's injection system.
-
Kinetic Reading: Immediately begin recording the fluorescence intensity over time to capture the calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[13][14]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CCR2, a key event in GPCR desensitization and signaling.
Objective: To determine if a small molecule inhibitor blocks CCL2-induced β-arrestin recruitment to CCR2.
Materials:
-
Engineered Cell Line: A cell line co-expressing CCR2 fused to one component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component.
-
Test Compound: Serial dilutions of the small molecule inhibitor.
-
Stimulant: Recombinant human CCL2.
-
Substrate for the reporter system.
-
Luminometer or appropriate plate reader.
Procedure:
-
Cell Plating: Seed the engineered cells in a 96-well plate and culture overnight.
-
Inhibitor Addition: Add serial dilutions of the inhibitor to the wells.
-
Stimulation: Add CCL2 to the wells to induce receptor activation and β-arrestin recruitment.
-
Incubation: Incubate the plate for a period specified by the assay manufacturer to allow for the reporter signal to develop.
-
Detection: Add the substrate for the reporter enzyme and measure the luminescence or fluorescence signal.
-
Data Analysis: Calculate the percentage of inhibition of the CCL2-induced signal at each inhibitor concentration and determine the IC50 value.[15][16]
This comprehensive guide provides a foundation for understanding and comparing the performance of small molecule inhibitors targeting the CCL2/CCR2 axis. The provided data and protocols should serve as a valuable resource for researchers dedicated to advancing therapeutics in this critical area of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist BMS-741672 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. Different effects of the different natural CC chemokine receptor 2b ligands on beta-arrestin recruitment, Gαi signaling, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming In Vivo Target Engagement of MK-0812 Succinate on Monocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of MK-0812 Succinate and Alternative CCR2 Antagonists
This guide provides a comprehensive comparison of this compound's performance in engaging its in vivo target on monocytes against other C-C chemokine receptor 2 (CCR2) antagonists. The dysregulation of the CCL2-CCR2 signaling axis is a critical driver in the pathogenesis of numerous inflammatory and autoimmune diseases, making it a key therapeutic target.[1] this compound is a potent and selective small-molecule antagonist of CCR2, effectively inhibiting monocyte trafficking by blocking this signaling pathway.[1][2] This document presents quantitative data, detailed experimental protocols, and visualizations of the biological pathways and experimental workflows to support researchers in this field.
Comparative Efficacy of CCR2 Antagonists
The in vitro potency of various CCR2 antagonists is a key indicator of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative compounds in inhibiting CCL2-mediated monocyte chemotaxis and receptor binding.
| Compound | Target(s) | Assay Type | Cell Type/System | IC50 (nM) |
| This compound | CCR2 | Chemotaxis Inhibition | WEHI-274.1 (murine monocytic) | 5[3] |
| CCR2 | MCP-1 Mediated Response | Isolated monocytes | 3.2[4] | |
| CCR2 | 125I-MCP-1 Binding Inhibition | Isolated monocytes | 4.5[4] | |
| CCR2 | MCP-1 Induced Monocyte Shape Change | Human whole blood | 8[4] | |
| INCB3344 | CCR2 | Chemotaxis Inhibition | Human Monocytes | 3.8[5] |
| CCR2 | Chemotaxis Inhibition | Mouse Monocytes | 7.8[5] | |
| CCR2 | CCL2 Binding | Mouse Monocytes | 10[5] | |
| RS-504393 | CCR2 | CCR2 Binding | Human Recombinant CCR2b | 89[5] |
| CCX872 | CCR2 | Binding Affinity | Human CCR2 | 3[1] |
| CCR2 | Chemotaxis | Human | 32[1] | |
| PF-04136309 | CCR2/CCR5 | Not Specified | Not Specified | Potent (Specific IC50 not provided)[6] |
| Cenicriviroc | CCR2/CCR5 | CCR2 Binding | Not Specified | 6.2[5] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and experimental design, the following diagrams visualize the CCL2-CCR2 signaling pathway and a standard experimental workflow for assessing antagonist efficacy.
Caption: Inhibition of the CCL2-CCR2 signaling cascade by this compound.
Caption: Workflow for a Transwell-based monocyte chemotaxis assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of studies involving CCR2 antagonists. The following are detailed protocols for common assays to evaluate the potency and efficacy of compounds like this compound.
In Vitro Monocyte Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of this compound to inhibit the migration of monocytes towards a CCL2 gradient.[3][4]
Materials:
-
Cells: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).[7]
-
Chemoattractant: Recombinant human CCL2 (MCP-1).[2]
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).[2]
-
Apparatus: 48-well microchemotaxis chamber (Boyden chamber).[2]
-
Membrane: Polycarbonate membrane with 5 µm pores.[2]
Procedure:
-
Cell Preparation:
-
Isolate monocytes from fresh human blood or culture a monocytic cell line.
-
Resuspend the cells in assay medium at a concentration of 1 x 10⁶ cells/mL.[4]
-
-
Assay Setup:
-
Compound Treatment:
-
In separate tubes, pre-incubate the monocyte suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 30 minutes at room temperature.[4] The final DMSO concentration should be kept low (e.g., <0.1%).
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.[4]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 90 minutes to 3 hours to allow for cell migration through the membrane.[4]
-
-
Quantification of Migration:
-
After incubation, carefully remove the membrane.
-
Wipe the non-migrated cells from the upper side of the membrane with a cotton swab.[2]
-
Fix the membrane in methanol for 5 minutes.[2]
-
Stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or Crystal Violet).[8]
-
Count the number of migrated cells in several fields of view under a microscope or quantify using a plate reader after dye elution.[3][8]
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control.
-
Plot the data to determine the IC50 value.[3]
-
In Vivo Assessment of Monocyte Trafficking in Mice
This protocol outlines the in vivo evaluation of this compound's effect on circulating monocyte populations.[7]
Materials:
-
Animals: BALB/c mice.[7]
-
Test Compound: this compound formulated for oral gavage.[7]
-
Vehicle Control: 0.5% methylcellulose.[7]
-
Flow Cytometry Antibodies: Fluorochrome-conjugated antibodies against mouse CD45, CD11b, Ly6C, and Ly6G.[7]
-
Red Blood Cell Lysis Buffer. [7]
-
FACS Buffer: PBS with 0.5% BSA.[7]
Procedure:
-
Animal Dosing:
-
Administer the indicated dosage of this compound or vehicle control to BALB/c mice via oral gavage.[9]
-
-
Blood Collection:
-
At a specified time point post-administration (e.g., 1 hour), collect peripheral blood from the mice.[9]
-
-
CCL2 Challenge (Optional):
-
To assess the inhibition of CCL2-mediated monocyte migration, mice can be injected intravenously with CCL2 (e.g., 300 ng) 1 hour after compound administration, with blood collection 30 minutes later.[9]
-
-
Flow Cytometry Staining:
-
Data Acquisition and Analysis:
-
Acquire stained samples on a flow cytometer.
-
Gate on the leukocyte population based on CD45 expression.
-
From the leukocyte gate, identify monocytes as CD11b+.
-
Further delineate the inflammatory monocyte subset as Ly6Chi.[7]
-
Quantify the frequency of Ly6Chi monocytes within the total leukocyte population.[7] The inhibition of CCL2-mediated monocyte trafficking will result in a decrease in the number of circulating Ly6Chi monocytes.[9]
-
Conclusion
This compound demonstrates potent in vitro and in vivo antagonism of the CCR2 receptor, effectively inhibiting monocyte chemotaxis and trafficking.[4][7] The provided data and protocols offer a framework for the comparative evaluation of its performance against other CCR2 antagonists. The continued investigation of selective and potent CCR2 inhibitors like this compound holds significant promise for the development of novel therapeutics for a wide range of inflammatory diseases.
References
A Comparative Analysis of MK-0812 Succinate and Anti-CCL2 Monoclonal Antibodies in Targeting the CCL2-CCR2 Axis
For researchers, scientists, and drug development professionals, the C-C motif chemokine ligand 2 (CCL2) and its receptor C-C chemokine receptor 2 (CCR2) signaling axis represents a critical pathway in the pathogenesis of various inflammatory diseases and cancers. This guide provides an objective comparison of two principal strategies for inhibiting this pathway: MK-0812 Succinate, a small molecule CCR2 antagonist, and anti-CCL2 monoclonal antibodies, a class of biologic inhibitors.
This comparison is based on available preclinical data to delineate the mechanisms of action, present quantitative performance metrics, and provide detailed experimental protocols for key assays.
Delineating the Mechanisms of Inhibition
The therapeutic goal of targeting the CCL2-CCR2 axis is to disrupt the signaling that leads to the recruitment of monocytes and macrophages to sites of inflammation or tumors. This compound and anti-CCL2 monoclonal antibodies achieve this through distinct mechanisms.
This compound is a potent and selective small molecule antagonist of CCR2.[1] It functions by binding directly to the CCR2 receptor on the surface of cells like monocytes, which prevents the natural ligand, CCL2, from binding and initiating downstream signaling. This blockade effectively inhibits the cellular responses mediated by CCL2, such as chemotaxis, without affecting the circulating levels of the CCL2 chemokine itself. In fact, administration of MK-0812 has been observed to cause an elevation in the CCR2 ligand CCL2 in the peripheral blood.[2]
Anti-CCL2 monoclonal antibodies , such as Carlumab (CNTO 888), operate by a different mechanism. These large protein therapeutics bind with high affinity and specificity to the CCL2 chemokine in the extracellular space. This neutralization of CCL2 prevents it from interacting with and activating the CCR2 receptor, thereby inhibiting the signaling cascade.
References
A Comparative Analysis of MK-0812 Succinate for CCR2 Antagonism in Preclinical Research
In the landscape of therapeutic development for inflammatory diseases, the C-C chemokine receptor 2 (CCR2) has emerged as a critical target. The interaction of CCR2 with its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), is a key driver in the recruitment of monocytes and macrophages to sites of inflammation. This guide provides a comparative overview of MK-0812 Succinate, a potent and selective CCR2 antagonist, alongside other notable CCR2 inhibitors, supported by experimental data to aid researchers and drug development professionals in their evaluation of this therapeutic pathway.
Quantitative Comparison of In Vitro Efficacy
The potency of various CCR2 antagonists is a critical determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commercially available CCR2 inhibitors across a range of in vitro assays. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.[1]
| Compound | Assay Type | Species/Cell Line | Target | IC50 (nM) |
| This compound | ¹²⁵I-MCP-1 Binding | Human Monocytes | CCR2 | 4.5[2] |
| Chemotaxis | Human Monocytes | CCR2 | 3.2[2] | |
| Whole Blood Assay | Rhesus | CCR2 | 8[2] | |
| INCB3344 | Binding | Human | hCCR2 | 5.1[3] |
| Chemotaxis | Human | hCCR2 | 3.8[3][4][5] | |
| Binding | Murine | mCCR2 | 9.5[3][5] | |
| Chemotaxis | Murine | mCCR2 | 7.8[3][4][5] | |
| PF-04136309 | Not explicitly stated | Not Specified | CCR2 | Not explicitly stated[4] |
| Cenicriviroc | Not specified | Not specified | CCR2/CCR5 | Not specified |
| AZD2423 | Chemotaxis | Human | - | 0.67[5] |
| Binding | Human | - | 1.1[5] | |
| BMS-741672 | Binding | Human | - | 1.1[5] |
| CCX140-B | ¹²⁵I-CCL2 Binding | Human Monocytes | CCR2 | 9.5[5] |
| Chemotaxis | Human | - | 5[5] |
Mechanism of Action and Signaling Pathway
This compound is a small molecule antagonist that selectively binds to the CCR2 receptor, thereby inhibiting the downstream signaling cascade initiated by CCL2.[4] This blockade prevents the recruitment of CCR2-expressing monocytes from the bone marrow and their subsequent infiltration into inflamed tissues. The activation of the CCL2-CCR2 axis triggers several key intracellular signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, which are crucial for cell survival, proliferation, and chemotaxis.[1][4]
Inhibition of the CCL2-CCR2 signaling cascade by this compound.
Detailed Experimental Protocols
Reproducible and well-documented experimental methodologies are fundamental for the evaluation of drug efficacy. The following are detailed protocols for key assays used in the characterization of CCR2 antagonists.
In Vitro Chemotaxis Assay
This assay quantifies the ability of a test compound to inhibit the directed migration of CCR2-expressing cells towards a CCL2 gradient.
Materials:
-
CCR2-expressing cells (e.g., THP-1 human monocytic cell line or primary monocytes)
-
Chemoattractant: Recombinant human CCL2
-
Test Compound: this compound or other CCR2 antagonists
-
Assay Medium: RPMI-1640 with 0.5% bovine serum albumin
-
Transwell inserts (5 µm pore size) in a 24-well plate
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Preparation: Culture and harvest CCR2-expressing cells. Resuspend the cells in assay medium to a final concentration of 1 x 10⁶ cells/mL.
-
Compound Incubation: Pre-incubate the cell suspension with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.[6]
-
Assay Setup: Add the CCL2 chemoattractant solution to the lower chambers of the 24-well plate.
-
Cell Addition: Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.[4]
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the underside of the membrane.
-
Count the migrated cells using microscopy or quantify using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Workflow for the in vitro monocyte chemotaxis assay.
In Vivo Diabetic Nephropathy Model
Animal models are crucial for assessing the in vivo efficacy of drug candidates in a disease context.
Methodology:
-
Induction of Diabetes: Diabetes is induced in mice (e.g., db/db mice for Type 2 diabetes or streptozotocin injection for Type 1).[1]
-
Compound Administration: Once diabetes is established, mice are treated with the CCR2 antagonist or a vehicle control over a defined period.[1]
-
Monitoring: Key parameters such as blood glucose, body weight, and albuminuria are monitored throughout the study.[1]
-
-
Histopathology: Examination of kidney sections for pathological changes like glomerulosclerosis and tubulointerstitial fibrosis.[1]
-
Immunohistochemistry: Staining for markers of inflammation and fibrosis.
-
Gene Expression Analysis: Quantification of relevant gene expression levels in kidney tissue.
-
Concluding Remarks
This compound demonstrates potent in vitro activity as a CCR2 antagonist. The comparative data presented in this guide, along with detailed experimental protocols, provide a valuable resource for researchers investigating the therapeutic potential of targeting the CCL2-CCR2 axis. The selection of a specific CCR2 antagonist for further research will depend on various factors, including the specific disease model, the species being studied, and the desired pharmacokinetic profile. Rigorous and standardized experimental approaches are paramount for the accurate evaluation of the relative efficacy of these compounds and for the successful development of novel anti-inflammatory therapies.
References
Independent Verification of MK-0812 Succinate's Potency and Selectivity: A Comparative Guide
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MK-0812 Succinate's performance against other known CCR2 antagonists, supported by experimental data. The C-C chemokine receptor type 2 (CCR2) is a key mediator in the recruitment of monocytes and macrophages to sites of inflammation, making it a significant therapeutic target for a variety of inflammatory and autoimmune diseases.[1] this compound has been identified as a potent antagonist of CCR2.[2][3] This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows to aid in the independent verification of its potency and selectivity.
Quantitative Data Summary: In Vitro Efficacy
The potency of this compound has been evaluated through various in vitro assays, primarily focusing on its ability to inhibit the binding of the primary ligand, CCL2 (also known as MCP-1), to CCR2 and to block downstream functional responses. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this potency.
Table 1: In Vitro Potency of this compound at CCR2
| Assay Type | Cell Line/System | Ligand | Parameter | Value (nM) |
| Functional Assay (Monocyte Shape Change) | Human Monocytes | MCP-1 | IC50 | 3.2[3][4] |
| Radioligan d Binding Assay | Isolated Human Monocytes | ¹²⁵I-MCP-1 | IC50 | 4.5[1][3][4] |
| Whole Blood Assay (Monocyte Shape Change) | Rhesus Monkey Whole Blood | MCP-1 | IC50 | 8[1][4] |
Table 2: Comparative In Vitro Potency of CCR2 Antagonists
| Compound | Assay Type | Species | IC50 (nM) |
| This compound | Radioligand Binding | Human | 4.5 [1] |
| This compound | Chemotaxis Inhibition | Human | 3.2 [5] |
| Cenicriviroc | CCR2 Receptor Occupancy | Human | ~98% occupancy at 6 nM[1] |
| PF-04634817 | CCR2 Antagonist Activity | Rat | 20.8[1] |
| BMS-741672 | Radioligand Binding | Human | 1.1[1] |
| BMS-741672 | Monocyte Chemotaxis Inhibition | - | 0.67[1] |
| INCB3344 | Binding Antagonism | Human | 5.1[5] |
| INCB3344 | Chemotaxis Inhibition | Human | 3.8[5] |
Selectivity Profile
While initially identified as a selective CCR2 antagonist, further characterization has revealed that this compound also exhibits potent activity at the closely related C-C chemokine receptor 5 (CCR5), classifying it as a dual CCR2/CCR5 antagonist.[4] This dual activity is a critical consideration for its application in research and potential therapeutic development.[4] Information regarding its broader selectivity against a comprehensive panel of other chemokine receptors and G-protein coupled receptors (GPCRs) is not extensively available in the public domain.[4]
Table 3: Potency of this compound at CCR5
| Receptor | Assay Type | Cell Line/System | Ligand | Parameter | Value (nM) |
| CCR5 | Radioligand Binding Assay | Recombinant CCR5-expressing cells | ¹²⁵I-MIP-1α | IC50 | 25[4] |
Signaling Pathways and Mechanism of Action
Both CCR2 and CCR5 are G-protein coupled receptors (GPCRs).[6] The binding of their respective ligands initiates a conformational change, leading to the activation of intracellular G proteins and a cascade of downstream signaling pathways, including the PI3K/Akt, JAK/STAT, and MAPK pathways.[5][7] These pathways regulate cellular functions such as chemotaxis, adhesion, proliferation, and cytokine production.[6][7] this compound exerts its effect by competitively binding to CCR2 and CCR5, blocking the interaction with their ligands and thereby inhibiting these downstream signaling events.[5]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent verification of a compound's potency and selectivity.
In Vitro Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay measures the ability of a CCR2 antagonist to block the migration of cells towards a chemoattractant, such as CCL2.[8]
1. Materials:
-
Cells endogenously expressing or engineered to express CCR2 (e.g., human monocytes, THP-1 cells).
-
Chemotaxis chamber (e.g., Boyden or Transwell plate with a porous membrane).
-
Chemoattractant: Recombinant human CCL2 (MCP-1).
-
Test compound: this compound.
-
Assay medium (e.g., RPMI with 0.5% BSA).
-
Detection reagent (e.g., Calcein-AM).
2. Workflow:
3. Data Analysis: The number of migrated cells is plotted against the concentration of the inhibitor to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the cell migration.[1][8]
Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the target receptor.
1. Materials:
-
Cell membranes or whole cells expressing the target receptor (e.g., CCR2 or CCR5).
-
Radiolabeled ligand (e.g., ¹²⁵I-MCP-1 for CCR2, ¹²⁵I-MIP-1α for CCR5).
-
Test compound: this compound.
-
Binding buffer.
-
Filtration apparatus and filter mats.
-
Scintillation counter.
2. Protocol Outline:
-
Incubation: Incubate the cell membranes/whole cells with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through filter mats.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that displaces 50% of the radiolabeled ligand (IC50) by non-linear regression analysis of the competition binding curve.
Conclusion
This compound is a potent dual antagonist of CCR2 and CCR5, demonstrating low nanomolar IC50 values in both binding and functional assays.[4] Its efficacy is comparable to or greater than several other known CCR2 antagonists. The detailed experimental protocols provided in this guide offer a framework for the independent verification of these findings. For precise application in research, a comprehensive understanding of its selectivity against a wider range of receptors would be beneficial.
References
MK-0812 Succinate's Immunomodulatory Profile: A Comparative Analysis Across Immune Cell Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the C-C chemokine receptor type 2 (CCR2) antagonist, MK-0812 Succinate, and its impact on various immune cell populations. By objectively comparing its performance with other CCR2 antagonists and presenting supporting experimental data, this document serves as a critical resource for researchers and professionals in the field of immunology and drug development.
Abstract
This compound is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2). The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. This guide details the effects of this compound on monocytes and macrophages, and further explores its impact on other key immune cell populations, including T cells, B cells, and Natural Killer (NK) cells. A comparative analysis with other CCR2 antagonists is provided, supported by quantitative data and detailed experimental methodologies.
Introduction
The chemokine receptor CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are central to the orchestration of inflammatory responses. Dysregulation of this axis is a hallmark of various pathological conditions, making CCR2 an attractive therapeutic target. This compound has been developed to specifically inhibit this pathway, thereby modulating the immune response. This guide offers an in-depth comparison of this compound's effects across different immune cell populations, providing valuable insights for preclinical and clinical research.
Mechanism of Action
This compound functions as a non-competitive antagonist of the CCR2 receptor.[1] Its binding to the receptor is thought to induce conformational changes that prevent the coupling of G-proteins and the initiation of downstream signaling cascades, even in the presence of its natural ligand, CCL2.[1] This blockade effectively inhibits the chemotaxis and recruitment of CCR2-expressing cells.
Comparative Analysis of In Vitro Efficacy
The potency of this compound has been benchmarked against other CCR2 antagonists in various in vitro assays. These assays are crucial for determining the inhibitory concentration (IC50) and binding affinity (Ki) of these compounds.
| Compound | Assay Type | Cell Line/System | IC50 (nM) | Reference(s) |
| This compound | CCL2-mediated Chemotaxis | Mouse Monocytes | 5 | [2] |
| This compound | MCP-1 Mediated Response | Isolated Monocytes | 3.2 | [3] |
| This compound | 125I-MCP-1 Binding Inhibition | Isolated Monocytes | 4.5 | [3] |
| This compound | Monocyte Shape Change | Rhesus Whole Blood | 8 | [3] |
| INCB3344 | CCL2 Binding | Mouse Monocytes | 10 | [4] |
| INCB3344 | Chemotaxis | Human Monocytes | 3.8 | [4] |
| RS-504393 | CCR2 Binding | Human Recombinant CCR2b | 89 | [4] |
| Cenicriviroc | CCR2 Binding | - | 6.2 | [4] |
Table 1: In Vitro Efficacy of this compound and Other CCR2 Antagonists on Monocytes/Macrophages.
Effect on Different Immune Cell Populations
While the primary targets of this compound are monocytes and macrophages, the CCL2-CCR2 axis can also influence other immune cells.
T Cells
CCR2 is expressed on subsets of T cells, including regulatory T cells (Tregs), and plays a role in their migration.[4] Studies on CCR2 deficiency suggest that blocking this receptor may preferentially inhibit the recruitment of Tregs to tumors, potentially enhancing anti-tumor immunity.[4] Furthermore, CCR2 antagonism has been shown to increase the infiltration of CD8+ T cells into tumors in a murine model of cutaneous T-cell lymphoma.[5] While direct quantitative data on the effect of this compound on T cell proliferation is limited, picomolar levels of CCL2 have an inhibitory effect on naive T cell migration and actin polymerization, a process that is dependent on CCR2.[6]
B Cells
Functional CCR2 is also expressed on B cells.[7] The ligand CCL2 has been shown to inhibit the chemotactic response of immature B cells to CXCL12/SDF-1, suggesting a role for the CCL2-CCR2 axis in regulating B cell trafficking.[8]
Natural Killer (NK) Cells
The effect of this compound on NK cells appears to be indirect. Inhibition of the CCL2-CCR2 pathway has been shown to enhance NK cell activity and cytotoxicity against hepatocellular carcinoma cells under hypoxic conditions.[9][10] This is thought to occur through the modulation of the tumor microenvironment, including the suppression of monocytic myeloid-derived suppressor cells (M-MDSCs), rather than a direct effect on NK cells. Some studies have indicated that NK-92 cells do not express CCR2 in the absence of CCL2, but its expression can be induced in its presence.[9] However, another study suggests that CCR2B expression on NK-92 cells does not alter their cytotoxic activity.[11]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are key protocols used to assess the effects of this compound and other CCR2 antagonists.
Protocol 1: In Vitro Chemotaxis Assay (Boyden Chamber)
This assay evaluates the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.[12][13]
-
Cell Preparation: CCR2-expressing cells (e.g., THP-1 monocytes) are cultured and resuspended in serum-free assay medium at a concentration of 1 x 10^6 cells/mL.[12]
-
Compound Preparation: A serial dilution of this compound is prepared in the assay medium.
-
Assay Setup:
-
In the lower wells of a Boyden chamber, assay medium containing a predetermined optimal concentration of CCL2 is added. A negative control with assay medium alone is included.[12]
-
The cell suspension is pre-incubated with various concentrations of this compound for 30 minutes at 37°C.[12]
-
The pre-incubated cell suspension is added to the upper wells of the chamber.
-
-
Incubation: The chamber is incubated for 90 minutes at 37°C in a humidified incubator with 5% CO2.[12]
-
Quantification of Migration:
-
The membrane is removed, and non-migrated cells on the upper side are wiped off.
-
The membrane is fixed and stained (e.g., with methanol and crystal violet).[14]
-
Migrated cells on the lower side of the membrane are counted under a microscope.
-
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the CCL2-mediated chemotactic response, is calculated.
Protocol 2: Flow Cytometry Analysis of Immune Cell Populations
Flow cytometry is used to quantify and phenotype immune cells following treatment with a CCR2 antagonist.[1]
-
Sample Preparation:
-
For in vitro studies, peripheral blood mononuclear cells (PBMCs) are isolated using Ficoll-Paque density gradient centrifugation.[1]
-
For in vivo studies, single-cell suspensions are prepared from tissues of interest (e.g., spleen, tumors) after perfusion with PBS to remove circulating blood. Red blood cells are lysed.[1]
-
-
Cell Staining:
-
Cells are stained with a viability dye to exclude dead cells.
-
Fc receptors are blocked using anti-CD16/CD32 antibodies.[1]
-
A cocktail of fluorescently labeled antibodies against specific cell surface markers (e.g., CD45, CD11b, Ly6C, CCR2 for monocytes/macrophages; CD3, CD4, CD8 for T cells; CD19 for B cells; CD335/NKp46 for NK cells) is added and incubated for 30 minutes at 4°C.[1]
-
For intracellular staining (e.g., for cytokines or transcription factors), cells are fixed and permeabilized before adding the relevant antibodies.
-
-
Acquisition and Analysis:
-
Samples are acquired on a flow cytometer.
-
Data is analyzed using appropriate software to gate on specific cell populations and quantify their frequencies and marker expression levels.
-
Protocol 3: NK Cell Cytotoxicity Assay
This assay measures the ability of NK cells to kill target cells.[15][16]
-
Target Cell Preparation: A target cell line sensitive to NK cell-mediated lysis (e.g., K562) is labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).[16]
-
Effector Cell Preparation: NK cells are isolated from PBMCs or used as part of the whole PBMC population.
-
Co-culture: Labeled target cells are co-cultured with effector cells at various effector-to-target (E:T) ratios for 4 hours at 37°C.[17]
-
Staining for Dead Cells: A nucleic acid stain that only enters cells with compromised membranes (e.g., 7-AAD or Propidium Iodide) is added to identify killed target cells.
-
Flow Cytometry Analysis: The percentage of dead (e.g., 7-AAD+) target cells (CFSE+) is determined by flow cytometry.
Conclusion
This compound is a highly potent antagonist of the CCR2 receptor, effectively inhibiting the migration of monocytes and macrophages. Its effects on other immune cell populations, including T cells, B cells, and NK cells, are becoming increasingly understood, suggesting a broader immunomodulatory role. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for the continued investigation and development of CCR2-targeted therapies for a range of inflammatory and autoimmune diseases, as well as for cancer immunotherapy. Further research is warranted to fully elucidate the specific effects of this compound on the diverse functions of all immune cell populations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule CCR2 Antagonist Depletes Tumor Macrophages and Synergizes with Anti-PD-1 in a Murine Model of Cutaneous T-Cell Lymphoma (CTCL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the CCR2 chemokine receptor: functional CCR2 receptor expression in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
Evaluating the translational relevance of MK-0812 Succinate preclinical findings
For researchers and drug development professionals, understanding the translational relevance of preclinical findings is paramount. This guide provides an objective comparison of the preclinical performance of MK-0812 Succinate, a potent C-C chemokine receptor 2 (CCR2) antagonist, with alternative therapeutic strategies. Supported by experimental data, this document aims to facilitate an informed evaluation of this compound's potential in inflammatory diseases and oncology.
This compound is a small molecule inhibitor targeting the C-C chemokine receptor 2 (CCR2), a key mediator in the recruitment of monocytes and macrophages to sites of inflammation.[1] The dysregulation of the CCR2 pathway, primarily through its ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, as well as in promoting cancer metastasis.[1] This guide synthesizes available preclinical data to evaluate the translational potential of this compound by comparing its performance against other CCR2 antagonists and alternative therapeutic approaches in relevant disease models.
Quantitative Preclinical Performance of this compound and Comparators
The following tables summarize the in vitro and in vivo preclinical data for this compound and selected alternative compounds. Direct comparisons should be made with caution due to variations in experimental models and methodologies.
Table 1: In Vitro Activity of CCR2 Antagonists
| Compound | Target(s) | Assay Type | Species | IC50 (nM) |
| MK-0812 | CCR2 | 125I-MCP-1 Binding (Monocytes) | Human | 4.5 |
| Monocyte Shape Change | Human | 3.2 | ||
| PF-04634817 | CCR2/CCR5 | Not Specified | Not Specified | Not Specified |
| CCX140-B | CCR2 | Not Specified | Not Specified | Not Specified |
| JNJ-61803534 | RORγt | RORγt-driven transcription | Human | Not Specified |
Table 2: In Vivo Efficacy of this compound and Comparators in Preclinical Models
| Compound | Preclinical Model | Key Endpoints | Results |
| MK-0812 | Anti-collagen Antibody-Induced Arthritis (Mouse) | Clinical Disease Score, Paw Thickness | No effect on arthritis disease severity. Selectively reduced peripheral blood monocyte frequency.[2][3] |
| Breast Cancer Lung Metastasis (Humanized Mouse) | Lung Metastasis, Monocytic Myeloid-Derived Suppressor Cells (M-MDSCs) | Statistically significant reduction in lung metastasis. Reduction in M-MDSCs (quantitative data not available).[1] | |
| PF-04634817 | Diabetic Nephropathy (Nos3-deficient Mouse) | Albuminuria, Glomerulosclerosis, Kidney Inflammation | Early intervention inhibited albuminuria, glomerulosclerosis, and kidney inflammation.[4] |
| CCX140-B | Diabetic Nephropathy (db/db Mouse) | Albuminuria, Fasting Blood Glucose | Decreased albuminuria and fasting blood glucose levels.[5] |
| JNJ-61803534 | Collagen-Induced Arthritis (Mouse) | Clinical Score | ~90% maximum inhibition of clinical score.[6] |
Detailed Experimental Protocols
1. In Vivo Anti-Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
-
Model Induction: Arthritis is induced in susceptible mouse strains (e.g., BALB/c) by intravenous or intraperitoneal administration of a cocktail of monoclonal antibodies against type II collagen.[7][8] This is followed by a lipopolysaccharide (LPS) challenge to synchronize and enhance the inflammatory response.[9][10]
-
Treatment: Test compounds, such as MK-0812, are typically administered orally or via another appropriate route, starting before or after the onset of clinical signs of arthritis, depending on the prophylactic or therapeutic study design.[2]
-
Assessments:
-
Clinical Scoring: Disease severity is monitored daily or every other day using a clinical scoring system that grades erythema and swelling in each paw (e.g., 0-4 scale per paw, for a maximum score of 16).[9]
-
Paw Thickness: Paw swelling is measured using a caliper.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines and circulating immune cell populations by flow cytometry.[2]
-
2. In Vivo Breast Cancer Lung Metastasis Mouse Model
-
Model Induction: Human breast cancer cells (e.g., MDA-MB-231) are injected into the mammary fat pad of immunocompromised mice (e.g., NOD/SCID).[11] To specifically assess the efficacy of human-targeted therapies like MK-0812, humanized mouse models with a knock-in of the human CCR2B receptor are utilized.[1] The primary tumor is often surgically resected after a period of growth to allow for the development of spontaneous metastases.
-
Treatment: Oral administration of the test compound (e.g., MK-0812) is initiated at a specified time point after tumor cell inoculation or primary tumor resection.[1]
-
Assessments:
-
Metastatic Burden: Lungs are harvested at the study endpoint, and the number and size of metastatic nodules are quantified. This can be done through gross examination, histological analysis of sectioned lung tissue, or by using cancer cell lines engineered to express reporter genes (e.g., luciferase) for in vivo imaging.[12][13]
-
Immunophenotyping: Immune cell populations within the metastatic microenvironment, such as M-MDSCs, are analyzed by flow cytometry or immunohistochemistry of lung tissue.[1]
-
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental designs, the following diagrams have been generated.
Caption: CCR2 signaling cascade and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Discussion and Future Directions
The preclinical data for this compound highlight its potent and selective antagonism of the CCR2 receptor. In a humanized mouse model of breast cancer, MK-0812 demonstrated a statistically significant reduction in lung metastasis, supporting the therapeutic rationale of targeting CCR2 in oncology.[1] This effect is likely mediated by the inhibition of recruitment of pro-tumorigenic myeloid cells, such as M-MDSCs, to the metastatic niche.
However, the translational relevance of these findings is tempered by the lack of efficacy observed in a mouse model of inflammatory arthritis.[2][3] This suggests that the role of CCR2 in the pathophysiology of rheumatoid arthritis may be more complex than initially hypothesized, or that alternative inflammatory pathways can compensate for CCR2 blockade in this specific model. In contrast, another therapeutic agent, JNJ-61803534, which targets RORγt, showed substantial efficacy in a similar arthritis model, indicating that targeting different pathways may be more fruitful for this indication.[6]
For diabetic nephropathy, both the dual CCR2/CCR5 antagonist PF-04634817 and the selective CCR2 antagonist CCX140-B have shown promise in preclinical models by reducing albuminuria and improving markers of kidney damage.[4][5] These findings suggest that CCR2 antagonism could be a viable therapeutic strategy for this condition.
Future preclinical research on this compound should focus on:
-
Quantitative analysis in oncology models: Obtaining precise quantitative data on the reduction of M-MDSCs and other immune cell populations in the tumor microenvironment will be crucial to further elucidate its mechanism of action.
-
Head-to-head comparator studies: Direct comparisons with other CCR2 antagonists in standardized preclinical models would provide a clearer picture of its relative potency and efficacy.
-
Exploration of combination therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as immune checkpoint inhibitors, could unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combined inhibition of CCR2 and ACE provides added protection against progression of diabetic nephropathy in Nos3-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. annexpublishers.com [annexpublishers.com]
- 6. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collagen antibody-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Mouse models of breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Characterization of a Preclinical Model of Breast Cancer Lung Micrometastatic to Macrometastatic Progression | PLOS One [journals.plos.org]
- 13. Evaluation of Lung Metastasis in Mouse Mammary Tumor Models by Quantitative Real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MK-0812 Succinate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents like MK-0812 Succinate is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, including essential safety information and operational plans to minimize risk and ensure regulatory adherence.
Immediate Safety and Hazard Information
This compound is a potent and selective CCR2 antagonist.[1] While a complete, publicly available Safety Data Sheet (SDS) with detailed toxicological properties is not readily accessible, available information indicates that it should be handled with care. It is classified as an irritant to the skin, eyes, and respiratory system. Furthermore, it is noted to be harmful to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is of paramount importance.
Personal Protective Equipment (PPE)
Adherence to proper PPE guidelines is mandatory when handling this compound, from initial use to final disposal.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face | Safety glasses with side shields or goggles, and a face shield. | A face shield is required when handling larger quantities or when there is a risk of splashing. |
| Skin | Chemical-resistant gloves (e.g., Nitrile) and a lab coat. | Gloves should be changed immediately if contaminated. The lab coat must be fully buttoned. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator is recommended. | All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust. |
Step-by-Step Disposal Procedure
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Segregation of Waste :
-
Collect all disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper) in a dedicated, clearly labeled hazardous waste container.
-
Unused solid compound and expired stock solutions should be collected in a separate, sealed container.
-
-
Waste Container Labeling :
-
All waste containers must be clearly and securely labeled with "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Associated hazards, such as "Irritant" and "Harmful to Aquatic Life," must be clearly indicated on the label.
-
-
Storage of Waste :
-
Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Ensure that the storage area is designed to contain any potential spills.
-
-
Final Disposal :
-
The final disposal of this compound waste must be conducted through a certified hazardous waste disposal vendor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Experimental Protocols: Inactivation and Neutralization
Currently, there are no standardized, publicly available protocols for the chemical inactivation or neutralization of this compound in a laboratory setting. Therefore, the primary and recommended method of disposal is through a certified hazardous waste management company. Attempting to neutralize the compound without a validated protocol could lead to unknown reactions and potential safety hazards.
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling MK-0812 Succinate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MK-0812 Succinate. Adherence to these procedural steps is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is a potent and selective CCR2 antagonist and should be handled with care as a potentially hazardous compound.[1][2][3]
Hazard Identification and Precautionary Measures
While a comprehensive, publicly available Safety Data Sheet (SDS) with specific hazard classifications for this compound is limited, it is prudent to handle it as a potent pharmacological agent. General safety practices for handling chemical compounds in a laboratory setting should be strictly followed. Based on guidelines for similar compounds, assume that this compound may cause skin and eye irritation.
General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Handle in accordance with good industrial hygiene and safety practices.
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through skin contact, inhalation, or mucous membranes. The following table outlines the required PPE for handling this compound.
| Body Area | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves that comply with ASTM D6978 standards. Change gloves frequently, at least every 30-60 minutes, or immediately if contaminated, torn, or punctured.[4] |
| Body | Impervious Gown or Lab Coat | Wear an impervious, long-sleeved gown that closes in the back with knit or elastic cuffs. A standard lab coat may be sufficient for low-intensity work, but an impervious gown is necessary for handling larger quantities or during procedures with a high risk of splashes.[5][6] |
| Eyes/Face | Safety Goggles and Face Shield | Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield should be worn in addition to goggles when there is a risk of splashes. |
| Respiratory | NIOSH-certified Respirator | If handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-certified N95 or higher respirator is required to prevent inhalation.[6] |
Operational Plan for Handling this compound
1. Preparation and Weighing:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Clean all equipment thoroughly after use.
2. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the powder to avoid generating dust.
-
Refer to the product datasheet for solubility information. For in-vitro use, DMSO is a common solvent. For in-vivo use, co-solvents such as DMSO, PEG300, Tween-80, and saline may be required.[3]
-
Once prepared, the solution should be aliquoted and stored as recommended to prevent degradation from repeated freeze-thaw cycles.[2] Recommended storage for stock solutions is -80°C for up to 6 months or -20°C for up to 1 month.[2]
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
When using the compound in cell culture or animal studies, follow all institutional guidelines and standard operating procedures for handling potent research compounds.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, wipes, pipette tips, and contaminated labware, must be collected in a designated, sealed hazardous waste container.[5]
-
Waste Segregation: Segregate chemical waste from regular laboratory waste.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly after use. A suitable cleaning agent should be used, followed by a rinse with an appropriate solvent.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
